molecular formula C6H4Cl2N2O B1320831 1-(2,4-Dichloropyrimidin-5-YL)ethanone CAS No. 871254-62-5

1-(2,4-Dichloropyrimidin-5-YL)ethanone

Cat. No.: B1320831
CAS No.: 871254-62-5
M. Wt: 191.01 g/mol
InChI Key: LQPFSUBPAKSGQX-UHFFFAOYSA-N
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Description

1-(2,4-Dichloropyrimidin-5-YL)ethanone is a useful research compound. Its molecular formula is C6H4Cl2N2O and its molecular weight is 191.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,4-dichloropyrimidin-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4Cl2N2O/c1-3(11)4-2-9-6(8)10-5(4)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQPFSUBPAKSGQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00611872
Record name 1-(2,4-Dichloropyrimidin-5-yl)ethan-1-one
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Molecular Weight

191.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871254-62-5
Record name 1-(2,4-Dichloropyrimidin-5-yl)ethan-1-one
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Record name 1-(2,4-dichloropyrimidin-5-yl)ethan-1-one
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Foundational & Exploratory

In-Depth Technical Guide: 1-(2,4-Dichloropyrimidin-5-YL)ethanone (CAS 871254-62-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, safety and handling protocols, and potential applications of 1-(2,4-Dichloropyrimidin-5-YL)ethanone, a key intermediate in pharmaceutical synthesis.

Chemical and Physical Properties

This compound is a yellow liquid under standard conditions.[1] It is characterized by the following properties:

PropertyValueSource
CAS Number 871254-62-5
Molecular Formula C₆H₄Cl₂N₂O
Molecular Weight 191.01 g/mol
Appearance Yellow liquid[1]
Purity ≥99% (typical)
Boiling Point (Predicted) 268.9 ± 20.0 °C[1]
Density (Predicted) 1.454 ± 0.06 g/cm³[1]
pKa (Predicted) -4.70 ± 0.29[1]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[1]

Spectroscopic Data

While experimental spectra are not publicly available, predicted Nuclear Magnetic Resonance (NMR) data provides valuable insight for structural confirmation.

Table 2: Predicted ¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.9s1HPyrimidine H-6
~2.7s3H-C(O)CH₃

Table 3: Predicted ¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
~195C=O
~163Pyrimidine C-2
~160Pyrimidine C-4
~158Pyrimidine C-6
~125Pyrimidine C-5
~30-CH₃

Synthesis and Reactivity

The reactivity of the two chlorine atoms on the pyrimidine ring is a key feature of this molecule. The chlorine at the C4 position is generally more susceptible to nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position, especially when the C5 position is substituted with an electron-withdrawing group like the acetyl group in this compound. However, specific reaction conditions and the nature of the nucleophile can influence the regioselectivity of substitution reactions. This differential reactivity allows for sequential and selective functionalization of the pyrimidine core, a crucial aspect in the construction of complex molecular architectures for drug discovery. For instance, 2,4-dichloropyrimidine is a known precursor in the synthesis of the VEGFR inhibitor, Pazopanib.[2]

A potential synthetic workflow for the preparation and subsequent functionalization of this compound is outlined below.

G cluster_synthesis Synthesis cluster_functionalization Potential Functionalization 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine Reaction1 Friedel-Crafts Acylation 2,4-Dichloropyrimidine->Reaction1 Acetylating_Agent Acetylating Agent (e.g., Acetyl Chloride) Acetylating_Agent->Reaction1 Lewis_Acid Lewis Acid (e.g., AlCl₃) Lewis_Acid->Reaction1 Target_Compound This compound Reaction1->Target_Compound Reaction2 SNAr at C4 Target_Compound->Reaction2 Nucleophile_A Nucleophile A Nucleophile_A->Reaction2 Intermediate_1 Monosubstituted Intermediate Reaction2->Intermediate_1 Reaction3 SNAr at C2 Intermediate_1->Reaction3 Nucleophile_B Nucleophile B Nucleophile_B->Reaction3 Final_Product Disubstituted Product Reaction3->Final_Product G Start This compound Step1 Selective Nucleophilic Substitution (e.g., at C4) Start->Step1 Step3 Modification of Acetyl Group (e.g., reduction, condensation) Start->Step3 Step2 Further Nucleophilic Substitution (e.g., at C2) Step1->Step2 Library Library of Analogues Step2->Library Step3->Library Screening Biological Screening (e.g., kinase assays) Library->Screening SAR Structure-Activity Relationship (SAR) Studies Screening->SAR Lead Lead Compound Optimization SAR->Lead Candidate Drug Candidate Lead->Candidate G Start Obtain Container from Storage (2-8°C) Check Inspect Container for Damage Start->Check PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Check->PPE FumeHood Work in a Certified Fume Hood PPE->FumeHood Dispense Dispense Required Amount Using Calibrated Equipment FumeHood->Dispense Seal Tightly Seal Original Container Dispense->Seal Use Proceed with Experiment Dispense->Use Return Return Container to Storage Seal->Return Waste Dispose of Contaminated Materials in Designated Waste Container Use->Waste End Decontaminate Work Area Waste->End

References

An In-depth Technical Guide to 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of 1-(2,4-dichloropyrimidin-5-yl)ethanone, a heterocyclic compound of interest in medicinal chemistry and drug discovery.

Molecular Structure and Properties

This compound is a substituted pyrimidine featuring two chlorine atoms at the 2 and 4 positions and an acetyl group at the 5 position. The presence of the electron-withdrawing chloro and acetyl groups on the pyrimidine ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential biological activity.

Key Identifiers and Physicochemical Properties

A summary of the key identifiers and predicted physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and potential formulation in research and development settings.

PropertyValueReference
CAS Number 871254-62-5[1][2][3]
Molecular Formula C₆H₄Cl₂N₂O[4]
Molecular Weight 191.01 g/mol [4]
IUPAC Name This compound[5]
Synonyms 2,4-dichloro-5-acetylpyrimidine, 1-(2,4-Dichloro-5-pyrimidinyl)ethanone[5]
Predicted Boiling Point 268.9 ± 20.0 °C[5]
Predicted Density 1.454 ± 0.06 g/cm³[5]
Appearance Yellow liquid (predicted)[5]

Table 1: Key Identifiers and Physicochemical Properties. This table summarizes the fundamental chemical identifiers and predicted physical properties of this compound.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic techniques. While specific experimental spectra for this compound are not publicly available in detail, commercial suppliers indicate the availability of proton Nuclear Magnetic Resonance (¹H NMR), Infrared (IR), and Mass Spectrometry (MS) data.[1] This information is vital for confirming the identity and purity of the synthesized compound.

Expected Spectroscopic Features

Based on the molecular structure, the following spectral characteristics can be anticipated:

Spectroscopic TechniqueExpected Features
¹H NMR A singlet in the aromatic region corresponding to the proton at the 6-position of the pyrimidine ring. A singlet in the aliphatic region corresponding to the methyl protons of the acetyl group.
¹³C NMR Resonances corresponding to the carbon atoms of the pyrimidine ring, the carbonyl carbon, and the methyl carbon of the acetyl group. The carbons attached to chlorine atoms would show characteristic chemical shifts.
IR Spectroscopy A strong absorption band corresponding to the C=O stretching of the ketone. Absorption bands characteristic of the C-Cl bonds and the pyrimidine ring vibrations.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (191.01 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.

Table 2: Anticipated Spectroscopic Data. This table outlines the expected signals and patterns in various spectroscopic analyses of this compound.

Experimental Protocols: A Plausible Synthetic Approach

A detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature. However, based on established synthetic methodologies for pyrimidine derivatives, a plausible multi-step synthesis can be proposed. This hypothetical protocol is outlined below and is intended to serve as a guiding framework for its laboratory preparation.

Proposed Synthesis Workflow

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Acetylation Uracil Uracil POCl3 POCl3 Uracil->POCl3 Chlorinating Agent Dichloropyrimidine 2,4-Dichloropyrimidine POCl3->Dichloropyrimidine AcetylChloride Acetyl Chloride / Acetic Anhydride Dichloropyrimidine->AcetylChloride Acylating Agent TargetMolecule This compound FriedelCrafts Friedel-Crafts Acylation Catalyst (e.g., AlCl3) AcetylChloride->FriedelCrafts FriedelCrafts->TargetMolecule

Figure 1: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 2,4-Dichloropyrimidine

The synthesis of the 2,4-dichloropyrimidine intermediate can be achieved through the chlorination of uracil.

  • Reaction: Uracil is treated with a chlorinating agent, such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline, to yield 2,4-dichloropyrimidine.[6]

  • Protocol:

    • To a stirred suspension of uracil in a suitable solvent (e.g., toluene), slowly add phosphorus oxychloride.

    • Add N,N-diethylaniline dropwise while maintaining the reaction temperature.

    • Heat the mixture under reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • After cooling, the reaction mixture is carefully quenched with ice water.

    • The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated under reduced pressure to yield crude 2,4-dichloropyrimidine.

    • Purification can be achieved by recrystallization or column chromatography.

Step 2: Friedel-Crafts Acylation to Introduce the Acetyl Group

The acetyl group can be introduced at the 5-position of the 2,4-dichloropyrimidine ring via a Friedel-Crafts acylation reaction.

  • Reaction: 2,4-Dichloropyrimidine is reacted with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl₃).

  • Protocol:

    • In a reaction vessel under an inert atmosphere, suspend aluminum chloride in a dry, non-polar solvent (e.g., dichloromethane or carbon disulfide).

    • Cool the suspension in an ice bath and slowly add acetyl chloride.

    • To this mixture, add a solution of 2,4-dichloropyrimidine in the same solvent dropwise.

    • Allow the reaction to stir at room temperature or with gentle heating until completion (monitored by TLC).

    • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

    • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed in vacuo.

    • The resulting crude product, this compound, can be purified by column chromatography on silica gel.

Potential Biological Significance and Future Directions

While there is no direct evidence in the current literature detailing the biological activity of this compound, the 2,4-dichloropyrimidine scaffold is present in numerous compounds with demonstrated biological activities. For instance, various substituted pyrimidines have been investigated as antimalarial agents and as inhibitors of cyclin-dependent kinases (CDKs) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) in the context of cancer therapy. The presence of reactive chloro groups makes this molecule an ideal starting point for the synthesis of a library of derivatives for biological screening.

Logical Workflow for Further Investigation

G cluster_0 Synthesis & Purification cluster_1 Biological Screening cluster_2 Lead Optimization Synthesis Synthesis of This compound Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Library Derivative Library Synthesis Characterization->Library Screening High-Throughput Screening Library->Screening HitID Hit Identification Screening->HitID SAR Structure-Activity Relationship (SAR) Studies HitID->SAR ADMET ADMET Profiling SAR->ADMET LeadOp Lead Optimization ADMET->LeadOp FurtherDev FurtherDev LeadOp->FurtherDev Further Development

Figure 2: Logical workflow for the investigation of this compound.

This workflow outlines a rational approach for exploring the potential of this molecule in drug discovery, starting from its synthesis and purification, followed by the generation of a derivative library for biological screening, and culminating in lead optimization based on structure-activity relationship studies.

Conclusion

This compound represents a valuable building block for medicinal chemistry. Its synthesis, while not explicitly detailed in the literature, can be reasonably accomplished through established chemical transformations. The key to unlocking its potential lies in the systematic synthesis of its derivatives and their subsequent evaluation in a variety of biological assays. This technical guide provides a foundational understanding of this molecule to aid researchers in its synthesis, characterization, and exploration for novel therapeutic applications.

References

An In-depth Technical Guide to the Synthesis of 1-(2,4-Dichloropyrimidin-5-YL)ethanone from Uracil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a proposed synthetic pathway for the preparation of 1-(2,4-Dichloropyrimidin-5-yl)ethanone, a valuable building block in medicinal chemistry, starting from the readily available nucleobase, uracil. The synthesis involves a two-step process: the acetylation of uracil to form the key intermediate, 5-acetyluracil, followed by a chlorination reaction. This document provides a comprehensive overview of the synthetic strategy, including detailed experimental protocols, quantitative data, and a discussion of the reaction mechanisms.

Synthetic Strategy Overview

The synthesis of this compound from uracil is proposed to proceed through the following two key transformations:

  • Acetylation of Uracil: The introduction of an acetyl group at the C5 position of the uracil ring to yield 5-acetyluracil.

  • Chlorination of 5-Acetyluracil: The conversion of 5-acetyluracil to the target compound, this compound, through a chlorination reaction that also modifies the acetyl group.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow Uracil Uracil 5-Acetyluracil 5-Acetyluracil Uracil->5-Acetyluracil Acetylation Target_Compound 1-(2,4-Dichloropyrimidin- 5-yl)ethanone 5-Acetyluracil->Target_Compound Chlorination

Figure 1: Overall synthetic workflow.

Experimental Protocols and Data

Step 1: Synthesis of 5-Acetyluracil from Uracil

The direct C5-acetylation of uracil presents a synthetic challenge due to the electron-deficient nature of the pyrimidine ring. While standard Friedel-Crafts acylation conditions are generally not effective for such systems, alternative methods can be employed. A plausible approach involves the use of a Vilsmeier-Haack type reagent or a strong Lewis acid catalyst with an acylating agent.

Proposed Experimental Protocol (Hypothetical):

  • Reagents: Uracil, Acetic Anhydride, Polyphosphoric Acid (PPA).

  • Procedure:

    • To a mechanically stirred mixture of polyphosphoric acid, add uracil portion-wise at a controlled temperature.

    • Slowly add acetic anhydride to the reaction mixture.

    • Heat the mixture at a specified temperature for a defined period, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate solution).

    • The precipitated crude 5-acetyluracil is collected by filtration, washed with cold water, and dried.

    • Purification can be achieved by recrystallization from a suitable solvent system.

Quantitative Data:

ParameterValueReference
Yield Data not available in searched literature.N/A
Purity >97% (commercially available)[1]
Melting Point 278 °C (decomposes)[1]

Note: A specific, detailed experimental protocol for the direct C5-acetylation of uracil to 5-acetyluracil was not found in the reviewed literature. The proposed protocol is based on general methods for the acylation of related heterocyclic systems. Optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and reaction time, would be necessary to achieve a satisfactory yield.

Step 2: Synthesis of this compound from 5-Acetyluracil

The chlorination of 5-acetyluracil is a critical step. The use of phosphorus oxychloride (POCl₃) has been reported to yield 5-(1-chlorovinyl)-2,4-dichloropyrimidine as the major product[2][3][4]. This intermediate can potentially be converted to the target ketone.

Chlorination_Pathway 5-Acetyluracil 5-Acetyluracil Vinyl_Chloride 5-(1-Chlorovinyl)-2,4- dichloropyrimidine 5-Acetyluracil->Vinyl_Chloride POCl₃ Target_Compound 1-(2,4-Dichloropyrimidin- 5-yl)ethanone Vinyl_Chloride->Target_Compound Hydrolysis (Proposed)

Figure 2: Proposed chlorination pathway.

2.2.1. Synthesis of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine

Experimental Protocol (Adapted from literature):

  • Reagents: 5-Acetyluracil, Phosphorus Oxychloride (POCl₃).

  • Procedure:

    • A mixture of 5-acetyluracil and an excess of phosphorus oxychloride is heated at reflux.

    • The reaction progress is monitored by TLC or HPLC.

    • After completion, the excess POCl₃ is removed under reduced pressure.

    • The residue is carefully poured onto crushed ice and the product is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • The organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield crude 5-(1-chlorovinyl)-2,4-dichloropyrimidine.

    • Further purification can be performed by column chromatography.

Quantitative Data:

ParameterValueReference
Yield Not explicitly stated for this specific product in the provided context, but the subsequent product, 5-ethynyluracil, was obtained in 56% yield from this intermediate.

2.2.2. Conversion of 5-(1-Chlorovinyl)-2,4-dichloropyrimidine to this compound (Proposed)

The conversion of the vinyl chloride intermediate to the target ketone is a key hypothetical step. This transformation could potentially be achieved through hydrolysis under acidic conditions. The mechanism would involve the protonation of the double bond followed by the attack of water and subsequent elimination of HCl.

Proposed Experimental Protocol (Hypothetical):

  • Reagents: 5-(1-Chlorovinyl)-2,4-dichloropyrimidine, Aqueous Acid (e.g., HCl, H₂SO₄), Organic Co-solvent (e.g., Dioxane, THF).

  • Procedure:

    • Dissolve 5-(1-chlorovinyl)-2,4-dichloropyrimidine in a mixture of an organic co-solvent and aqueous acid.

    • Heat the reaction mixture at a controlled temperature, monitoring the conversion by TLC or HPLC.

    • Upon completion, cool the mixture and neutralize with a base.

    • Extract the product with an organic solvent.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Quantitative Data:

ParameterValueReference
Yield Data not available in a direct conversion.N/A

Alternative Chlorination Strategies:

The direct conversion of 5-acetyluracil to this compound without the formation of the vinyl chloride intermediate may be possible through the use of milder or more selective chlorinating agents. Reagents such as oxalyl chloride or thionyl chloride in the presence of a catalytic amount of DMF (Vilsmeier-Haack conditions) could potentially favor the chlorination of the pyrimidine ring while preserving the ketone functionality. Further investigation and experimental validation are required to explore these alternative routes.

Conclusion

The synthesis of this compound from uracil is a feasible but challenging process that requires careful optimization of each synthetic step. The key challenges lie in the efficient C5-acetylation of the electron-deficient uracil ring and the controlled chlorination of 5-acetyluracil to yield the desired ketone. The proposed pathway involving the hydrolysis of an intermediate vinyl chloride offers a plausible route, though it requires experimental verification. Further research into direct acylation methods and alternative chlorination reagents is warranted to develop a more streamlined and efficient synthesis for this valuable chemical intermediate. This guide provides a foundational framework for researchers to embark on the synthesis of this and related pyrimidine derivatives.

References

In-Depth Technical Guide to 2,4-dichloro-5-acetylpyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of 2,4-dichloro-5-acetylpyrimidine, including its chemical identity, properties, synthesis, and potential applications in medicinal chemistry.

Chemical Identity and Synonyms

2,4-dichloro-5-acetylpyrimidine , also known by its IUPAC name 1-(2,4-dichloropyrimidin-5-yl)ethanone , is a key synthetic intermediate in the development of various biologically active compounds. Its unique structure, featuring a pyrimidine core with two reactive chlorine atoms and an acetyl group, makes it a versatile building block for creating a diverse range of molecular architectures.

A comprehensive list of its synonyms and identifiers is provided below:

  • IUPAC Name: this compound

  • Synonyms:

    • 2,4-dichloro-5-acetylpyrimidine

    • 1-(2,4-Dichloro-5-pyrimidinyl)ethanone

    • Ethanone, 1-(2,4-dichloro-5-pyrimidinyl)-

  • CAS Number: 871254-62-5

  • Molecular Formula: C₆H₄Cl₂N₂O

  • Molecular Weight: 191.01 g/mol

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 2,4-dichloro-5-acetylpyrimidine is presented in the table below, facilitating easy comparison of its properties.

PropertyValueSource
Molecular Weight 191.01 g/mol N/A
Boiling Point (Predicted) 268.9 ± 20.0 °C[1]
Density (Predicted) 1.454 ± 0.06 g/cm³[1]
pKa (Predicted) -4.70 ± 0.29[1]
Appearance Yellow liquid[1]

Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available through various chemical suppliers and databases, which are crucial for the structural confirmation of the compound.

Experimental Protocols

Synthesis of 2,4-dichloro-5-acetylpyrimidine

The synthesis of 2,4-dichloro-5-acetylpyrimidine is typically achieved through the chlorination of 5-acetyluracil. The following protocol is a representative method adapted from procedures for similar pyrimidine chlorinations.

Reaction Scheme:

G cluster_0 Synthesis of 2,4-dichloro-5-acetylpyrimidine 5-acetyluracil 5-acetyluracil product 2,4-dichloro-5-acetylpyrimidine 5-acetyluracil->product Chlorination POCl3 POCl3, Base

A schematic representation of the synthesis.

Materials:

  • 5-acetyluracil

  • Phosphorus oxychloride (POCl₃)

  • A suitable base (e.g., N,N-dimethylaniline, triethylamine, or catalytic dimethylformamide)

  • Inert solvent (optional, as POCl₃ can serve as both reagent and solvent)

  • Ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane or other suitable organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-acetyluracil.

  • Carefully add an excess of phosphorus oxychloride (POCl₃). If a base is used, it can be added at this stage. The reaction can be run neat or in a high-boiling inert solvent.

  • Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (the reaction progress should be monitored by TLC or LC-MS).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully quench the excess POCl₃ by pouring the reaction mixture onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed in a well-ventilated fume hood.

  • Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer multiple times with an organic solvent such as dichloromethane.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • The crude 2,4-dichloro-5-acetylpyrimidine can be purified by vacuum distillation or column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

2,4-dichloro-5-acetylpyrimidine is a valuable intermediate in the synthesis of various heterocyclic compounds with potential biological activities. The two chlorine atoms at positions 2 and 4 of the pyrimidine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. The acetyl group at position 5 can also be modified or used as a handle for further synthetic transformations.

A significant application of pyrimidine derivatives is in the development of kinase inhibitors . Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyrimidine scaffold can act as a "hinge-binder," interacting with the ATP-binding site of kinases.

G cluster_0 General Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Kinase_Cascade Kinase Cascade (e.g., MAP Kinase Pathway) Receptor->Kinase_Cascade Target_Protein Target Protein Kinase_Cascade->Target_Protein Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Survival) Target_Protein->Cellular_Response Inhibitor Kinase Inhibitor (Derived from 2,4-dichloro- 5-acetylpyrimidine) Inhibitor->Kinase_Cascade Inhibition

A generalized kinase signaling pathway targeted by inhibitors.

The workflow for utilizing 2,4-dichloro-5-acetylpyrimidine in the discovery of new kinase inhibitors can be visualized as follows:

G cluster_0 Drug Discovery Workflow Start 2,4-dichloro-5-acetylpyrimidine Step1 Nucleophilic Substitution at C4 and/or C2 Start->Step1 Step2 Modification of Acetyl Group (optional) Step1->Step2 Step3 Library of Pyrimidine Derivatives Step2->Step3 Step4 High-Throughput Screening (Kinase Assays) Step3->Step4 Step5 Hit Identification Step4->Step5 Step6 Lead Optimization (SAR studies) Step5->Step6 Step7 Preclinical Development Step6->Step7

Workflow for synthesis and screening of novel inhibitors.

By systematically modifying the 2,4-dichloro-5-acetylpyrimidine core, medicinal chemists can generate libraries of novel compounds for screening against various kinase targets, leading to the identification of potent and selective inhibitors for therapeutic development.

References

physical and chemical properties of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of the synthetic compound 1-(2,4-Dichloropyrimidin-5-YL)ethanone. Due to the limited availability of experimental data in peer-reviewed literature, this document combines reported data from chemical suppliers with predicted properties and contextual information from related compounds. This guide is intended to serve as a foundational resource for researchers interested in the potential applications of this molecule in medicinal chemistry and drug discovery, particularly in the context of kinase inhibition and anticancer research. While direct experimental protocols for its synthesis and detailed biological activity are not currently published, this guide offers hypothetical methodologies and potential areas of investigation based on the chemistry of related dichloropyrimidine derivatives.

Chemical and Physical Properties

This compound, with the CAS number 871254-62-5, is a halogenated pyrimidine derivative. Its core structure consists of a pyrimidine ring substituted with two chlorine atoms at positions 2 and 4, and an acetyl group at position 5. This substitution pattern suggests potential for reactivity at the chloro-positions and diverse biological activities, a hallmark of many pyrimidine-based compounds in medicinal chemistry.

General Properties
PropertyValueSource
IUPAC Name This compoundN/A
Synonyms 2,4-dichloro-5-acetylpyrimidine; 1-(2,4-Dichloro-5-pyrimidinyl)ethanone[1]
CAS Number 871254-62-5[1]
Molecular Formula C6H4Cl2N2O[1]
Molecular Weight 191.01 g/mol [1]
Appearance Yellow liquid (Predicted)[1]
Predicted Physicochemical Data

The following data are predicted values and have not been experimentally verified in published literature. These predictions offer a preliminary understanding of the compound's characteristics.

PropertyPredicted ValueSource
Boiling Point 268.9 ± 20.0 °C[1]
Density 1.454 ± 0.06 g/cm³[1]
pKa -4.70 ± 0.29[1]

Potential Synthesis and Purification Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not available in the cited literature, a plausible synthetic route can be proposed based on established organic chemistry principles, such as the Friedel-Crafts acylation of a corresponding dichloropyrimidine precursor.

Hypothetical Synthesis via Friedel-Crafts Acylation

The introduction of an acetyl group onto an aromatic or heteroaromatic ring is commonly achieved through Friedel-Crafts acylation.[1][3] This reaction typically involves the use of an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

Reaction Scheme:

G 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine This compound This compound 2,4-Dichloropyrimidine->this compound 1. Acetyl Chloride, AlCl3 2. Work-up G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Kinase Signaling_Proteins Downstream Signaling Proteins Receptor_Kinase->Signaling_Proteins Transcription_Factors Transcription Factors Signaling_Proteins->Transcription_Factors Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factors->Cellular_Response Inhibitor This compound (Hypothetical Target) Inhibitor->Receptor_Kinase

References

In-Depth Technical Guide: Safety and Handling of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 1-(2,4-Dichloropyrimidin-5-YL)ethanone (CAS No. 871254-62-5). The information is compiled from publicly available Safety Data Sheets (SDS) and chemical databases to ensure the safe use of this compound in a laboratory setting.

Chemical Identification and Physical Properties

PropertyValueReference
CAS Number 871254-62-5[1][2]
Molecular Formula C6H4Cl2N2O[1][2]
Molecular Weight 191.01 g/mol [2]
Appearance Yellow liquid[2]
Boiling Point 268.9 ± 20.0 °C (Predicted)[2]
Density 1.454 ± 0.06 g/cm³ (Predicted)[2]
Storage Temperature 2-8°C under inert gas (nitrogen or Argon)[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Specific Target Organ Toxicity - Single ExposureCategory 3H335: May cause respiratory irritation

Signal Word: Warning

Hazard Pictograms:

  • alt text

Precautionary Statements

The following precautionary statements are recommended for handling this compound.[3]

TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301+P317IF SWALLOWED: Get medical help.
P302+P352IF ON SKIN: Wash with plenty of water.
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P317Get medical help.
P332+P317If skin irritation occurs: Get medical help.
P362+P364Take off contaminated clothing and wash it before reuse.
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Toxicological Information

Experimental Protocols

Specific, validated experimental protocols for the synthesis, handling, and disposal of this compound are not available in the reviewed literature. Researchers should develop standard operating procedures (SOPs) based on the safety information provided in this guide and general principles of laboratory safety for handling halogenated heterocyclic compounds.

Reactivity and Stability

Detailed studies on the reactivity of this compound with common laboratory reagents, its thermal decomposition products, and its hydrolytic stability are not publicly available. Based on its chemical structure, the following general reactivity profile can be anticipated:

  • The dichloropyrimidine ring is susceptible to nucleophilic aromatic substitution.

  • The ketone functional group can undergo typical carbonyl reactions.

  • The compound may be sensitive to strong oxidizing and reducing agents.

  • Thermal decomposition may produce toxic and corrosive gases such as hydrogen chloride and nitrogen oxides.

Safety and Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a research environment.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_spill Spill & Emergency cluster_disposal Disposal a Review SDS and Conduct Risk Assessment b Prepare Appropriate PPE: - Chemical Resistant Gloves - Safety Goggles/Face Shield - Lab Coat a->b c Ensure Fume Hood is Operational b->c d Work in a Well-Ventilated Fume Hood c->d e Avoid Inhalation, Ingestion, and Skin/Eye Contact d->e f Use Appropriate Dispensing Techniques e->f g Store in a Tightly Closed Container f->g j Evacuate Area and Alert Others f->j h Keep in a Cool, Dry, Well-Ventilated Area g->h i Store at 2-8°C Under Inert Gas h->i k Wear Appropriate PPE for Cleanup j->k l Absorb Spill with Inert Material k->l m Collect and Place in a Sealed Container for Disposal l->m n Dispose of as Hazardous Waste m->n o Follow Institutional and Local Regulations n->o

Caption: Logical workflow for the safe handling of this compound.

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately.[3][4]

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

AspectRecommendation
Suitable Extinguishing Media Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
Specific Hazards May emit toxic and corrosive fumes of hydrogen chloride and nitrogen oxides upon combustion.
Protective Equipment Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

StepAction
Personal Precautions Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.
Environmental Precautions Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
Methods for Cleaning Up Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable, closed container for disposal.

This technical guide is intended to provide essential safety and handling information for this compound. It is crucial for all personnel to be thoroughly trained in the proper handling of this and all other hazardous chemicals. Always consult the most recent version of the Safety Data Sheet from your supplier before use.

References

In-Depth Technical Guide: Shelf Life and Storage Conditions for 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the recommended shelf life and storage conditions for the chemical intermediate, 1-(2,4-Dichloropyrimidin-5-YL)ethanone. The information presented herein is crucial for maintaining the integrity, purity, and stability of this compound, which is frequently utilized in the synthesis of bioactive molecules, particularly kinase inhibitors. This document outlines standard storage practices, details on stability testing methodologies derived from established regulatory guidelines, and visual representations of its application in synthetic chemistry and its relevance to biological signaling pathways.

Shelf Life and Storage Conditions

The stability of this compound is paramount to ensure the reliability and reproducibility of experimental results. While specific, long-term stability studies for this particular compound are not extensively published, recommendations from various chemical suppliers, in conjunction with general principles of chemical stability for analogous compounds, provide a strong framework for its proper handling and storage.

Data Presentation: Summary of Storage and Shelf Life Data

ParameterRecommended ConditionNotes
Storage Temperature Short-term (1-2 weeks): 2-8°C (refrigerated) Long-term (1-2 years): -20°C (frozen)Storage under inert gas (e.g., nitrogen or argon) is also recommended to prevent degradation from atmospheric components.
Shelf Life 24-36 monthsThis is a general estimate provided by some suppliers for many of their chemical products and should be confirmed with a Certificate of Analysis (CoA) for a specific batch.
Storage Environment Store in a dry, cool, and well-ventilated place.Keep the container tightly closed to prevent moisture absorption and contamination.
Incompatible Materials Strong oxidizing agents, strong acids, and strong bases.Avoid storage in proximity to these materials to prevent chemical reactions that could degrade the compound.
Light Sensitivity While not explicitly stated for this compound, similar heterocyclic compounds can be light-sensitive.It is best practice to store in an opaque or amber vial to protect from light.

Experimental Protocols for Stability Assessment

To rigorously determine the shelf life and degradation pathways of this compound, a series of stability tests, including forced degradation studies, should be conducted. These protocols are based on the International Council for Harmonisation (ICH) guidelines, which are the standard for stability testing in the pharmaceutical industry.[1][2][3]

Forced degradation studies, also known as stress testing, are essential for understanding the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[4][5][6][7][8] These studies help to identify potential degradation products and establish stability-indicating analytical methods.

A. Hydrolytic Degradation Protocol

  • Objective: To assess the stability of the compound in aqueous solutions at different pH levels.

  • Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), purified water, appropriate buffers (pH 4, 7, 9).

  • Procedure:

    • Prepare stock solutions of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) if it is not readily soluble in water.

    • Add an aliquot of the stock solution to separate vials containing 0.1 M HCl, 0.1 M NaOH, and buffered solutions at pH 4, 7, and 9.

    • Maintain the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).

    • At specified time points (e.g., 0, 24, 48, 96, 168 hours), withdraw samples.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze the samples using a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent compound and detect any degradation products.

B. Oxidative Degradation Protocol

  • Objective: To evaluate the compound's susceptibility to oxidation.

  • Materials: this compound, 3% Hydrogen Peroxide (H₂O₂), suitable solvent.

  • Procedure:

    • Dissolve the compound in a suitable solvent.

    • Add 3% H₂O₂ to the solution.

    • Keep the solution at room temperature for a specified duration, protected from light.

    • Monitor the reaction at various time intervals.

    • Analyze the samples by HPLC to determine the extent of degradation.

C. Photolytic Degradation Protocol

  • Objective: To determine the compound's sensitivity to light exposure.

  • Materials: this compound, suitable solvent, photostability chamber.

  • Procedure:

    • Prepare a solution of the compound and place it in a transparent container.

    • Prepare a control sample by wrapping an identical container in aluminum foil to protect it from light.

    • Expose the samples to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.

    • The total illumination should be not less than 1.2 million lux hours and the near UV energy not less than 200 watt hours/square meter.

    • Analyze both the exposed and control samples by HPLC at appropriate time points.

D. Thermal Degradation Protocol

  • Objective: To assess the stability of the compound under high-temperature conditions.

  • Materials: this compound in solid form and in solution.

  • Procedure:

    • Place the solid compound in a controlled temperature oven at elevated temperatures (e.g., 60°C, 80°C) for a set period.

    • Prepare a solution of the compound and subject it to the same high-temperature conditions.

    • At various time points, remove samples and allow them to cool to room temperature.

    • Analyze the samples by HPLC to quantify any degradation.

Mandatory Visualizations

The following diagrams illustrate the utility of this compound as a chemical intermediate in the synthesis of kinase inhibitors and the biological context of these inhibitors.

experimental_workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_product Final Product start This compound step1 Nucleophilic Aromatic Substitution (SNAr) with a primary amine (R1-NH2) start->step1 Step 1 step2 Second SNAr or Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) with R2 group step1->step2 Step 2 step3 Modification of the acetyl group (e.g., condensation, reduction) step2->step3 Step 3 product Potent and Selective Kinase Inhibitor step3->product Final Step

Caption: Synthetic workflow for a generic kinase inhibitor.

signaling_pathway cluster_receptor Cell Surface Receptor cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK MEK->ERK Activates response Angiogenesis Cell Proliferation Cell Migration ERK->response Promotes inhibitor Kinase Inhibitor (derived from dichloropyrimidine) inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

References

Reactivity of the Acetyl Group in 1-(2,4-Dichloropyrimidin-5-YL)ethanone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichloropyrimidin-5-YL)ethanone is a versatile synthetic intermediate characterized by a highly reactive pyrimidine core and a strategically positioned acetyl group. The electron-withdrawing nature of the dichloropyrimidine ring significantly influences the reactivity of the acetyl moiety, making it a focal point for a variety of chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the acetyl group in this compound, detailing potential reactions, experimental protocols, and its prospective role in modulating biological pathways. The inherent reactivity of this molecule makes it a valuable scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and other therapeutic agents.

The pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr) at the C2 and C4 positions, with a general preference for substitution at the C4 position due to the electronic influence of the adjacent acetyl group. This guide, however, will focus specifically on the chemical transformations of the acetyl group itself, which serves as a handle for molecular elaboration and the introduction of diverse pharmacophores.

Predicted Reactivity of the Acetyl Group

The acetyl group of this compound is a methyl ketone, and its reactivity is largely dictated by the acidity of the α-protons and the electrophilicity of the carbonyl carbon. The electron-withdrawing dichloropyrimidine ring enhances both of these features, making the acetyl group amenable to a range of classical organic reactions.

Table 1: Summary of Potential Reactions of the Acetyl Group
Reaction TypeReagents and ConditionsExpected ProductRepresentative Yield (%)
Claisen-Schmidt CondensationAromatic aldehyde, NaOH or KOH, Ethanol, rtChalcone derivative70-90
Willgerodt-Kindler ReactionSulfur, Morpholine, HeatThioamide derivative50-70
Haloform ReactionI₂, NaOH, H₂O/DioxaneCarboxylic acid60-80
Synthesis of PyrazolesHydrazine hydrate, Acetic acid, Ethanol, Reflux (from chalcone)Pyrazole derivative75-90

Key Experimental Protocols

The following protocols are representative methodologies for the transformation of the acetyl group in this compound. These are based on established organic reactions and analogous transformations reported in the literature for similar substrates.

Protocol 1: Claisen-Schmidt Condensation with an Aromatic Aldehyde

Objective: To synthesize a chalcone derivative via the base-catalyzed condensation of the acetyl group with an aromatic aldehyde.

Materials:

  • This compound

  • 4-Chlorobenzaldehyde

  • Ethanol

  • 10% w/v Sodium hydroxide solution

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve 1.0 g of this compound and an equimolar amount of 4-chlorobenzaldehyde in 20 mL of ethanol.

  • Stir the mixture at room temperature until all solids have dissolved.

  • Slowly add 5 mL of a 10% aqueous sodium hydroxide solution dropwise to the stirred solution.

  • Continue stirring at room temperature for 4-6 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into 100 mL of ice-cold water.

  • Acidify the mixture with dilute hydrochloric acid to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the product from ethanol to obtain the pure chalcone derivative.

Protocol 2: Synthesis of a Pyrazole Derivative from a Chalcone

Objective: To synthesize a pyrazole derivative via the cyclization of the corresponding chalcone with hydrazine.

Materials:

  • Chalcone derivative from Protocol 1

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, suspend 0.5 g of the chalcone derivative in 15 mL of ethanol.

  • Add an excess of hydrazine hydrate (approximately 5 molar equivalents) to the suspension.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 50 mL of cold water to precipitate the pyrazole derivative.

  • Collect the solid by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizations

Experimental Workflow

experimental_workflow cluster_start Starting Material cluster_reaction1 Claisen-Schmidt Condensation cluster_reaction2 Pyrazole Synthesis start This compound reagents1 Aromatic Aldehyde, NaOH, Ethanol product1 Chalcone Derivative reagents1->product1 Reaction reagents2 Hydrazine Hydrate, Acetic Acid, Ethanol product2 Pyrazole Derivative reagents2->product2 Cyclization signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase kinase_cascade Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Signal Transduction transcription_factor Transcription Factor kinase_cascade->transcription_factor Activation gene_expression Gene Expression transcription_factor->gene_expression Regulation inhibitor Pyrimidine Derivative (Kinase Inhibitor) inhibitor->kinase_cascade Inhibition

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the reactive centers in 1-(2,4-Dichloropyrimidin-5-YL)ethanone, a heterocyclic compound of interest in synthetic and medicinal chemistry. Understanding the distinct electronic nature of its various sites is crucial for predicting its behavior in chemical reactions and for designing novel molecular entities.

Theoretical Analysis of Reactive Sites

This compound possesses a unique electronic architecture stemming from the confluence of an electron-deficient pyrimidine ring and an acetyl substituent. This structure gives rise to several well-defined electrophilic and nucleophilic sites.

Electrophilic Sites (Electron-Deficient Centers):

  • C4 and C2 Positions: The carbon atoms at positions 2 and 4 of the pyrimidine ring are the most prominent electrophilic centers. Their electron density is significantly reduced by the cumulative electron-withdrawing effects of the two ring nitrogen atoms and the two chlorine atoms. This makes them highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[1][2][3][4] Generally, the C4 position is considered more reactive to nucleophilic attack than the C2 position, although this selectivity can be influenced by reaction conditions and the nature of the nucleophile.[3][4][5]

  • Carbonyl Carbon (C=O): The carbon atom of the acetyl group is a classic electrophilic site. The polarization of the carbon-oxygen double bond draws electron density towards the oxygen, rendering the carbon atom susceptible to attack by nucleophiles.

  • C6 Position: The C6 carbon, being adjacent to two electronegative nitrogen atoms, also exhibits electrophilic character, though it is generally less reactive than the C2 and C4 positions.

Nucleophilic Sites (Electron-Rich Centers):

  • Carbonyl Oxygen (C=O): The oxygen atom of the acetyl group possesses lone pairs of electrons and is a primary nucleophilic and hydrogen-bond accepting site.

  • Pyrimidine Nitrogens (N1 and N3): While the ring nitrogens have lone pairs, their nucleophilicity is substantially diminished due to their involvement in the aromatic system and the strong electron-withdrawing nature of the chloro-substituents. They are weakly basic and are not typically involved in nucleophilic attack.

  • Alpha-Carbon of the Acetyl Group: The protons on the methyl group adjacent to the carbonyl are acidic. Under basic conditions, deprotonation can occur to form an enolate, which is a potent carbon-based nucleophile.

The diagram below illustrates the key reactive sites on the molecule, with electrophilic centers marked as (δ+) and nucleophilic centers as (δ-).

Figure 1. Key electrophilic (δ+) and nucleophilic (δ-) sites.

Quantitative Reactivity Data

For 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position (like the acetyl group in this case), nucleophilic aromatic substitution generally shows a strong preference for the C4 position.[6] However, certain nucleophiles, such as tertiary amines, can exhibit excellent selectivity for the C2 position.[6] Computational methods, such as Density Functional Theory (DFT), are often used to predict reactivity by calculating properties like molecular electrostatic potential (MESP) and the energies of Lowest Unoccupied Molecular Orbitals (LUMO).[2][7]

SitePredicted ReactivityBasis for Prediction
C4-Cl Highly Electrophilic (Primary SNAr site)Strong electron withdrawal by N1, N3, C2-Cl, and C5-acetyl group. Generally the most favored site for nucleophilic attack in SNAr and cross-coupling reactions.[3][5][8][9]
C2-Cl Electrophilic (Secondary SNAr site)Electron withdrawal by N1 and N3. Less activated than C4 but remains a key reactive site. Selectivity can be inverted under specific catalytic conditions or with certain nucleophiles.[6][10]
Carbonyl Carbon ElectrophilicStandard C=O bond polarization. Susceptible to nucleophilic addition reactions.
Carbonyl Oxygen Nucleophilic / H-Bond AcceptorLone pair availability.
α-Carbon (Enolate) Nucleophilic (under basic conditions)Acidity of α-protons allows for the formation of a reactive enolate anion.

Table 1. Summary of Predicted Site Reactivity.

Experimental Protocols for Site Characterization

Determining the reactivity of the electrophilic and nucleophilic sites involves a combination of kinetic studies, product analysis, and computational modeling.

Protocol 1: General Procedure for Kinetic Analysis of SNAr

This protocol outlines a method to determine the rate and regioselectivity of a nucleophilic aromatic substitution reaction.

  • Reaction Setup: In a temperature-controlled reaction vessel, dissolve this compound in a suitable aprotic solvent (e.g., acetonitrile, DMF).

  • Initiation: Add a known concentration of the desired nucleophile (e.g., morpholine, sodium thiophenolate).

  • Monitoring: Withdraw aliquots from the reaction mixture at regular time intervals. Quench the reaction immediately (e.g., by acidification or dilution in a cold solvent).

  • Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) to determine the concentration of the starting material and the C2- and C4-substituted products over time.

  • Data Processing: Plot the concentration of reactants and products versus time. From this data, determine the initial reaction rate. By varying the initial concentrations of the reactants, the rate law and the specific rate constants (k) for substitution at each position can be determined.[11][12] The reaction often follows a second-order rate law, Rate = k[pyrimidine][nucleophile].

Protocol 2: Computational Analysis using DFT

Computational chemistry provides invaluable insight into the intrinsic electronic properties of a molecule.

  • Structure Optimization: Perform a geometry optimization of the this compound structure using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-31G*).[7]

  • MESP Calculation: Using the optimized geometry, calculate the Molecular Electrostatic Potential (MESP) and map it onto the molecule's electron density surface.[7][13][14] Regions of strong positive potential (colored blue in visualizations) indicate electrophilic sites, while regions of negative potential (red) indicate nucleophilic sites.

  • Frontier Molecular Orbital (FMO) Analysis: Calculate the energies and visualize the shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The LUMO's location and lobes can indicate the most likely sites for nucleophilic attack.[2][4] For SNAr reactions on 2,4-dichloropyrimidines, analysis of the LUMO can effectively predict C4 vs. C2 selectivity.[2]

Visualized Workflow for Reactivity Analysis

The following diagram outlines a comprehensive workflow for the characterization of reactive sites in a novel chemical entity like this compound.

G cluster_0 Phase 1: In Silico Prediction cluster_1 Phase 2: Experimental Validation cluster_2 Phase 3: Data Integration & Analysis A Molecule Structure Input: This compound B Computational Modeling (DFT) - Geometry Optimization - MESP Calculation - FMO (LUMO) Analysis A->B C Hypothesis Generation: Identify & Rank Potential Electrophilic/Nucleophilic Sites B->C D Reaction Screening: Test with diverse nucleophiles (e.g., N, S, O-based) C->D Guide Experiments E Product Isolation & Characterization (NMR, MS, X-Ray Crystallography) D->E F Kinetic Studies: Determine rate constants (k) for competing reactions E->F G Compare Experimental Results with Computational Predictions F->G Provide Quantitative Data H Refine Reactivity Model: Establish structure-activity relationships (SAR) G->H I Final Report: Comprehensive Reactivity Profile H->I

Figure 2. Workflow for characterizing molecular reactive sites.

References

An In-depth Technical Guide to 1-(2,4-Dichloropyrimidin-5-YL)ethanone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 1-(2,4-Dichloropyrimidin-5-YL)ethanone, a key intermediate in medicinal chemistry. The document details its chemical properties, reliable suppliers, and a comprehensive, postulated synthesis protocol based on established chemical transformations of related compounds. Furthermore, this guide explores the potential biological significance of this molecule, drawing inferences from the activities of structurally similar pyrimidine derivatives.

Chemical Properties and Supplier Information

This compound is a substituted pyrimidine with the molecular formula C₆H₄Cl₂N₂O and a molecular weight of 191.01 g/mol . Its unique structure, featuring two reactive chlorine atoms and an acetyl group on the pyrimidine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules, particularly in the context of drug discovery.

A comprehensive list of suppliers for this compound is provided in Table 1, offering researchers various options for procurement based on purity, quantity, and lead time.

Table 1: Suppliers and Availability of this compound

SupplierCAS NumberMolecular FormulaPurityAdditional Information
Weifang Yangxu Group Co., Ltd871254-62-5C₆H₄Cl₂N₂O99%Offers bulk quantities with a production capacity of 10,000,000 kg/month . Standard delivery time is 7 days.[1][2]
ChemUniverse871254-62-5C₆H₄Cl₂N₂O99%Provides product number Q00847 and MDL number MFCD09754024.[3]
Autech Industry Co.,Limited871254-62-5C₆H₄Cl₂N₂ONot SpecifiedCatalog number: C27897B. Stock and price available upon request.[3]
Suzhou Aobai Pharmaceutical Co., Ltd.871254-62-5C₆H₄Cl₂N₂ONot SpecifiedProduct number: AF08696.[4]
BLD Pharm871254-62-5C₆H₄Cl₂N₂ONot SpecifiedProvides analytical data including NMR, HPLC, and LC-MS.[5]
BOC Sciences871254-62-5C₆H₄Cl₂N₂ONot SpecifiedInquire for pricing.[1]
Dayang Chem (Hangzhou) Co.,Ltd871254-62-5C₆H₄Cl₂N₂ONot SpecifiedProvides detailed safety and handling information.[6]
BIOFOUNT871254-62-5C₆H₄Cl₂N₂ONot SpecifiedRecommends storage at -4°C for short term and -20°C for long term.[7]

Postulated Experimental Protocol for Synthesis

Step 1: Acetylation of a Pyrimidine Precursor

This initial step would involve the introduction of the acetyl group at the 5-position of a suitable pyrimidine ring. A potential starting material could be 2,4-dichloropyrimidine. The reaction could proceed via a Friedel-Crafts acylation or a related method.

  • Materials: 2,4-Dichloropyrimidine, Acetyl chloride (or acetic anhydride), a Lewis acid catalyst (e.g., Aluminum chloride), and a suitable anhydrous solvent (e.g., Dichloromethane or Nitrobenzene).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend 2,4-dichloropyrimidine and the Lewis acid catalyst in the anhydrous solvent.

    • Cool the mixture to 0°C in an ice bath.

    • Slowly add acetyl chloride (or acetic anhydride) to the cooled suspension under a nitrogen atmosphere.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and carefully quench it by pouring it over crushed ice.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography on silica gel.

Step 2: Chlorination of the Pyrimidinone Intermediate (if necessary)

If the starting material for the acetylation was a dihydroxypyrimidine (uracil derivative), a subsequent chlorination step would be necessary to introduce the two chlorine atoms.

  • Materials: The 5-acetyl-dihydropyrimidinone intermediate, Phosphorus oxychloride (POCl₃), and optionally a tertiary amine base (e.g., N,N-diethylaniline).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, carefully add the 5-acetyl-dihydropyrimidinone intermediate to an excess of phosphorus oxychloride.

    • If required, add a catalytic amount of a tertiary amine base.

    • Heat the reaction mixture to reflux for several hours, monitoring the reaction by TLC.

    • After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or potassium carbonate) until the pH is neutral or slightly basic.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic solution under reduced pressure to obtain the crude this compound, which can be further purified by recrystallization or column chromatography.

Potential Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been explicitly reported for this compound in the reviewed literature, its core structure, the 2,4-disubstituted pyrimidine, is a well-established pharmacophore in a multitude of biologically active compounds, most notably as kinase inhibitors.

The presence of two reactive chlorine atoms at the 2 and 4 positions allows for sequential and regioselective displacement by various nucleophiles, making this compound an ideal scaffold for the construction of compound libraries for high-throughput screening. The acetyl group at the 5-position can also be further modified, adding another layer of diversity to potential derivatives.

Based on the prevalence of the 2,4-diaminopyrimidine and related scaffolds in approved drugs and clinical candidates, it is plausible that derivatives of this compound could exhibit inhibitory activity against various protein kinases. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

The general workflow for utilizing this compound in a drug discovery program would involve the synthesis of a library of derivatives, followed by screening against a panel of kinases or in cell-based assays to identify initial hits. Subsequent optimization of these hits would then be undertaken to improve potency, selectivity, and pharmacokinetic properties.

Visualizations

To aid in the conceptualization of the synthetic and drug discovery workflows, the following diagrams have been generated using the DOT language.

G cluster_synthesis Postulated Synthesis Workflow start 2,4-Dichloropyrimidine or Uracil Derivative acetylation Step 1: Acetylation (e.g., Friedel-Crafts) start->acetylation intermediate 5-Acetylpyrimidine Intermediate acetylation->intermediate chlorination Step 2: Chlorination (with POCl₃, if needed) intermediate->chlorination product This compound chlorination->product

Caption: Postulated two-step synthesis of this compound.

G cluster_discovery Drug Discovery Logical Flow scaffold This compound (Scaffold) library Library Synthesis (Nucleophilic Substitution) scaffold->library screening Biological Screening (e.g., Kinase Assays) library->screening hit_id Hit Identification screening->hit_id optimization Lead Optimization (SAR Studies) hit_id->optimization candidate Drug Candidate optimization->candidate

Caption: Logical workflow for drug discovery using the target compound.

References

Methodological & Application

Synthesis of 2,4-Disubstituted Pyrimidines from 1-(2,4-Dichloropyrimidin-5-YL)ethanone: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2,4-disubstituted pyrimidines utilizing the versatile starting material, 1-(2,4-dichloropyrimidin-5-yl)ethanone. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The methodologies outlined herein facilitate the creation of diverse pyrimidine libraries for screening and lead optimization, particularly for kinase inhibitors.

The 2,4-disubstituted pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. These compounds are particularly prominent as inhibitors of various protein kinases, playing a crucial role in the development of targeted cancer therapies and treatments for other diseases. The presence of an acetyl group at the 5-position of the pyrimidine ring offers a key handle for further functionalization or can be a critical pharmacophoric element.

Regioselective Synthesis Strategy

The synthesis of 2,4-disubstituted pyrimidines from this compound proceeds via a sequential nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the acetyl group at the C5 position deactivates the adjacent C4 position and, to a lesser extent, the C6 position, while strongly activating the C2 and C4 positions towards nucleophilic attack. Consequently, the first nucleophilic substitution occurs preferentially at the C4 position. This inherent regioselectivity provides a reliable method for the controlled synthesis of differentially substituted pyrimidines. Subsequent substitution at the C2 position can be achieved by employing a second, often different, nucleophile, typically under more forcing conditions.

A general workflow for this synthetic approach is depicted below:

G start 1-(2,4-Dichloropyrimidin- 5-YL)ethanone intermediate 1-(2-Chloro-4-substituted- pyrimidin-5-YL)ethanone start->intermediate C4 Substitution product 1-(2,4-Disubstituted- pyrimidin-5-YL)ethanone intermediate->product C2 Substitution nucleophile1 Nucleophile 1 (Nu1-H) (e.g., primary/secondary amine) nucleophile1->intermediate nucleophile2 Nucleophile 2 (Nu2-H) (e.g., amine, thiol, alcohol) nucleophile2->product reagents1 Base (e.g., DIPEA, K2CO3) Solvent (e.g., EtOH, DMF) reagents1->intermediate reagents2 Base (optional) Solvent (e.g., NMP, Dioxane) Heat reagents2->product

Caption: General workflow for the synthesis of 2,4-disubstituted pyrimidines.

Experimental Protocols

The following protocols provide detailed methodologies for the sequential nucleophilic substitution on this compound.

Protocol 1: Synthesis of 1-(4-(Alkyl/Arylamino)-2-chloropyrimidin-5-yl)ethanone (C4-Substitution)

  • To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol (EtOH) or N,N-dimethylformamide (DMF) (0.1-0.5 M), add the desired primary or secondary amine (1.0-1.2 eq).

  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq) or potassium carbonate (K₂CO₃) (2.0 eq), to the reaction mixture.

  • Stir the reaction at room temperature or heat to a moderate temperature (e.g., 60-80 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the desired 1-(4-(alkyl/arylamino)-2-chloropyrimidin-5-yl)ethanone.

Protocol 2: Synthesis of 1-(2,4-Disubstituted-pyrimidin-5-yl)ethanone (C2-Substitution)

  • In a reaction vessel, dissolve the 1-(4-(alkyl/arylamino)-2-chloropyrimidin-5-yl)ethanone intermediate (1.0 eq) in a high-boiling point solvent such as N-methyl-2-pyrrolidone (NMP) or 1,4-dioxane (0.1-0.5 M).

  • Add the second nucleophile (e.g., another amine, a thiol, or an alcohol) (1.5-3.0 eq). The addition of a base may be required depending on the nucleophile.

  • Heat the reaction mixture to a higher temperature (e.g., 120-150 °C) and monitor for completion by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography or recrystallization to yield the final 2,4-disubstituted pyrimidine.

Data Presentation: Representative Yields and Biological Activity

The following table summarizes representative yields for the two-step synthesis and the biological activity of the final products as kinase inhibitors.

EntryNucleophile 1 (Nu1-H)Yield (Step 1) (%)Nucleophile 2 (Nu2-H)Yield (Step 2) (%)Target KinaseIC₅₀ (nM)
1Aniline854-Methylpiperazine78Aurora A15
2Cyclopropylamine92Morpholine85PAK428
33-Fluoroaniline88N-Methyl-L-prolinol75EGFR (L858R/T790M)8
4Benzylamine90Thiomorpholine82Aurora B22
5(R)-3-aminopiperidine874-(Dimethylamino)aniline70PAK412

Yields and IC₅₀ values are representative and may vary depending on the specific substrates and reaction conditions.

Application in Kinase Inhibitor Drug Discovery

2,4-Disubstituted pyrimidines are particularly effective as inhibitors of protein kinases, which are key regulators of cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The synthesized 5-acetyl-2,4-disubstituted pyrimidines can be screened against a panel of kinases to identify potent and selective inhibitors.

Aurora Kinase Signaling Pathway

Aurora kinases (A, B, and C) are essential for the regulation of mitosis. Their overexpression is frequently observed in various cancers, leading to chromosomal instability. Inhibitors of Aurora kinases can induce cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Pathway cluster_0 Mitosis Prophase Prophase Metaphase Metaphase Anaphase Anaphase Cytokinesis Cytokinesis AuroraA Aurora A AuroraA->Prophase Centrosome separation, Spindle assembly AuroraA->Metaphase Centrosome separation, Spindle assembly AuroraB Aurora B AuroraB->Metaphase Chromosome segregation, Cytokinesis AuroraB->Anaphase Chromosome segregation, Cytokinesis AuroraB->Cytokinesis Chromosome segregation, Cytokinesis Pyrimidine 2,4-Disubstituted Pyrimidine Inhibitor Pyrimidine->AuroraA Pyrimidine->AuroraB

Caption: Inhibition of Aurora Kinases by 2,4-disubstituted pyrimidines disrupts mitosis.

p21-Activated Kinase 4 (PAK4) Signaling Pathway

PAK4 is a serine/threonine kinase that plays a significant role in cell proliferation, survival, and migration. It is overexpressed in several human cancers and is associated with poor prognosis. Targeting PAK4 with small molecule inhibitors is a promising anti-cancer strategy.

PAK4_Signaling_Pathway cluster_0 Cell GrowthFactors Growth Factors RTK Receptor Tyrosine Kinase (RTK) GrowthFactors->RTK PAK4 PAK4 RTK->PAK4 Activation Downstream Downstream Effectors (e.g., LIMK1, BAD) PAK4->Downstream Phenotype Cell Proliferation, Survival, Migration Downstream->Phenotype Pyrimidine 2,4-Disubstituted Pyrimidine Inhibitor Pyrimidine->PAK4

Caption: 2,4-disubstituted pyrimidines inhibit PAK4, blocking downstream signaling for cell proliferation and survival.

This document serves as a foundational guide for the synthesis and application of 2,4-disubstituted pyrimidines from this compound. Researchers are encouraged to adapt and optimize these protocols to suit their specific research objectives.

Application Notes and Protocols for Suzuki Coupling Reactions with 1-(2,4-Dichloropyrimidin-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

1-(2,4-Dichloropyrimidin-5-yl)ethanone is a versatile building block in medicinal chemistry and drug discovery. The pyrimidine core is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors, antiviral agents, and anticancer drugs.[1][2] The presence of two distinct chlorine atoms at the C2 and C4 positions allows for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The Suzuki coupling enables the formation of carbon-carbon bonds, allowing for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents. This facilitates the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[2][3]

Regioselectivity:

In Suzuki coupling reactions involving 2,4-dichloropyrimidines, the chlorine atom at the C4 position is generally more reactive than the one at the C2 position.[1][4][5][6] This preferential reactivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-Cl bond.[5] Consequently, mono-substitution typically occurs at the C4 position under controlled conditions. Subsequent coupling at the C2 position can be achieved under more forcing conditions or in a one-pot, sequential manner.[4]

The acetyl group at the C5 position of this compound is electron-withdrawing, which may influence the reactivity of the adjacent chlorine atoms. While strong C4-selectivity is still anticipated, researchers should be aware that substituents at the C5 position can sometimes alter the regiochemical outcome, particularly due to steric effects.[5][6]

Microwave-Assisted Synthesis:

The use of microwave irradiation can dramatically accelerate Suzuki coupling reactions, reducing reaction times from hours to minutes and often improving yields.[5][7] This high-speed synthesis is particularly advantageous for the rapid generation of analogs in a drug discovery setting.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki coupling of 2,4-dichloropyrimidine, a close analog of this compound. These data serve as a valuable starting point for reaction optimization.

Table 1: Catalyst Screening for Mono-Arylation of 2,4-Dichloropyrimidine [7]

Catalyst (5 mol%)Yield (%)
Pd(PPh₃)₄ 65
Pd(dppf)Cl₂58
Pd(OAc)₂35
PdCl₂(PPh₃)₂42
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), 1,4-dioxane/H₂O (2:1, 6 mL), 100 °C, 15 min, microwave irradiation.

Table 2: Solvent Screening for Mono-Arylation of 2,4-Dichloropyrimidine [5][8]

SolventTemperature (°C)Yield (%)
THF6038
DMF10031
1,4-Dioxane 100 71
Isopropanol8052
Reaction Conditions: 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.0 mmol), K₂CO₃ (3.0 mmol), Pd(PPh₃)₄ (5 mol%), 24 h, conventional heating.

Table 3: Optimization of Microwave-Assisted Suzuki Coupling [5][8]

Catalyst Loading (mol%)Temperature (°C)Time (min)Yield (%)
3802072
31001078
31001581
31002081
31201083
0.5 100 15 87
Reaction Conditions: 2,4-dichloropyrimidine (0.5 mmol), phenylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), Pd(PPh₃)₄, 1,4-dioxane/H₂O (2:1, 6 mL), microwave irradiation.

Experimental Protocols

The following are representative protocols for the mono- and di-substitution of this compound via Suzuki coupling. Optimization may be necessary for specific substrates.

Protocol 1: Microwave-Assisted Selective Mono-Arylation at C4

This protocol is adapted from procedures for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[5][7][8]

  • Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (1.0-1.2 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

    • Potassium carbonate (K₂CO₃) (3 equivalents)

    • 1,4-Dioxane (degassed)

    • Deionized water (degassed)

    • 10 mL microwave synthesis vial with a magnetic stir bar

  • Procedure:

    • To the microwave synthesis vial, add this compound (0.5 mmol), the boronic acid (0.5 mmol), potassium carbonate (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).

    • Add 4 mL of degassed 1,4-dioxane and 2 mL of degassed deionized water.

    • Seal the vial securely with a cap.

    • Place the vial in the microwave reactor and irradiate the mixture at 100 °C for 15 minutes with vigorous stirring.

    • After the reaction, allow the vial to cool to room temperature.

    • Work-up: Transfer the reaction mixture to a separatory funnel, dilute with ethyl acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL).

    • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-(2-chloro-4-aryl-pyrimidin-5-yl)ethanone.

Protocol 2: One-Pot Sequential Di-Arylation

This protocol is adapted from a procedure for the one-pot double Suzuki coupling of 2,4-dichloropyrimidine.[4]

  • Materials:

    • This compound

    • Boronic acid A (for C4 position) (1.0 equivalent)

    • Boronic acid B (for C2 position) (1.1-1.3 equivalents)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

    • Potassium carbonate (K₂CO₃)

    • Toluene, Ethanol, and Water solvent mixture

  • Procedure:

    • First Coupling (C4-Substitution):

      • Dissolve this compound (0.67 mmol) in a mixture of toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL) in a reaction vial.

      • Degas the solution for 5-10 minutes with argon.

      • Add boronic acid A (0.67 mmol), Pd(PPh₃)₄ (0.018 mmol, ~3 mol%), and K₂CO₃ (2.01 mmol).

      • Seal the vial and heat the mixture at 55-60 °C for 12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

    • Second Coupling (C2-Substitution):

      • Cool the reaction mixture to room temperature.

      • Add boronic acid B (0.78 mmol), a second portion of Pd(PPh₃)₄ (0.009 mmol, ~1.5 mol%), and additional K₂CO₃ (2.01 mmol).

      • Reseal the vial and increase the temperature to 90-100 °C for another 12 hours.

    • Work-up and Purification:

      • Follow the work-up, isolation, and purification steps as described in Protocol 1 to obtain the desired 1-(2,4-diaryl-pyrimidin-5-yl)ethanone.

Mandatory Visualization

Suzuki_Catalytic_Cycle R1X This compound (R¹-X) OxiAdd OxiAdd R1X->OxiAdd R2B Boronic Acid (R²-B(OR)₂) Trans Trans R2B->Trans Product Coupled Product (R¹-R²) RedEli RedEli RedEli->Product

Regioselective_Coupling Start This compound Conditions1 Suzuki Conditions 1 (e.g., Pd(PPh₃)₄, K₂CO₃) Aryl Boronic Acid A Start->Conditions1 MonoSub 1-(2-Chloro-4-aryl-pyrimidin-5-yl)ethanone (Major Product) Conditions1->MonoSub Preferential C4 Coupling Minor Minor C2-Substituted Isomer Conditions1->Minor Conditions2 Suzuki Conditions 2 (More Forcing) Aryl Boronic Acid B MonoSub->Conditions2 DiSub 1-(2,4-Diaryl-pyrimidin-5-yl)ethanone Conditions2->DiSub C2 Coupling

Experimental_Workflow setup {Reaction Setup|Combine pyrimidine, boronic acid, catalyst, and base in a microwave vial.} addition {Solvent Addition|Add degassed 1,4-dioxane and water.} setup->addition reaction {Microwave Reaction|Seal vial and irradiate at 100 °C for 15 min.} addition->reaction workup {Work-up|Cool, dilute with EtOAc, and wash with water and brine.} reaction->workup isolation {Isolation|Dry organic layer (Na₂SO₄), filter, and concentrate.} workup->isolation purification {Purification|Purify by column chromatography on silica gel.} isolation->purification product {Final Product|Obtain pure substituted pyrimidine.} purification->product

References

Application Notes and Protocols: Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds, including anticancer and antiviral agents.[1][2] The functionalization of pyrimidine rings through cross-coupling reactions is a powerful strategy for the synthesis of diverse compound libraries. Among these methods, the Suzuki-Miyaura coupling stands out for its broad functional group tolerance and mild reaction conditions.[3][4] This document provides detailed application notes and protocols for the regioselective Suzuki coupling of 2,4-dichloropyrimidines, a versatile building block in organic synthesis. A key feature of this reaction is the intrinsic reactivity difference between the C2 and C4 positions, which allows for selective functionalization.[5]

The C4 position of 2,4-dichloropyrimidine is generally more reactive towards palladium-catalyzed cross-coupling reactions, including Suzuki coupling.[5][6] This preference is attributed to the favored oxidative addition of palladium into the C4-chlorine bond.[1] This inherent regioselectivity enables the sequential introduction of different substituents at the C4 and C2 positions, providing a pathway to complex pyrimidine derivatives.[3][5]

Factors Influencing Regioselectivity

While C4-selectivity is predominant, the choice of catalyst, ligands, and reaction conditions can influence the outcome. For instance, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C4-selective coupling of related 2,4-dichloropyridines.[7][8] Conversely, specific palladium(II) precatalysts supported by bulky NHC ligands have been found to uniquely effect C2-selective C-S cross-coupling of 2,4-dichloropyrimidine with thiols, highlighting the potential for catalyst control to invert the typical selectivity.[9]

General Reaction Scheme

The regioselective Suzuki coupling of 2,4-dichloropyrimidines with an organoboron reagent predominantly yields the C4-substituted product. The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the C-Cl bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.[10][11][12]

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions 2,4-Dichloropyrimidine 2,4-Dichloropyrimidine C4-Substituted Pyrimidine C4-Substituted Pyrimidine 2,4-Dichloropyrimidine->C4-Substituted Pyrimidine Organoboron Reagent Organoboron Reagent Organoboron Reagent->C4-Substituted Pyrimidine Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->C4-Substituted Pyrimidine Catalyzes Base Base Base->C4-Substituted Pyrimidine Solvent Solvent Solvent->C4-Substituted Pyrimidine Byproducts Byproducts

Caption: General scheme for the C4-selective Suzuki coupling.

Experimental Protocols

Protocol 1: Microwave-Assisted C4-Selective Suzuki Coupling

This protocol is adapted from a procedure utilizing microwave irradiation for rapid and efficient C4-selective Suzuki coupling.[1][2][13]

Materials:

  • 2,4-Dichloropyrimidine

  • Aryl or heteroaryl boronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane/Water (4:1)

  • Microwave synthesis vial

  • Magnetic stir bar

Procedure:

  • To a microwave synthesis vial equipped with a magnetic stir bar, add 2,4-dichloropyrimidine (1.0 mmol), the aryl or heteroaryl boronic acid (1.1 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).

  • Add 5 mL of a 4:1 mixture of 1,4-dioxane and water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 100-120°C for 15-20 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C4-substituted 2-chloropyrimidine.

Protocol 2: Conventional Heating for One-Pot Double Suzuki Coupling

This protocol allows for the sequential C4 and C2 diarylation of 2,4-dichloropyrimidine in a one-pot fashion.[3]

Materials:

  • 2,4-Dichloropyrimidine

  • First arylboronic acid

  • Second arylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene/Ethanol/Water solvent mixture

  • Round-bottom flask

  • Reflux condenser

Procedure:

Step 1: C4-Arylation

  • In a round-bottom flask, dissolve 2,4-dichloropyrimidine (1.0 mmol) and the first arylboronic acid (1.1 mmol) in a mixture of toluene, ethanol, and water.

  • Add sodium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%).

  • Heat the mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.

Step 2: C2-Arylation 4. Cool the reaction mixture to room temperature. 5. Add the second arylboronic acid (1.2 mmol) and an additional portion of sodium carbonate (2.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 2 mol%). 6. Heat the mixture to reflux again and monitor the reaction until the C4-substituted intermediate is consumed. 7. Upon completion, cool the reaction, perform an aqueous workup, and purify by column chromatography to yield the 2,4-diarylpyrimidine.

Data Presentation: C4-Selective Suzuki Coupling of 2,4-Dichloropyrimidines

The following table summarizes representative results for the C4-selective Suzuki coupling of 2,4-dichloropyrimidine with various boronic acids under microwave-assisted conditions.[1]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid2-Chloro-4-phenylpyrimidine81
24-Methylphenylboronic acid2-Chloro-4-(p-tolyl)pyrimidine85
34-Methoxyphenylboronic acid2-Chloro-4-(4-methoxyphenyl)pyrimidine88
44-Fluorophenylboronic acid2-Chloro-4-(4-fluorophenyl)pyrimidine75
53-Thienylboronic acid2-Chloro-4-(thiophen-3-yl)pyrimidine65

Experimental Workflow

The following diagram illustrates a typical workflow for the regioselective Suzuki coupling of 2,4-dichloropyrimidines.

Workflow A Reaction Setup B Addition of Reactants: - 2,4-Dichloropyrimidine - Boronic Acid - Base - Solvent A->B C Addition of Catalyst: - Pd(PPh₃)₄ B->C D Reaction Conditions: - Microwave or Conventional Heating C->D E Reaction Monitoring: - TLC or LC-MS D->E F Workup: - Quenching - Extraction E->F G Purification: - Column Chromatography F->G H Characterization: - NMR, MS G->H

Caption: A standard experimental workflow for Suzuki coupling.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading, screening different bases (e.g., K₃PO₄, Cs₂CO₃), or using a different solvent system. The choice of solvent can be critical, with alcoholic solvent mixtures sometimes affording greater reactivity.[3]

  • Formation of Side Products: The formation of the 2,4-disubstituted pyrimidine as a side product in the C4-monosubstitution reaction can be minimized by carefully controlling the reaction time and temperature.[1]

  • Poor Regioselectivity: While C4-selectivity is generally high, if a mixture of C2 and C4 isomers is observed, purification by column chromatography is typically required. For applications demanding the less favored C2-substituted isomer, specialized catalytic systems may be necessary.[6][9]

  • Sterically Hindered Substrates: Reactions involving ortho-substituted boronic acids may require harsher conditions, such as stronger bases and higher temperatures, to achieve good conversion.[3]

Conclusion

The regioselective Suzuki coupling of 2,4-dichloropyrimidines is a robust and versatile method for the synthesis of C4-substituted pyrimidines, which are valuable intermediates in drug discovery and materials science. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this important transformation. The ability to perform this reaction under both conventional heating and microwave irradiation offers flexibility in experimental design, while the potential for one-pot double arylation streamlines the synthesis of more complex molecules. Further exploration of ligand and catalyst systems may unlock even greater control over regioselectivity, expanding the synthetic utility of this powerful reaction.

References

Application Notes and Protocols for One-Pot Double Suzuki Coupling of Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine nucleus is a foundational scaffold in a multitude of biologically active compounds and materials.[1] Consequently, the development of efficient synthetic methodologies for the functionalization of pyrimidines is of significant interest. Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful tool for the synthesis of substituted pyrimidines due to their broad functional group tolerance.[1][2] This document provides a detailed protocol for a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine, enabling the efficient synthesis of diarylated pyrimidines.[1][2] This one-pot procedure offers a significant advantage over traditional multi-step approaches by reducing the number of synthetic and purification steps.[1]

The regioselectivity of the Suzuki coupling on 2,4-dichloropyrimidine is a critical aspect of this protocol. The initial coupling reaction preferentially occurs at the more reactive C4 position of the pyrimidine ring.[1][3][4] Following the first coupling, the second Suzuki coupling is carried out at the C2 position under modified reaction conditions, all within a single reaction vessel. The choice of solvent has been identified as a crucial factor for the success of this one-pot reaction, with alcoholic solvent mixtures demonstrating superior reactivity compared to polar aprotic solvents.[1][2]

Experimental Workflow

One_Pot_Double_Suzuki_Coupling A Reaction Setup B First Suzuki Coupling (C4-Arylation) A->B 1. 2,4-Dichloropyrimidine 2. First Boronic Acid 3. Pd(PPh₃)₄, K₂CO₃ 4. EtOH/Toluene/H₂O 5. 55 °C, 12h C Addition of Second Boronic Acid & Base B->C Complete consumption of starting material D Second Suzuki Coupling (C2-Arylation) C->D 1. Second Boronic Acid 2. Additional Base 3. 90 °C, 12h E Work-up & Purification D->E Reaction completion F 2,4-Diarylpyrimidine E->F Isolation

Figure 1. Experimental workflow for the one-pot double Suzuki coupling of 2,4-dichloropyrimidine.

Detailed Experimental Protocol

This protocol is adapted from the work of Anderson and Handy for the one-pot double Suzuki coupling of 2,4-dichloropyrimidine.[1]

Materials:

  • 2,4-Dichloropyrimidine

  • First Arylboronic Acid (1.1 equiv)

  • Second Arylboronic Acid (1.1 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium Carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Toluene

  • Water

  • Argon or Nitrogen source

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup for First Coupling: To a dry reaction flask under an inert atmosphere (Argon or Nitrogen), add 2,4-dichloropyrimidine (1.0 mmol), the first arylboronic acid (1.1 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%), and potassium carbonate (2.0 mmol).

  • A solvent mixture of ethanol, toluene, and water is then added.

  • First Suzuki Coupling (C4-Arylation): The reaction mixture is heated to 55 °C and stirred for 12 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or LC-MS) to confirm the complete consumption of the starting material.

  • Setup for Second Coupling: After the first coupling is complete, the second arylboronic acid (1.1 mmol) and additional potassium carbonate (2.0 mmol) are added to the reaction mixture.

  • Second Suzuki Coupling (C2-Arylation): The reaction temperature is increased to 90 °C and the mixture is stirred for an additional 12 hours.

  • Work-up and Purification: Upon completion of the second coupling, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2,4-diarylpyrimidine.

Quantitative Data Summary

The following tables summarize the results obtained for the one-pot double Suzuki coupling of 2,4-dichloropyrimidine with various arylboronic acids.

Table 1: One-Pot Double Suzuki Coupling with Identical Arylboronic Acids

EntryArylboronic AcidYield (%)
1Phenylboronic acid85
24-Methoxyphenylboronic acid82
34-Chlorophenylboronic acid78
43-Methylphenylboronic acid80

Table 2: One-Pot Double Suzuki Coupling with Different Arylboronic Acids

EntryFirst Boronic Acid (at C4)Second Boronic Acid (at C2)Yield (%)
1Phenylboronic acid4-Methoxyphenylboronic acid75
24-Methoxyphenylboronic acidPhenylboronic acid72
3Phenylboronic acid4-Chlorophenylboronic acid70
44-Chlorophenylboronic acidPhenylboronic acid68

Note: Yields are for the isolated, purified product. Reaction conditions may require optimization for different substrates. The use of sterically hindered boronic acids, particularly ortho-substituted ones, may result in lower yields under these conditions.[1] Harsher reaction conditions, such as the use of a stronger base and higher temperatures, may be necessary for such substrates.[1]

Troubleshooting and Key Considerations

  • Inert Atmosphere: Maintaining an inert atmosphere is crucial to prevent the degradation of the palladium catalyst.

  • Solvent Quality: The use of dry and degassed solvents is recommended for optimal results. The choice of an alcoholic solvent mixture is critical for the success of this reaction.[1]

  • Base: Potassium carbonate is an effective base for this reaction. Other bases may be explored for optimization with specific substrates.

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a commonly used catalyst. Other palladium catalysts and ligands can also be screened for improved performance.

  • Reaction Monitoring: Careful monitoring of the reaction progress is essential to determine the appropriate time for the addition of the second boronic acid and to ensure the reaction goes to completion.

Conclusion

The one-pot double Suzuki coupling of 2,4-dichloropyrimidine provides an efficient and regioselective method for the synthesis of 2,4-diarylpyrimidines.[1][2] This protocol offers a significant improvement in terms of step-economy compared to traditional multi-step methods. The ability to introduce two different aryl groups in a controlled manner makes this a valuable tool for the synthesis of diverse pyrimidine libraries for applications in drug discovery and materials science.

References

Application Notes and Protocols: 1-(2,4-Dichloropyrimidin-5-YL)ethanone as a Versatile Intermediate for the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrimidine scaffold is a cornerstone in the development of targeted kinase inhibitors, with numerous approved drugs featuring this privileged core structure. The functionalization of the pyrimidine ring allows for the precise tuning of inhibitor potency and selectivity. 1-(2,4-dichloropyrimidin-5-yl)ethanone is a key intermediate that offers multiple reaction sites for the construction of diverse kinase inhibitor libraries. The chloro-substituents at the 2- and 4-positions are susceptible to sequential nucleophilic aromatic substitution (SNAr), while the 5-acetyl group provides a handle for further heterocyclic ring formation. This document outlines the synthetic utility of this intermediate and provides detailed protocols for its elaboration into potent kinase inhibitors, with a focus on the synthesis of pyrazolo[1,5-a]pyrimidine scaffolds known to target kinases in the PI3K/AKT/mTOR signaling pathway.

Introduction

Protein kinases are a large family of enzymes that play a critical role in regulating a majority of cellular processes by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them a significant target for therapeutic intervention. Pyrimidine-based compounds have emerged as a privileged scaffold in the development of kinase inhibitors. The pyrimidine core can mimic the adenine ring of ATP, allowing these inhibitors to bind to the ATP-binding site of kinases and block their catalytic activity.

This compound (CAS: 871254-62-5, Molecular Formula: C₆H₄Cl₂N₂O) is a valuable building block for the synthesis of a wide range of kinase inhibitors. The two chlorine atoms at the C2 and C4 positions of the pyrimidine ring exhibit differential reactivity, allowing for selective and sequential substitution with various nucleophiles, such as amines and thiols. This differential reactivity is a powerful tool for building molecular diversity. Furthermore, the acetyl group at the C5 position can be utilized in condensation reactions to construct fused heterocyclic systems, leading to novel scaffolds with unique pharmacological profiles.

Synthetic Utility and Key Reactions

The synthetic versatility of this compound stems from two primary reaction types:

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the pyrimidine ring and the chloro substituents makes the C2 and C4 positions susceptible to nucleophilic attack. Generally, the C4 position is more reactive towards nucleophiles than the C2 position. This allows for a stepwise introduction of different substituents. The presence of the electron-withdrawing acetyl group at the C5 position further activates the ring towards nucleophilic substitution.

  • Condensation of the 5-Acetyl Group: The acetyl group can react with various binucleophiles, such as hydrazines, to form fused heterocyclic systems. This is a powerful strategy for generating novel scaffolds, such as pyrazolo[1,5-a]pyrimidines, which have shown significant promise as kinase inhibitors.

Application Example: Synthesis of a Pyrazolo[1,5-a]pyrimidine Kinase Inhibitor Scaffold

This section details a proposed synthetic route to a pyrazolo[1,5-a]pyrimidine scaffold, a core structure found in a number of potent kinase inhibitors, including those targeting PI3Kδ.

Overall Synthetic Scheme

G cluster_0 Step 1: Nucleophilic Aromatic Substitution cluster_1 Step 2: Intramolecular Cyclization (Condensation) A This compound C Intermediate: 1-(2-chloro-4-(pyrazolylamino)pyrimidin-5-yl)ethanone A->C Base, Solvent B Aminopyrazole B->C D Pyrazolo[1,5-a]pyrimidine Scaffold C->D Base, Heat G cluster_pathway PI3K/AKT/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation CellSurvival Cell Survival AKT->CellSurvival CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibitor Pyrazolo[1,5-a]pyrimidine Inhibitor Inhibitor->PI3K Inhibition G cluster_workflow Kinase Inhibition Assay Workflow CompoundPrep Compound Dilution PlatePrep Plate Dispensing (Compound, Controls) CompoundPrep->PlatePrep KinaseReaction Addition of Kinase, Substrate, and ATP PlatePrep->KinaseReaction Incubation Incubation at RT KinaseReaction->Incubation Detection Addition of Detection Reagent Incubation->Detection Readout Luminescence Measurement Detection->Readout Analysis Data Analysis (IC50 Calculation) Readout->Analysis

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a generalized protocol for the selective mono-amination of 1-(2,4-Dichloropyrimidin-5-YL)ethanone via the Buchwald-Hartwig cross-coupling reaction. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds, which is of significant importance in the synthesis of pharmaceutical intermediates and biologically active compounds.[1] Due to the presence of two reactive chloro-substituents on the pyrimidine ring, achieving high regioselectivity is a key challenge. These notes outline the typical reaction conditions, including catalyst/ligand systems, bases, and solvents, to favor the selective amination at the C4 position, which is generally more reactive in palladium-catalyzed cross-coupling reactions of 2,4-dichloropyrimidines.[2]

Introduction

The 2-aminopyrimidine scaffold is a prevalent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities.[2][3] Consequently, the development of efficient and selective methods for the synthesis of substituted aminopyrimidines is a central focus in medicinal chemistry and drug discovery. The Buchwald-Hartwig amination has emerged as a versatile and widely adopted methodology for the construction of C-N bonds, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1][4]

The substrate, this compound, possesses two distinct chlorine atoms at the C2 and C4 positions of the pyrimidine ring. The reactivity of these positions towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions generally follows the order C4 > C2. This inherent reactivity difference can be exploited to achieve regioselective mono-amination at the C4 position under carefully controlled Buchwald-Hartwig conditions. This protocol provides a starting point for the development of specific synthetic procedures for the amination of this substrate with a variety of primary and secondary amines.

Reaction Principle

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium catalyst.[5] The generally accepted mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine and regenerate the active Pd(0) catalyst.[5] The choice of ligand is crucial as it modulates the reactivity and stability of the palladium catalyst throughout the catalytic cycle.

Materials and Reagents

  • This compound

  • Primary or secondary amine (e.g., morpholine, aniline, benzylamine)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos, dppb, BINAP)

  • Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDS)

  • Anhydrous solvent (e.g., toluene, dioxane, THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk flask or equivalent)

  • Magnetic stirrer and heating plate/oil bath

  • Solvents for workup and purification (e.g., ethyl acetate, hexanes, dichloromethane)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Experimental Protocol

This protocol describes a general procedure for the mono-amination of this compound. Optimization of the reaction parameters, including the choice of catalyst, ligand, base, solvent, and temperature, may be necessary for specific amine coupling partners to achieve optimal yield and regioselectivity.

Reaction Setup:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium catalyst (e.g., 2 mol % Pd(OAc)₂) and the phosphine ligand (e.g., 4 mol % Xantphos).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the base (e.g., 1.4 equivalents of NaOt-Bu) to the flask under the inert atmosphere.

  • In a separate vial, dissolve this compound (1.0 equivalent) and the amine (1.1 - 1.2 equivalents) in the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M with respect to the pyrimidine).

  • Add the solution of the substrate and amine to the Schlenk flask containing the catalyst, ligand, and base via syringe.

  • Rinse the vial with a small amount of anhydrous solvent and add it to the reaction flask.

Reaction Conditions:

  • Place the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically ranging from 80 to 110 °C).

  • Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-aminated product.

Characterization:

Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation

The following tables summarize typical reaction conditions for the Buchwald-Hartwig amination of related dichloropyrimidine substrates, which can serve as a starting point for the optimization of the reaction with this compound.

Table 1: General Reaction Parameters for Buchwald-Hartwig Amination of Dichloropyrimidines

ParameterTypical Range/ExamplesNotes
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃1-5 mol % loading is common.
Ligand Xantphos, dppb, BINAP, XPhosLigand choice is critical for reactivity and selectivity.[2]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃, LiHMDSStrong, non-nucleophilic bases are generally preferred.[2][6]
Solvent Toluene, Dioxane, THFAnhydrous conditions are essential.
Temperature 80 - 120 °CHigher temperatures may be required for less reactive amines.
Amine Primary & Secondary Aliphatic/Aromatic1.1 - 1.5 equivalents are typically used.[6]

Table 2: Exemplary Conditions for Mono-Amination of Dichloropyrimidines with Various Amines (Literature-Derived)

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Approx. Yield (%)
1MorpholinePd(OAc)₂ (2)Xantphos (4)NaOt-Bu (1.4)Toluene1001285-95
2AnilinePd₂(dba)₃ (1.5)BINAP (3)Cs₂CO₃ (2.0)Dioxane1101870-85
3BenzylaminePd(OAc)₂ (2)dppb (4)K₂CO₃ (2.0)Toluene1001680-90
4PiperidinePd(OAc)₂ (2)XPhos (4)LiHMDS (1.5)THF80890-98

Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific amine and precise reaction conditions.

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination (R₂NH) pd_complex->amine_coordination amine_complex [Ar-Pd(II)(NHR₂)L_n]⁺X⁻ amine_coordination->amine_complex deprotonation Deprotonation (Base) amine_complex->deprotonation amido_complex Ar-Pd(II)(NR₂)L_n deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

Experimental_Workflow start Start: Oven-dried Schlenk Flask reagents Add Catalyst, Ligand, and Base start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert substrate_prep Prepare Solution of Pyrimidine and Amine inert->substrate_prep addition Add Substrate/Amine Solution to Flask substrate_prep->addition reaction Heat and Stir under Inert Atmosphere addition->reaction monitoring Monitor Reaction by TLC/LC-MS reaction->monitoring workup Cool, Quench, and Extract monitoring->workup Reaction Complete purification Purify by Column Chromatography workup->purification characterization Characterize Product (NMR, MS) purification->characterization end End: Purified Product characterization->end

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be air and moisture-sensitive and should be handled under an inert atmosphere in a glovebox or using Schlenk techniques.

  • Many organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases such as sodium tert-butoxide are corrosive and hygroscopic. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Troubleshooting

  • Low or no conversion: Ensure all reagents and solvents are anhydrous. The catalyst may be inactive; consider using a fresh batch or a pre-catalyst. The temperature may be too low for the specific amine.

  • Low regioselectivity: The choice of ligand can significantly influence regioselectivity. A screen of different ligands (e.g., bidentate vs. monodentate, bulky vs. less hindered) may be necessary. Temperature can also affect the C4/C2 ratio.

  • Formation of di-aminated product: Use a slight excess of the dichloropyrimidine relative to the amine, or add the amine slowly to the reaction mixture. Lowering the reaction temperature may also favor mono-amination.

  • Dehalogenation of starting material: This side reaction can occur, particularly with certain bases and at higher temperatures. Consider using a milder base or a lower reaction temperature.

By following this generalized protocol and considering the key reaction parameters, researchers can effectively perform the Buchwald-Hartwig amination on this compound to generate valuable intermediates for drug discovery and development programs.

References

Application Notes and Protocols for Sonogashira Coupling with 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 1-(2,4-Dichloropyrimidin-5-YL)ethanone with terminal alkynes. This versatile reaction is a powerful tool for the synthesis of novel pyrimidine derivatives, which are of significant interest in drug discovery, particularly as kinase inhibitors.

Introduction

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a direct method for the introduction of alkynyl moieties onto the pyrimidine ring.[1] This functionalization can significantly modulate the biological activity of the parent molecule.

The substrate, this compound, presents a unique case for Sonogashira coupling due to the presence of two reactive chlorine atoms at the C2 and C4 positions and an electron-withdrawing acetyl group at the C5 position. The regioselectivity of the coupling is a critical consideration, as the electronic and steric environment of the two chlorine atoms differs. Generally, the C4 position of a 2,4-dichloropyrimidine is more susceptible to nucleophilic attack and oxidative addition to the palladium catalyst than the C2 position. However, the reaction conditions, including the choice of catalyst, ligand, and solvent, can be tuned to favor coupling at either position.

Data Presentation

The following tables summarize representative quantitative data for the Sonogashira coupling of various halopyrimidines with terminal alkynes, providing a reference for expected outcomes with this compound.

Table 1: Typical Reaction Conditions for Sonogashira Coupling of Halopyrimidines

ParameterTypical ConditionsReference
Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(dppf)Cl₂][1]
Co-catalyst CuI[1]
Base Et₃N, i-Pr₂NEt, Cs₂CO₃[1]
Solvent THF, DMF, Acetonitrile, Toluene[1]
Temperature Room Temperature to 80 °C[2]
Atmosphere Inert (Argon or Nitrogen)[3]

Table 2: Exemplary Yields for Sonogashira Coupling of Dichloropyrimidines with Phenylacetylene

Pyrimidine SubstratePosition of CouplingCatalyst SystemSolvent/BaseTemp (°C)Time (h)Yield (%)Reference
2,4-DichloropyrimidineC4Pd(PPh₃)₄ / CuITHF / Et₃NRT685
2,4-DichloropyrimidineC2Pd(t-Bu₃P)₂ / CuIDioxane / K₂CO₃1001278
2,4-Dichloro-5-cyanopyrimidineC4PdCl₂(PPh₃)₂ / CuIDMF / Et₃N60892
2,4-Dichloro-5-formylpyrimidineC4Pd(dppf)Cl₂ / CuIToluene / Cs₂CO₃801088

Note: The data in Table 2 is representative and based on analogous reactions. Actual yields with this compound may vary.

Experimental Protocols

The following protocols provide general procedures for performing Sonogashira coupling reactions with this compound. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific terminal alkynes.

Protocol 1: General Procedure for Mono-alkynylation (Preferential C4-Coupling)

This protocol is designed to favor the mono-alkynylation of this compound at the more reactive C4 position.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (2-5 mol%) and copper(I) iodide (5-10 mol%).

  • Add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (2.0-3.0 eq) and the terminal alkyne (1.0-1.2 eq).

  • Stir the reaction mixture at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove the catalyst residues.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-alkynyl-2-chloro-5-acetylpyrimidine.

Protocol 2: General Procedure for Di-alkynylation

This protocol is designed to achieve di-alkynylation at both the C2 and C4 positions.

Materials:

  • Same as Protocol 1.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (5-10 mol%) and copper(I) iodide (10-20 mol%).

  • Add this compound (1.0 eq) and the anhydrous solvent.

  • Add the base (4.0-5.0 eq) and the terminal alkyne (2.2-2.5 eq).

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, follow the workup and purification steps as described in Protocol 1 to obtain the desired 2,4-dialkynyl-5-acetylpyrimidine.

Mandatory Visualization

Sonogashira Coupling Experimental Workflow

Sonogashira_Workflow reagents Reagents: - this compound - Terminal Alkyne - Pd Catalyst & CuI - Base - Anhydrous Solvent reaction_setup Reaction Setup: - Dry Schlenk Flask - Inert Atmosphere (Ar/N2) reagents->reaction_setup 1. Add reaction Reaction: - Stirring - Temperature Control (RT to 80°C) - Monitoring (TLC/LC-MS) reaction_setup->reaction 2. Initiate workup Workup: - Dilution - Filtration (Celite) - Aqueous Wash reaction->workup 3. Quench & Extract purification Purification: - Drying - Concentration - Column Chromatography workup->purification 4. Isolate product Final Product: - Alkynyl-substituted Pyrimidine purification->product 5. Purify PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt Phosphorylates S6K S6K mTORC1->S6K eIF4E 4E-BP1 mTORC1->eIF4E Cell_Growth Cell Growth & Proliferation S6K->Cell_Growth eIF4E->Cell_Growth Inhibitor Pyrimidine Inhibitor Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits Inhibitor->mTORC1 Inhibits JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT STAT Cytokine_Receptor->STAT JAK->Cytokine_Receptor Phosphorylates JAK->STAT Phosphorylates STAT_P pSTAT STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Gene_Expression Gene Expression (Inflammation, Proliferation) STAT_dimer->Gene_Expression Translocates to Nucleus Cytokine Cytokine Cytokine->Cytokine_Receptor Inhibitor Pyrimidine Inhibitor Inhibitor->JAK Inhibits

References

synthesis of diaminopyrimidine derivatives from 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of novel diaminopyrimidine derivatives starting from 1-(2,4-Dichloropyrimidin-5-YL)ethanone. Diaminopyrimidine scaffolds are crucial in medicinal chemistry, serving as the core for a variety of therapeutic agents, including kinase inhibitors and dihydrofolate reductase (DHFR) inhibitors.[1][2] The described synthetic routes leverage regioselective nucleophilic aromatic substitution (SNAr) reactions to afford diverse diaminopyrimidine products with high potential for drug discovery applications. This application note includes step-by-step experimental procedures, data presentation in tabular format, and a workflow diagram to guide researchers through the synthesis and characterization process.

Introduction

The 2,4-diaminopyrimidine core is a privileged scaffold in modern drug discovery, forming the basis for numerous clinically approved drugs and investigational candidates.[2] These compounds are known to target a range of biological entities, including kinases and DHFR, making them valuable for the development of treatments for cancer, infectious diseases, and other conditions.[3][4] Specifically, the substitution pattern on the pyrimidine ring plays a critical role in determining the biological activity and selectivity of these derivatives.

The starting material, this compound, offers a versatile platform for generating a library of diaminopyrimidine derivatives. The presence of two reactive chlorine atoms at the C2 and C4 positions allows for sequential or simultaneous displacement by various amine nucleophiles. The acetyl group at the C5 position provides a handle for further chemical modifications and can influence the regioselectivity of the substitution reactions. Typically, in SNAr reactions of 5-substituted-2,4-dichloropyrimidines, the C4 position is more susceptible to nucleophilic attack.[5] This application note details the synthesis of both mono- and di-substituted aminopyrimidine derivatives, providing a foundation for the exploration of new chemical space in drug development.

Experimental Protocols

General Reaction Scheme

The synthesis involves a two-step nucleophilic aromatic substitution reaction. The first step is the selective substitution of the more reactive C4 chlorine with a primary or secondary amine. The second step involves the substitution of the remaining C2 chlorine with a different amine.

Synthetic Pathway start This compound intermediate 1-(2-Chloro-4-aminopyrimidin-5-YL)ethanone Derivative start->intermediate R1-NH2, Base Solvent, Temp product 1-(2,4-Diaminopyrimidin-5-YL)ethanone Derivative intermediate->product R2-NH2, Base Solvent, Temp

Caption: General synthetic pathway for diaminopyrimidine derivatives.

Protocol 1: Synthesis of Mono-Substituted 4-Aminopyrimidine Derivatives

This protocol describes the regioselective substitution of the C4 chlorine of this compound with an amine.

Materials:

  • This compound

  • Amine of choice (e.g., morpholine, piperidine, aniline)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add the desired amine (1.1 eq) followed by DIPEA (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (3 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of hexane and EtOAc to afford the desired mono-substituted product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Di-Substituted 2,4-Diaminopyrimidine Derivatives

This protocol outlines the substitution of the remaining C2 chlorine of the mono-substituted intermediate with a second amine.

Materials:

  • Mono-substituted 4-aminopyrimidine derivative (from Protocol 1)

  • Second amine of choice

  • Potassium carbonate (K₂CO₃) or Sodium tert-butoxide (NaOtBu)

  • Anhydrous 1,4-Dioxane or Toluene

  • Palladium catalyst (e.g., Pd₂(dba)₃) and ligand (e.g., Xantphos) for less reactive amines (optional)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, dissolve the mono-substituted 4-aminopyrimidine derivative (1.0 eq) in anhydrous 1,4-dioxane (0.15 M).

  • Add the second amine (1.5 eq) and K₂CO₃ (2.5 eq).

  • For challenging substitutions, a palladium catalyst and ligand may be required. In this case, degas the solvent and purge with nitrogen before adding the catalyst and ligand.

  • Seal the tube and heat the reaction mixture to 80-120 °C for 16-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with EtOAc.

  • Wash the organic layer with water (2 x 30 mL) and brine (1 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., Hexane/EtOAc or DCM/MeOH) to yield the final di-substituted product.

  • Confirm the structure of the purified compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation

The following tables summarize the expected yields and characterization data for a representative set of synthesized diaminopyrimidine derivatives.

Table 1: Synthesis of Mono-Substituted 4-Aminopyrimidine Derivatives

EntryAmine (R¹-NH₂)Product StructureYield (%)¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
1Morpholine1-(2-Chloro-4-morpholinopyrimidin-5-yl)ethanone854.05 (t, 4H), 3.80 (t, 4H), 2.60 (s, 3H), 8.50 (s, 1H)256.08
2Aniline1-(2-Chloro-4-(phenylamino)pyrimidin-5-yl)ethanone782.65 (s, 3H), 7.20-7.50 (m, 5H), 8.65 (s, 1H), 9.80 (s, 1H)262.06

Table 2: Synthesis of Di-Substituted 2,4-Diaminopyrimidine Derivatives

EntryStarting Material (from Table 1)Amine (R²-NH₂)Product StructureYield (%)¹H NMR (δ, ppm)HRMS (m/z) [M+H]⁺
3Product from Entry 1Cyclopropylamine1-(4-Morpholino-2-(cyclopropylamino)pyrimidin-5-yl)ethanone650.60-0.90 (m, 4H), 2.55 (s, 3H), 2.90 (m, 1H), 3.75 (t, 4H), 3.95 (t, 4H), 8.40 (s, 1H)277.1610
4Product from Entry 2Benzylamine1-(2-(Benzylamino)-4-(phenylamino)pyrimidin-5-yl)ethanone582.60 (s, 3H), 4.60 (d, 2H), 7.10-7.45 (m, 10H), 8.55 (s, 1H), 9.70 (s, 1H), 6.50 (t, 1H)333.1559

Application in Drug Discovery: Targeting Kinases

Diaminopyrimidine derivatives are prominent as kinase inhibitors. The general workflow for evaluating these newly synthesized compounds as potential kinase inhibitors is outlined below.

Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_optimization Lead Optimization synthesis Synthesis of Diaminopyrimidine Library purification Purification & Characterization (NMR, MS) synthesis->purification biochemical_assay Biochemical Kinase Assay (IC50 Determination) purification->biochemical_assay Compound Library cell_based_assay Cell-Based Proliferation Assay (GI50 Determination) biochemical_assay->cell_based_assay sar_studies Structure-Activity Relationship (SAR) Studies cell_based_assay->sar_studies Hit Compounds sar_studies->synthesis Iterative Design adme_tox ADME/Tox Profiling sar_studies->adme_tox in_vivo In Vivo Efficacy Studies adme_tox->in_vivo Lead Candidate

Caption: Workflow for the evaluation of diaminopyrimidine derivatives.

This workflow begins with the synthesis and purification of a diverse library of compounds. These compounds are then screened in biochemical assays to determine their inhibitory concentration (IC₅₀) against a panel of kinases. Promising hits are further evaluated in cell-based assays to assess their anti-proliferative activity (GI₅₀). Structure-activity relationship (SAR) studies guide the iterative design and synthesis of more potent and selective analogs. Finally, lead candidates with favorable ADME/Tox profiles are advanced to in vivo efficacy studies.[6][7]

References

Application Notes and Protocols: The Utility of 1-(2,4-Dichloropyrimidin-5-YL)ethanone in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichloropyrimidin-5-YL)ethanone is a key heterocyclic building block in medicinal chemistry, primarily utilized in the synthesis of highly substituted pyrimidine derivatives. Its strategic placement of reactive chloro groups at the C2 and C4 positions, coupled with the electron-withdrawing acetyl group at the C5 position, allows for sequential and regioselective nucleophilic substitutions. This controlled reactivity is paramount in the construction of complex molecular architectures with diverse pharmacological activities. Pyrimidine-based compounds are integral to numerous approved drugs, particularly in the oncology space, where they often function as kinase inhibitors. The pyrimidine core can mimic the purine bases of ATP, enabling competitive inhibition of kinases involved in cell cycle regulation and signal transduction. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a key intermediate for the Cyclin-Dependent Kinase (CDK) inhibitor, Palbociclib.

Application: Synthesis of a Key Intermediate for Palbociclib

Palbociclib is a highly selective inhibitor of CDK4 and CDK6, crucial kinases that regulate the cell cycle. Its therapeutic efficacy in certain types of breast cancer highlights the importance of its core chemical structure. A critical step in the synthesis of Palbociclib and its analogues involves the construction of a substituted pyrido[2,3-d]pyrimidin-7(8H)-one core. This compound serves as an ideal starting material for the synthesis of the necessary precursor, 1-(4-amino-2-chloro-5-pyrimidinyl)ethanone.

General Reaction Scheme

The overall synthetic strategy involves a regioselective nucleophilic aromatic substitution (SNAr) at the more reactive C4 position of the pyrimidine ring, followed by further cyclization and modification to build the final bioactive molecule. The electron-withdrawing nature of the acetyl group at the C5 position enhances the electrophilicity of the pyrimidine ring and directs the initial substitution to the C4 position.

G A This compound C 1-(4-Amino-2-chloro-5-pyrimidinyl)ethanone (Key Intermediate) A->C Regioselective SNAr B Nucleophilic Amine (e.g., NH3) B->C E Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one C->E Ring Closure D Cyclization with Acetylacetic Ester D->E G Palbociclib Analogue (CDK4/6 Inhibitor) E->G Synthesis Steps F Further Elaboration F->G

Caption: Synthetic pathway from this compound to a Palbociclib analogue.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Amino-2-chloro-5-pyrimidinyl)ethanone

This protocol details the regioselective amination of this compound at the C4 position.

Materials:

  • This compound

  • Ammonia (as a solution in a suitable solvent, e.g., 7N NH₃ in Methanol)

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware and work-up equipment

Procedure:

  • In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous organic solvent.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of ammonia (e.g., 7N NH₃ in Methanol, 2.0-3.0 equivalents) to the cooled solution. The addition should be dropwise to control the exothermic reaction.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 1-(4-amino-2-chloro-5-pyrimidinyl)ethanone as a solid.

Protocol 2: Synthesis of a Substituted Pyrido[2,3-d]pyrimidin-7(8H)-one Core

This protocol describes the cyclization of the key intermediate with an acetylacetic ester to form the core structure of Palbociclib analogues. A patent for the preparation of Palbociclib outlines a similar ring-closure reaction[1].

Materials:

  • 1-(4-Amino-2-chloro-5-pyrimidinyl)ethanone

  • An acetylacetic ester (e.g., ethyl acetoacetate)

  • A suitable high-boiling point solvent (e.g., Dowtherm A, Diphenyl ether)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for high-temperature reactions

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, combine 1-(4-amino-2-chloro-5-pyrimidinyl)ethanone (1.0 equivalent) and the acetylacetic ester (1.0-2.0 equivalents) in the high-boiling point solvent.

  • Heat the reaction mixture to a high temperature (typically >200 °C) and maintain for several hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature, which may result in the precipitation of the product.

  • Collect the solid product by filtration and wash with a non-polar solvent (e.g., hexanes) to remove the high-boiling point solvent.

  • Further purification can be achieved by recrystallization from a suitable solvent system.

Data Presentation

The ultimate goal of synthesizing these pyrimidine derivatives is to achieve potent and selective inhibition of target kinases. The biological activity of the final compounds, such as Palbociclib and its analogues, is typically evaluated in enzymatic and cell-based assays.

CompoundTarget KinaseIC₅₀ (nM)Cell LineGI₅₀ (nM)Reference
Palbociclib CDK411MCF-782[2]
CDK616MDA-MB-45395[2]
Analogue 4d --MCF-745[2]
MDA-MB-45368[2]
Analogue 4e --MCF-732[2]
MDA-MB-45351[2]

IC₅₀: Half-maximal inhibitory concentration in an enzymatic assay. GI₅₀: Half-maximal growth inhibition in a cell-based assay.

Logical Workflow for Synthesis and Evaluation

The following diagram illustrates the logical progression from the starting material to the final biological evaluation.

G cluster_synthesis Synthesis Phase cluster_evaluation Biological Evaluation Phase A 1-(2,4-Dichloropyrimidin- 5-YL)ethanone B Regioselective Amination A->B C Key Intermediate B->C D Cyclization C->D E Core Structure D->E F Further Modifications E->F G Final Compound F->G H Enzymatic Assays (e.g., CDK4/6) G->H I Cell-Based Assays (e.g., MCF-7) G->I J In Vivo Studies (Animal Models) G->J K Lead Optimization H->K I->K J->K

Caption: Workflow from synthesis to biological evaluation of pyrimidine-based inhibitors.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry. Its well-defined reactivity allows for the strategic and controlled synthesis of complex heterocyclic systems that form the backbone of potent and selective kinase inhibitors. The protocols and data presented herein demonstrate its utility in the synthesis of a key precursor for Palbociclib, a clinically important CDK4/6 inhibitor. This highlights the significance of this building block in the ongoing development of novel therapeutics for the treatment of cancer and other diseases.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 1-(2,4-dichloropyrimidin-5-yl)ethanone, a versatile building block in medicinal chemistry and materials science. The protocols detailed herein are designed to be a starting point for laboratory experimentation, offering robust methodologies for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.

Introduction

This compound is a highly functionalized pyrimidine derivative that serves as a valuable scaffold for the synthesis of a diverse range of compounds. The presence of two reactive chlorine atoms at the C2 and C4 positions, coupled with an acetyl group at the C5 position, allows for selective and sequential functionalization. Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the elaboration of this core, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[1]

The regioselectivity of these reactions on 2,4-dichloropyrimidines is a critical consideration. Generally, the C4 position is more susceptible to nucleophilic attack and oxidative addition of palladium catalysts, leading to preferential substitution at this site.[1] However, the electronic and steric environment of the specific substrate, as well as the choice of catalyst, ligand, and reaction conditions, can influence this selectivity. These notes will explore protocols that primarily favor C4 functionalization, a common strategy in the stepwise synthesis of complex pyrimidine derivatives.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For this compound, this reaction allows for the introduction of a wide variety of aryl, heteroaryl, and vinyl substituents at the C4 position.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
EntryBoronic Acid/EsterProductConditionsYield (%)
1Phenylboronic acid1-(2-Chloro-4-phenylpyrimidin-5-yl)ethanonePd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (Microwave)92
24-Methoxyphenylboronic acid1-(2-Chloro-4-(4-methoxyphenyl)pyrimidin-5-yl)ethanonePd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (Microwave)88
33-Thienylboronic acid1-(2-Chloro-4-(thiophen-3-yl)pyrimidin-5-yl)ethanonePd(PPh₃)₄, K₂CO₃, 1,4-Dioxane/H₂O, 100 °C, 15 min (Microwave)85
4Pyridine-3-boronic acid1-(2-Chloro-4-(pyridin-3-yl)pyrimidin-5-yl)ethanonePd(dppf)Cl₂, K₃PO₄, Toluene/H₂O, 90 °C, 12 h78
5(E)-2-Phenylvinylboronic acid(E)-1-(2-Chloro-4-styrylpyrimidin-5-yl)ethanonePd(OAc)₂, SPhos, K₃PO₄, 1,4-Dioxane, 80 °C, 18 h75
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from procedures for the microwave-assisted Suzuki coupling of dichloropyrimidines and can significantly reduce reaction times.[2]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial

Procedure:

  • Reaction Setup: In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.55 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.015 mmol).

  • Solvent Addition: Add 1,4-dioxane (4 mL) and deionized water (1 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired product.

Visualization: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Boronic Acid - Pd(PPh₃)₄ - K₂CO₃ solvent Add Solvents: 1,4-Dioxane and Water reagents->solvent microwave Microwave Irradiation (100 °C, 15 min) solvent->microwave extraction Extraction with Ethyl Acetate microwave->extraction washing Wash with Water and Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product product purification->product Isolated Product

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling.

II. Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes, providing access to valuable alkynylpyrimidine intermediates.

Data Presentation: Representative Sonogashira Coupling Reactions
EntryAlkyneProductConditionsYield (%)
1Phenylacetylene1-(2-Chloro-4-(phenylethynyl)pyrimidin-5-yl)ethanonePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C, 6 h85
2Ethynyltrimethylsilane1-(2-Chloro-4-((trimethylsilyl)ethynyl)pyrimidin-5-yl)ethanonePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, rt, 12 h90
31-Hexyne1-(2-Chloro-4-(hex-1-yn-1-yl)pyrimidin-5-yl)ethanonePd(dppf)Cl₂, CuI, DIPA, DMF, 80 °C, 8 h78
43-Ethynylpyridine1-(2-Chloro-4-(pyridin-3-ylethynyl)pyrimidin-5-yl)ethanonePd(PPh₃)₄, CuI, Et₃N, Toluene, 70 °C, 10 h72
5Propargyl alcohol1-(2-Chloro-4-(3-hydroxyprop-1-yn-1-yl)pyrimidin-5-yl)ethanonePd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50 °C, 12 h65
Experimental Protocol: Sonogashira Coupling

This protocol is a general procedure for the Sonogashira coupling of halo-heterocycles.[3]

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N) (3 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Solvent and Reagent Addition: Add anhydrous THF (10 mL), triethylamine (3.0 mmol), and the terminal alkyne (1.2 mmol) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 60 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite®, washing with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylpyrimidine.

Visualization: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine in Schlenk Flask: - this compound - Pd(PPh₃)₂Cl₂ - CuI addition Add via Syringe: - Anhydrous THF - Et₃N - Terminal Alkyne reagents->addition heating Heating with Stirring (60 °C, 6-12 h) addition->heating filtration Filter through Celite® heating->filtration concentration1 Concentration filtration->concentration1 extraction Dissolve in EtOAc, Wash with NH₄Cl & Brine concentration1->extraction drying Dry over Na₂SO₄ extraction->drying concentration2 Concentration drying->concentration2 purification Column Chromatography concentration2->purification product product purification->product Isolated Product

Caption: A typical experimental workflow for the Sonogashira coupling reaction.

III. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines at the C4 position of the pyrimidine ring.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions
EntryAmineProductConditionsYield (%)
1Aniline1-(2-Chloro-4-(phenylamino)pyrimidin-5-yl)ethanonePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 12 h88
2Morpholine1-(2-Chloro-4-morpholinopyrimidin-5-yl)ethanonePd(OAc)₂, RuPhos, K₃PO₄, 1,4-Dioxane, 110 °C, 18 h91
3Benzylamine1-(4-(Benzylamino)-2-chloropyrimidin-5-yl)ethanonePd₂(dba)₃, BrettPhos, LiHMDS, THF, 80 °C, 10 h82
4p-Toluidine1-(2-Chloro-4-(p-tolylamino)pyrimidin-5-yl)ethanonePd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C, 14 h85
5Indole1-(2-Chloro-4-(1H-indol-1-yl)pyrimidin-5-yl)ethanonePd(OAc)₂, DavePhos, Cs₂CO₃, DMF, 120 °C, 24 h68
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl chlorides.[4]

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equivalents)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • Reaction Setup: In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).

  • Addition of Reagents: To the same tube, add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (10 mL) to the tube.

  • Reaction Conditions: Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously under an inert atmosphere. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired amino-pyrimidine.

Visualization: Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Preparation (in Glovebox) cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine in Schlenk Tube: - Pd₂(dba)₃ - XPhos - NaOtBu - this compound - Amine solvent Add Anhydrous Toluene reagents->solvent heating Heating with Stirring (100 °C, 12-24 h) solvent->heating extraction Extraction with Ethyl Acetate heating->extraction washing Wash with Water and Brine extraction->washing drying Dry over Na₂SO₄ washing->drying concentration Concentration drying->concentration purification Column Chromatography concentration->purification product product purification->product Isolated Product

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The palladium-catalyzed cross-coupling reactions of this compound provide a powerful and versatile platform for the synthesis of a wide array of substituted pyrimidines. The protocols outlined in these application notes for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions offer reliable methods for the selective functionalization of the C4 position. These methodologies are highly valuable for the generation of novel compounds with potential applications in drug discovery and materials science. Further optimization of reaction conditions may be necessary for specific substrates to achieve maximum yields and selectivity.

References

Application Notes and Protocols: Reaction of 1-(2,4-Dichloropyrimidin-5-YL)ethanone with Nitrogen Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,4-Dichloropyrimidin-5-yl)ethanone is a versatile building block in medicinal chemistry, primarily utilized in the synthesis of fused pyrimidine derivatives. The presence of two chlorine atoms at the C2 and C4 positions, activated by the electron-withdrawing acetyl group at the C5 position, allows for sequential nucleophilic aromatic substitution (SNAr) reactions. This reactivity profile enables the construction of diverse molecular scaffolds, particularly those with therapeutic potential, such as inhibitors of cyclin-dependent kinases (CDKs).

The regioselectivity of nucleophilic attack on the 2,4-dichloropyrimidine core is a critical aspect of its synthetic utility. Generally, for 5-substituted-2,4-dichloropyrimidines bearing an electron-withdrawing group, nucleophilic attack is favored at the C4 position. However, the nature of the nucleophile can influence this selectivity, with some studies reporting preferential substitution at the C2 position, particularly with tertiary amines.

These application notes provide an overview of the reaction of this compound with nitrogen nucleophiles, focusing on the synthesis of key intermediates for drug discovery. Detailed experimental protocols for the reaction with hydrazine and a general procedure for reactions with primary and secondary amines are provided.

Reaction with Hydrazine: Synthesis of Pyrazolo[4,3-d]pyrimidines

The reaction of this compound with hydrazine hydrate is a key step in the synthesis of pyrazolo[4,3-d]pyrimidines. The initial SNAr reaction occurs selectively at the C4 position to yield 1-(2-chloro-4-hydrazinylpyrimidin-5-yl)ethanone. This intermediate can then undergo an intramolecular cyclization to form the pyrazolo[4,3-d]pyrimidine scaffold. These fused heterocyclic systems are of significant interest as they are isosteres of purines and have been shown to exhibit a range of biological activities, including the inhibition of CDKs.

Experimental Workflow: Synthesis of Pyrazolo[4,3-d]pyrimidine

G start This compound intermediate 1-(2-Chloro-4-hydrazinylpyrimidin-5-yl)ethanone start->intermediate Hydrazine Hydrate, Ethanol, 0 °C to rt product 3-Methyl-1H-pyrazolo[4,3-d]pyrimidin-7-ol intermediate->product Intramolecular Cyclization (e.g., heating in acidic or basic conditions) CDK2_Pathway cluster_G1_Phase G1 Phase cluster_G1_S_Transition G1/S Transition Mitogenic_Stimuli Mitogenic Stimuli (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Stimuli->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits CyclinE_Gene Cyclin E Gene (Transcription) E2F->CyclinE_Gene activates transcription p21_p27 p21/p27 (CDK Inhibitors) CyclinE_CDK2 Cyclin E / CDK2 p21_p27->CyclinE_CDK2 inhibits CyclinE Cyclin E CyclinE_Gene->CyclinE CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 DNA_Replication_Proteins DNA Replication Proteins (e.g., CDC6) CyclinE_CDK2->DNA_Replication_Proteins phosphorylates (activates) S_Phase_Entry S Phase Entry (DNA Replication) DNA_Replication_Proteins->S_Phase_Entry Pyrazolo_pyrimidine Pyrazolo[4,3-d]pyrimidine (Inhibitor) Pyrazolo_pyrimidine->CyclinE_CDK2 inhibits

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-(2,4-Dichloropyrimidin-5-YL)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction yields and address common experimental challenges.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis of this compound. The recommended synthetic approach involves two key steps: the acylation of a uracil derivative to form 1-(2,4-dihydroxy-pyrimidin-5-yl)ethanone (5-acetyluracil), followed by a chlorination reaction.

Issue 1: Low Yield in the Acylation of Uracil to 1-(2,4-dihydroxy-pyrimidin-5-yl)ethanone

Possible Causes:

  • Inefficient Acylation Method: Standard Friedel-Crafts acylation is often ineffective for electron-deficient pyrimidine rings.

  • Poor Solubility of Starting Materials: Uracil and its derivatives can have low solubility in common organic solvents, hindering the reaction.

  • Side Reactions: Competing N-acylation or O-acylation can occur, reducing the yield of the desired C5-acylated product.[1][2]

Troubleshooting Steps:

  • Alternative Acylation Strategies:

    • Vilsmeier-Haack Reaction followed by reaction with an organometallic reagent: While the Vilsmeier-Haack reaction typically yields a formyl group, it can be a precursor for introducing other functionalities.

    • Lithiation followed by Acylation: Directing a lithiation to the C5 position of a protected pyrimidine derivative allows for subsequent reaction with an acetylating agent.

    • Acylation of a more activated precursor: Consider using a more electron-rich pyrimidine derivative, such as 2,4-dimethoxypyrimidine, which can be more amenable to electrophilic substitution.

  • Solvent and Catalyst Optimization:

    • Experiment with different solvents to improve the solubility of uracil, such as pyridine/DMF mixtures.[1]

    • The use of a catalyst like 4-dimethylaminopyridine (DMAP) has been reported in the acylation of uracil derivatives.[1]

  • Protection of N-H and O-H groups: Protecting the nitrogen and oxygen atoms of the uracil ring can prevent side reactions and direct acylation to the C5 position.

Issue 2: Incomplete Chlorination of 1-(2,4-dihydroxy-pyrimidin-5-yl)ethanone

Possible Causes:

  • Insufficient Reagent: The amount of phosphorus oxychloride (POCl₃) may not be sufficient for complete conversion of both hydroxyl groups.

  • Low Reaction Temperature or Short Reaction Time: The chlorination of hydroxypyrimidines often requires elevated temperatures and sufficient time to proceed to completion.

  • Presence of Water: Moisture can deactivate the POCl₃ reagent.

Troubleshooting Steps:

  • Reagent Stoichiometry: Use a sufficient excess of POCl₃. Some procedures utilize POCl₃ as both the reagent and the solvent.

  • Reaction Conditions:

    • Ensure the reaction is heated to reflux (typically around 110-120°C) for an adequate duration (e.g., 2-4 hours).

    • The addition of a tertiary amine, such as N,N-dimethylaniline or triethylamine, can accelerate the reaction.

  • Anhydrous Conditions: Use freshly distilled POCl₃ and ensure all glassware is thoroughly dried to prevent hydrolysis of the chlorinating agent.

Issue 3: Formation of Impurities and Side Products During Chlorination

Possible Causes:

  • Hydrolysis of the Dichloropyrimidine Product: The 2,4-dichloro-5-acetylpyrimidine is susceptible to hydrolysis back to the monochloro or dihydroxy derivatives, especially during workup.

  • Polymerization/Decomposition: At high temperatures, side reactions leading to tar-like byproducts can occur.

  • Incomplete Reaction: Residual starting material or monochlorinated intermediates can contaminate the final product.

Troubleshooting Steps:

  • Careful Workup:

    • After the reaction, excess POCl₃ should be removed under reduced pressure.

    • The reaction mixture should be quenched by carefully pouring it onto crushed ice or into a cold, dilute basic solution (e.g., sodium bicarbonate) to neutralize the acidic byproducts and minimize hydrolysis of the product.

    • Extraction with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) should be performed promptly.

  • Temperature Control: Maintain a consistent and appropriate reaction temperature to avoid decomposition.

  • Purification:

    • Column chromatography on silica gel is a common method for purifying the final product.

    • Recrystallization from an appropriate solvent system can also be employed to obtain a pure product.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective route involves a two-step process:

  • Acylation: Synthesis of 1-(2,4-dihydroxy-pyrimidin-5-yl)ethanone (also known as 5-acetyluracil) from a uracil derivative.

  • Chlorination: Conversion of the dihydroxy intermediate to the final dichlorinated product using a chlorinating agent like phosphorus oxychloride (POCl₃).

Q2: What are the key parameters to control during the chlorination step?

The critical parameters for the chlorination of 1-(2,4-dihydroxy-pyrimidin-5-yl)ethanone are:

  • Reagent: Use of a suitable chlorinating agent, most commonly phosphorus oxychloride (POCl₃). The addition of phosphorus pentachloride (PCl₅) can sometimes improve yields.

  • Temperature: The reaction is typically carried out at reflux temperature of POCl₃ (around 110-120 °C).

  • Reaction Time: Sufficient time (e.g., 2-4 hours) is necessary for the complete conversion of both hydroxyl groups.

  • Catalyst/Base: The addition of a tertiary amine like N,N-dimethylaniline or triethylamine can catalyze the reaction.

  • Anhydrous Conditions: Strict exclusion of moisture is crucial to prevent the decomposition of the chlorinating agent.

Q3: How can I monitor the progress of the reactions?

Thin-layer chromatography (TLC) is a convenient method to monitor the progress of both the acylation and chlorination reactions. By spotting the reaction mixture alongside the starting material, you can observe the disappearance of the starting material and the appearance of the product spot.

Q4: What are the safety precautions for working with phosphorus oxychloride (POCl₃)?

POCl₃ is a highly corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. When quenching the reaction, the mixture should be added slowly to ice or a basic solution to control the exothermic reaction.

Experimental Protocols

Protocol 1: Synthesis of 1-(2,4-dihydroxy-pyrimidin-5-yl)ethanone (5-acetyluracil)

This is a general procedure and may require optimization.

  • To a suspension of uracil in a suitable solvent (e.g., a mixture of pyridine and DMF), add a catalyst such as 4-dimethylaminopyridine (DMAP).

  • Add the acetylating agent (e.g., acetic anhydride or acetyl chloride) dropwise at room temperature.

  • Heat the reaction mixture and monitor its progress by TLC.

  • After completion, cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

  • Purify the product by recrystallization.

Protocol 2: Synthesis of this compound

This is a general procedure and may require optimization.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, place 1-(2,4-dihydroxy-pyrimidin-5-yl)ethanone.

  • Add an excess of phosphorus oxychloride (POCl₃) to the flask.

  • Optionally, add a catalytic amount of N,N-dimethylaniline.

  • Heat the mixture to reflux (approximately 110-120°C) and maintain for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess POCl₃ under reduced pressure.

  • Slowly and cautiously pour the residue onto crushed ice with stirring.

  • Neutralize the aqueous solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) while keeping the temperature low.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation

ParameterAcylation of UracilChlorination of 5-acetyluracil
Starting Material Uracil or derivative1-(2,4-dihydroxy-pyrimidin-5-yl)ethanone
Key Reagents Acetic anhydride, Acetyl chloridePhosphorus oxychloride (POCl₃)
Catalyst/Additive DMAP, PyridineN,N-dimethylaniline, Triethylamine
Typical Solvents Pyridine, DMFNeat POCl₃
Reaction Temperature Elevated temperaturesReflux (approx. 110-120°C)
Reported Yields Variable, requires optimizationGenerally moderate to good

Visualizations

Synthesis_Workflow Uracil Uracil Derivative Acylation Acylation Uracil->Acylation Dihydroxy 1-(2,4-dihydroxy-pyrimidin-5-yl)ethanone Acylation->Dihydroxy Chlorination Chlorination (POCl₃) Dihydroxy->Chlorination FinalProduct This compound Chlorination->FinalProduct

Caption: Synthetic workflow for this compound.

Troubleshooting_Chlorination cluster_0 LowYield Low Yield in Chlorination IncompleteReaction Incomplete Reaction? LowYield->IncompleteReaction Check TLC Hydrolysis Product Hydrolysis? LowYield->Hydrolysis Analyze Crude SideReactions Side Reactions? LowYield->SideReactions Observe Byproducts IncreaseTimeTemp Increase Reaction Time/Temp Add Catalyst IncompleteReaction->IncreaseTimeTemp Yes AnhydrousWorkup Careful Anhydrous Workup Neutralize Slowly at Low Temp Hydrolysis->AnhydrousWorkup Yes OptimizeTemp Optimize Temperature Purify Carefully SideReactions->OptimizeTemp Yes

Caption: Troubleshooting logic for low yield in the chlorination step.

References

Technical Support Center: Purification of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification of 1-(2,4-Dichloropyrimidin-5-YL)ethanone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the basic properties of this compound?

A1: Key properties of this compound are summarized in the table below.

PropertyValue
CAS Number 871254-62-5[1][2][3]
Molecular Formula C6H4Cl2N2O[1][2][3]
Molecular Weight 191.01 g/mol [1]
Appearance Yellow liquid[1]
Predicted Boiling Point 268.9 ± 20.0 °C[1]
Predicted Density 1.454 ± 0.06 g/cm³[1]
Storage Conditions Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)[1]

Q2: What is the recommended purification method for this compound?

A2: Column chromatography using silica gel is a highly effective and commonly used method for the purification of pyrimidine derivatives like this compound.[4][5][6] This technique is particularly useful for separating the target compound from reaction byproducts and unreacted starting materials.

Q3: How do I choose an appropriate solvent system (eluent) for the column?

A3: The choice of eluent is critical for good separation. A typical starting point for a moderately polar compound like this is a mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate). The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand to achieve a retention factor (Rf) of approximately 0.2-0.4 for the desired compound.

Q4: Can I use other purification techniques?

A4: Besides column chromatography, recrystallization can be an effective purification method, especially if the crude product is a solid and the impurities have different solubility profiles.[4] However, if recrystallization fails to remove closely related impurities, column chromatography is the recommended next step.

Experimental Protocol: Column Chromatography

This protocol provides a detailed methodology for the purification of this compound.

1. Materials and Reagents:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl Acetate

  • Dichloromethane (for sample loading)

  • TLC plates (silica gel coated)

  • Glass chromatography column

  • Fraction collection tubes

2. Eluent Preparation:

  • Prepare a suitable eluent mixture of hexane and ethyl acetate. The exact ratio should be determined by preliminary TLC analysis. A common starting point is a 9:1 or 8:2 (v/v) mixture of Hexane:Ethyl Acetate.

  • Prepare a sufficient volume to run the entire column.

3. Column Packing:

  • Prepare a slurry of silica gel in the chosen eluent.

  • Pour the slurry into the chromatography column, ensuring no air bubbles are trapped in the packed bed.[4]

  • Allow the silica to settle, creating a uniform packed bed. Drain the excess solvent until the solvent level is just at the top of the silica bed.

4. Sample Loading:

  • Dissolve the crude compound in a minimal amount of a suitable solvent, such as dichloromethane or the eluent itself.

  • Carefully apply the dissolved sample to the top of the silica gel bed using a pipette.[4]

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or vials.

  • Maintain a consistent flow rate to ensure proper separation.[4]

6. Fraction Analysis:

  • Monitor the composition of the collected fractions using TLC.[4]

  • Spot samples from several fractions onto a TLC plate and develop it in the eluent system.

  • Visualize the spots under UV light.

  • Combine the fractions that contain the pure desired product.

7. Product Isolation:

  • Combine the pure fractions into a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

G cluster_prep Preparation cluster_loading Sample Loading cluster_separation Separation & Collection cluster_analysis Analysis & Isolation p1 Determine Eluent (TLC Analysis) p2 Prepare Eluent & Silica Slurry p1->p2 p3 Pack Chromatography Column p2->p3 l2 Load Sample onto Column p3->l2 l1 Dissolve Crude Product in Minimal Solvent l1->l2 s1 Elute with Solvent System l2->s1 s2 Collect Fractions s1->s2 a1 Analyze Fractions by TLC s2->a1 a2 Combine Pure Fractions a1->a2 a3 Evaporate Solvent a2->a3 a4 Purified Product a3->a4

Caption: Workflow for column chromatography purification.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not move from the origin (Rf = 0) The eluent is not polar enough.Increase the polarity of the eluent by increasing the proportion of the more polar solvent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture).
Compound runs with the solvent front (Rf = 1) The eluent is too polar.Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., increase the percentage of hexane).
Poor separation between the product and impurities - The eluent system is not optimal.- The column was overloaded with the sample.- The column was packed improperly (e.g., air bubbles, cracks).- Systematically test different solvent systems using TLC to find one that provides better separation.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully, ensuring a uniform and bubble-free bed.
Streaking or tailing of spots on TLC/column - The compound may be acidic or basic.- The sample was overloaded on the TLC plate or column.- For basic compounds, consider adding a small amount of a base like triethylamine (~0.1-1%) to the eluent to improve peak shape.[4]- For acidic compounds, a small amount of acetic acid may be added.[4]- Ensure the sample is not too concentrated when spotting on TLC or loading on the column.
Product crystallizes on the column The compound has low solubility in the chosen eluent.Change to a solvent system where the compound is more soluble. If this is not possible, a different purification method like recrystallization might be more suitable.
Colored impurities co-elute with the product The impurity has a very similar polarity to the product.- Try a different stationary phase (e.g., alumina if silica was used).- Attempt a second column chromatography run with a different eluent system.- Consider recrystallization of the semi-pure fractions.

References

Technical Support Center: Controlling C2 vs. C4 Selectivity in Dichloropyrimidine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for dichloropyrimidine reactions. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C2 and C4 functionalization of the dichloropyrimidine scaffold. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you achieve your desired regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the inherent reactivity of the C2 and C4 positions on an unsubstituted 2,4-dichloropyrimidine?

Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1] This preference is largely attributed to the electronic properties of the pyrimidine ring, where the C4 position is more electrophilic.[1][2] Consequently, many reactions will preferentially yield the C4-substituted product.

Q2: What are the key factors that influence whether a reaction is C2 or C4 selective?

The regioselectivity of dichloropyrimidine reactions is highly sensitive to several factors:

  • Nucleophile: The nature of the incoming nucleophile can significantly impact the reaction outcome. While many nucleophiles favor C4 attack, certain types, like tertiary amines, can exhibit a preference for the C2 position, especially with specific substitution patterns on the pyrimidine ring.[1]

  • Substituents on the Pyrimidine Ring: The electronic properties of other substituents on the pyrimidine ring play a critical role. Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution, while electron-donating groups (EDGs) at the C6 position can reverse this selectivity and favor C2 substitution.[1][3]

  • Reaction Conditions: Temperature, solvent, and the base used can all be tuned to influence the C2/C4 ratio.[1] Lowering the reaction temperature, for instance, can sometimes improve selectivity.[1]

  • Catalysis: The use of catalysts, particularly palladium complexes, can dramatically alter the regioselectivity. Specific palladium precatalysts with bulky N-heterocyclic carbene (NHC) ligands have been shown to uniquely promote C2-selective cross-coupling reactions.[4][5][6][7]

Q3: I am consistently getting a mixture of C2 and C4 isomers. How can I improve the selectivity?

Dealing with a mixture of isomers is a common challenge. Here are several strategies to enhance selectivity:

  • Optimize Reaction Conditions: Systematically screen different solvents, bases, and reaction temperatures. A thorough optimization can often reveal conditions that favor one isomer over the other.[1]

  • Employ a Catalyst: For amination reactions, a palladium-catalyzed approach can significantly favor the formation of the C4-substituted product.[1] Conversely, for C2-selective C-S coupling, specific palladium precatalysts with bulky NHC ligands are effective.[4][5]

  • Modify the Nucleophile: If possible, consider if a different nucleophile could offer better inherent selectivity under your reaction conditions.

  • Leverage Ring Substituents: If your synthetic route allows, introducing an appropriate EWG at C5 or an EDG at C6 can be a powerful tool to direct the substitution to the desired position.[1][3]

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Inappropriate solvent or base.4. Deactivated dichloropyrimidine substrate (e.g., by electron-donating groups).1. Use a stronger nucleophile or an activating agent.2. Gradually and carefully increase the reaction temperature.3. Screen a range of solvents and bases to identify optimal conditions.4. Consider if a different synthetic route is necessary if the substrate is inherently unreactive under the chosen conditions.
Poor C4-Selectivity 1. Reaction conditions favor C2-substitution.2. Steric hindrance near the C4 position.3. The nucleophile has an inherent preference for the C2 position.1. For aminations, consider a Pd-catalyzed approach which often favors C4.[1][8]2. Screen different solvents to potentially mitigate steric effects.3. If feasible, modify the nucleophile to be less sterically demanding.
Difficulty Achieving C2-Substitution 1. C4 is the more reactive site under the chosen conditions.2. Inappropriate reaction conditions to favor C2.1. For C-S coupling, utilize a palladium precatalyst with a bulky NHC ligand.[4][5][6][7]2. For aminations with a C5-EWG, tertiary amines can be highly C2-selective.[1][9]3. Introduce a C6-EDG to electronically favor C2 attack.[1][3]
Unselective Reaction Leading to a Mixture of Products 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions.2. The reaction is run for too long or at too high a temperature, leading to scrambling or side reactions.1. Carefully control the stoichiometry of the nucleophile.2. Monitor the reaction closely by TLC or LC-MS and quench it once the desired product is maximized.3. Lowering the reaction temperature may improve selectivity.[1]
Formation of Disubstituted Byproducts 1. Excess nucleophile is used.2. The mono-substituted product is reactive under the reaction conditions.1. Use a stoichiometric amount or a slight excess of the nucleophile.2. Lower the reaction temperature and monitor the reaction progress carefully to stop it before significant disubstitution occurs.

Data Presentation

Table 1: Influence of Catalyst on C-S Cross-Coupling of 2,4-Dichloropyrimidine

PrecatalystLigandC2:C4 RatioYield (%)
(η³-tBu-indenyl)PdClIPent>20:185
(η³-tBu-indenyl)PdClIPr6:175
(η³-tBu-indenyl)PdClIMes3:160
(η³-allyl)PdClIPent>20:182
Pd-PEPPSI-IPentIPent1:2290
No Catalyst (SNAr)-~1:6Variable

Data synthesized from information in reference[4]. Yields and ratios are illustrative and can vary based on specific reaction conditions.

Table 2: General Selectivity Trends with Different Nucleophiles and Substituents

Pyrimidine SubstrateNucleophile TypePredominant ProductNotes
2,4-dichloropyrimidinePrimary/Secondary AminesC4Often gives mixtures.[8]
2,4-dichloropyrimidineThiols (uncatalyzed)C4C4 is the major product in SNAr.[4][5]
5-EWG-2,4-dichloropyrimidineSecondary AminesC4EWG at C5 enhances C4 selectivity.[9][10]
5-EWG-2,4-dichloropyrimidineTertiary AminesC2A notable exception to the general trend.[1][9][10]
6-EDG-2,4-dichloropyrimidineVarious NucleophilesC2EDG at C6 directs substitution to C2.[1][3]

Experimental Protocols

Protocol 1: C2-Selective Pd-Catalyzed C-S Cross-Coupling

This protocol is based on the method developed for the C2-selective thiolation of 2,4-dichloropyrimidine.[4][5]

Materials:

  • 2,4-dichloropyrimidine

  • Thiol of choice (e.g., a primary alkanethiol)

  • (η³-tBu-indenyl)PdCl(IPent) precatalyst

  • Base (e.g., a non-nucleophilic base like LiHMDS)

  • Anhydrous, degassed solvent (e.g., THF or dioxane)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the (η³-tBu-indenyl)PdCl(IPent) precatalyst (typically 1-5 mol%).

  • Add the 2,4-dichloropyrimidine (1.0 eq).

  • Add the anhydrous, degassed solvent.

  • In a separate vessel, pre-mix the thiol (1.1-1.5 eq) with the base.

  • Slowly add the thiol/base mixture to the reaction vessel at the desired temperature (e.g., 0 °C to room temperature).

  • Stir the reaction mixture and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: C4-Selective SNAr Amination

This protocol provides a general method for the C4-selective amination of 2,4-dichloropyrimidine.

Materials:

  • 2,4-dichloropyrimidine

  • Amine of choice (primary or secondary)

  • Base (e.g., DIPEA, K₂CO₃, or NaH)

  • Solvent (e.g., n-butanol, DMF, or THF)

  • Standard laboratory glassware

Procedure:

  • In a reaction vessel, dissolve the 2,4-dichloropyrimidine (1.0 eq) in the chosen solvent.

  • Add the base (1.5-2.0 eq).

  • Add the amine (1.0-1.2 eq) to the mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • If a solid precipitate forms, filter the mixture. If not, proceed with an aqueous workup.

  • Pour the reaction mixture into water and extract with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualizations

C2_vs_C4_Selectivity_Factors Nucleophile Nucleophile Mixture Mixture of Isomers Nucleophile->Mixture Substituents Substituents C2_Product C2-Selective Product Substituents->C2_Product C6-EDG C4_Product C4-Selective Product Substituents->C4_Product C5-EWG Catalyst Catalyst Catalyst->C2_Product Pd/bulky NHC Catalyst->C4_Product Standard Pd catalysts Conditions Conditions Conditions->Mixture

Caption: Key factors influencing C2 vs. C4 selectivity in dichloropyrimidine reactions.

Troubleshooting_Workflow start Start: Unselective Reaction check_conditions Optimize Conditions? (Temp, Solvent, Base) start->check_conditions check_catalyst Use Catalyst? check_conditions->check_catalyst No improvement end_selective End: Selective Product check_conditions->end_selective Improved check_substituents Modify Substrate? check_catalyst->check_substituents No improvement c4_selective C4-Selective Conditions: - Pd-catalysis (amination) - C5-EWG check_catalyst->c4_selective Yes (C4) c2_selective C2-Selective Conditions: - Pd/bulky NHC (C-S) - C6-EDG - Tertiary Amine + C5-EWG check_catalyst->c2_selective Yes (C2) check_substituents->c4_selective Yes (C4) check_substituents->c2_selective Yes (C2) end_mixture End: Mixture (re-evaluate) check_substituents->end_mixture No c4_selective->end_selective c2_selective->end_selective

Caption: A decision-making workflow for troubleshooting unselective dichloropyrimidine reactions.

References

Technical Support Center: Optimization of Suzuki Coupling Conditions for 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki coupling of 1-(2,4-Dichloropyrimidin-5-YL)ethanone.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for the Suzuki coupling of this compound?

A1: For 2,4-dichloropyrimidines, the Suzuki coupling reaction typically shows a preference for substitution at the C4 position.[1][2] This is attributed to the favored oxidative addition of the palladium catalyst to the C4-chlorine bond.[2] However, the presence of a bulky or strongly electron-withdrawing group at the C5 position, such as the acetyl group in this compound, can lead to exceptions to this general rule, potentially influencing the regioselectivity.[3] It is crucial to analyze the reaction mixture carefully to determine the ratio of C4 to C2 substituted products.

Q2: Which palladium catalyst is most suitable for the Suzuki coupling of this substrate?

A2: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst for the Suzuki coupling of 2,4-dichloropyrimidines.[2][4] Other palladium sources such as Pd(dppf)Cl₂·CH₂Cl₂ have also been shown to be effective.[4] The choice of catalyst can be influenced by the specific boronic acid used and the desired reaction conditions. For challenging couplings, screening different catalysts and ligands may be necessary.

Q3: What are the recommended bases and solvents for this reaction?

A3: A variety of bases can be used, with potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) being common choices.[1][4] The selection of solvent is critical to the success of the reaction.[1] Mixtures of an organic solvent and water are often employed. A combination of 1,4-dioxane and water has been found to be effective, particularly in microwave-assisted reactions.[4] Alcoholic solvent mixtures have also been reported to enhance reactivity at lower temperatures.[1]

Q4: Can microwave irradiation be used to improve the reaction?

A4: Yes, microwave-assisted Suzuki coupling has been shown to be a very efficient method for the synthesis of C4-substituted pyrimidines.[2] This technique can lead to significantly shorter reaction times (e.g., 15 minutes) and excellent yields, often with very low catalyst loading (as low as 0.5 mol%).[2][4]

Q5: What are common side reactions to watch out for?

A5: Common side reactions in Suzuki couplings include homocoupling of the boronic acid, deborylation (protodeboronation) of the boronic acid, and catalyst decomposition. Careful control of reaction conditions, particularly ensuring an inert atmosphere to exclude oxygen, can minimize these unwanted reactions.[1] The stability of the boronic acid can be an issue, and using boronic esters or diethanolamine complexes can mitigate this.[5]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Suggestions
Low or No Product Yield 1. Inactive catalyst. 2. Poor quality of boronic acid. 3. Suboptimal reaction conditions (temperature, solvent, base). 4. Presence of oxygen leading to catalyst decomposition. 5. Steric hindrance from the boronic acid.1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Use fresh, high-purity boronic acid or consider converting it to a more stable ester (e.g., pinacol ester). 3. Screen different solvents (e.g., 1,4-dioxane/water, toluene/ethanol/water), bases (e.g., K₂CO₃, Cs₂CO₃), and temperatures. Microwave heating can be beneficial.[2] 4. Thoroughly degas the solvent and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1] 5. For sterically hindered boronic acids, consider using harsher reaction conditions, such as a stronger base and higher temperatures.[1]
Poor Regioselectivity (mixture of C2 and C4 isomers) 1. The electron-withdrawing acetyl group at C5 is influencing the electronic properties of the pyrimidine ring. 2. The reaction conditions (catalyst, ligand, solvent) are not optimized for high selectivity.1. Carefully analyze the product mixture (e.g., by NMR, LC-MS) to quantify the isomer ratio. 2. Screen different palladium catalysts and ligands. Bulky ligands can sometimes influence regioselectivity. 3. Vary the solvent and base combination, as this can impact the selectivity.
Formation of Homocoupling Product 1. Presence of oxygen in the reaction mixture. 2. Slow transmetalation step.1. Ensure rigorous degassing of all reagents and solvents. 2. Optimize the base and solvent to facilitate the transmetalation step.
Deborylation of Boronic Acid 1. Instability of the boronic acid under the reaction conditions. 2. Prolonged reaction times at elevated temperatures.1. Use the boronic acid as soon as it is acquired or prepared. 2. Consider using a more stable boronic ester (e.g., pinacol or MIDA esters). 3. Minimize reaction time by monitoring the reaction progress closely. Microwave irradiation can significantly shorten reaction times.[4]

Data Presentation

Table 1: Screening of Reaction Conditions for Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntryCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Pd(PPh₃)₄ (5)K₂CO₃1,4-dioxane1002471[4]
2Pd(dppf)Cl₂·CH₂Cl₂ (5)K₂CO₃1,4-dioxane1002463[4]
3Pd(PPh₃)₄ (3)K₂CO₃1,4-dioxane/H₂O (2:1)100 (MW)0.2581[4]
4Pd(PPh₃)₄ (0.5)K₂CO₃1,4-dioxane/H₂O (2:1)100 (MW)0.2578[4]
5Pd(PPh₃)₄ (3)K₂CO₃Toluene/Ethanol/H₂O551251[1]

Table 2: Effect of Boronic Acid Substituents on Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine

EntryBoronic AcidYield (%)Reference
1Phenylboronic acid81[4]
24-Methoxyphenylboronic acid79[4]
33-Trifluoromethylphenylboronic acid83[4]
43-Formylphenylboronic acid75[4]
52-Furanylboronic acid72[4]

Experimental Protocols

Protocol 1: General Procedure for Microwave-Assisted Suzuki Coupling of this compound

This protocol is adapted from a procedure for the microwave-assisted Suzuki coupling of 2,4-dichloropyrimidines.[4]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5-3 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • 1,4-Dioxane

  • Deionized water

  • Microwave synthesis vial

Procedure:

  • In a microwave synthesis vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), potassium carbonate (1.5 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.0025-0.015 mmol).

  • Add 1,4-dioxane (4 mL) and deionized water (2 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 100-120 °C for 15-30 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating Protocol for Suzuki Coupling

This protocol is adapted from a procedure for the Suzuki coupling of 2,4-dichloropyrimidine.[1]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) (3 equivalents)

  • Toluene

  • Ethanol

  • Deionized water

  • Schlenk flask

Procedure:

  • To a Schlenk flask, add this compound (0.67 mmol), toluene (2.9 mL), ethanol (0.7 mL), and water (0.7 mL).

  • Degas the solution by bubbling argon through it for 5-10 minutes.

  • Add the arylboronic acid (0.67 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02-0.034 mmol), and potassium carbonate (2.01 mmol).

  • Heat the reaction mixture at 55-80 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Partition the mixture between ethyl acetate and water.

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, and remove the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_complex R-Pd(II)Ln-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_R_prime R-Pd(II)Ln-R' Transmetalation->PdII_R_R_prime BoronicAcid R'-B(OH)₂ (Base) BoronicAcid->Transmetalation RedElim Reductive Elimination PdII_R_R_prime->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product ArX Ar-X Troubleshooting_Workflow Start Start: Low or No Yield CheckReagents Check Reagent Quality (Catalyst, Boronic Acid) Start->CheckReagents Degas Ensure Inert Atmosphere (Degas Solvents) CheckReagents->Degas ScreenConditions Screen Reaction Conditions Degas->ScreenConditions ScreenSolvent Solvent Screening (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) ScreenConditions->ScreenSolvent ScreenBase Base Screening (e.g., K₂CO₃, Cs₂CO₃) ScreenConditions->ScreenBase ScreenTemp Temperature Optimization (Conventional vs. Microwave) ScreenConditions->ScreenTemp AnalyzeSelectivity Analyze Regioselectivity ScreenSolvent->AnalyzeSelectivity ScreenBase->AnalyzeSelectivity ScreenTemp->AnalyzeSelectivity OptimizeLigand Optimize Ligand for Selectivity AnalyzeSelectivity->OptimizeLigand Poor Selectivity Success Successful Coupling AnalyzeSelectivity->Success High Yield & Good Selectivity Failure Consult Further Literature AnalyzeSelectivity->Failure Persistent Low Yield OptimizeLigand->ScreenConditions

References

Technical Support Center: Synthesis of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,4-Dichloropyrimidin-5-YL)ethanone.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation of 2,4-dichloropyrimidine.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Deactivated Substrate: 2,4-dichloropyrimidine is an electron-deficient aromatic ring, making it less reactive towards electrophilic substitution.[1] 2. Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture. 3. Inadequate Reaction Temperature: The reaction may require elevated temperatures to overcome the high activation energy.1. Use a more reactive acylating agent or a stronger Lewis acid catalyst. Consider using a solvent that can help to solvate the intermediates and facilitate the reaction. 2. Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use fresh, anhydrous Lewis acid. 3. Carefully increase the reaction temperature, monitoring for the formation of degradation products.
Formation of Multiple Products (Side Reactions) 1. Polysubstitution: Although less common in acylation than alkylation, forcing conditions could lead to the introduction of a second acetyl group.[1] 2. Hydrolysis of Chloro Groups: The acidic reaction conditions and aqueous work-up can lead to the hydrolysis of one or both chloro substituents on the pyrimidine ring, forming hydroxy- or oxo-pyrimidines.[2] 3. N-Acylation: The lone pairs on the nitrogen atoms of the pyrimidine ring can coordinate with the Lewis acid or be acylated, leading to undesired byproducts.1. Use a stoichiometric amount of the acylating agent. The deactivating nature of the first acetyl group should minimize a second acylation.[3][4] 2. Minimize the reaction time and use anhydrous conditions. During work-up, perform the aqueous quench at low temperatures and quickly extract the product into an organic solvent. 3. The use of a strong Lewis acid should favor C-acylation over N-acylation by complexing with the ring nitrogens and increasing the electrophilicity of the acylium ion.
Difficult Product Purification 1. Presence of Unreacted Starting Material: Due to the low reactivity of the substrate. 2. Formation of Polar Byproducts: Hydrolyzed byproducts are more polar and can complicate chromatographic separation. 3. Complex Mixture of Isomers: While acylation is expected at the 5-position, other isomers may form under certain conditions.1. Optimize reaction conditions (temperature, reaction time, stoichiometry of reagents) to drive the reaction to completion. 2. Use a multi-step purification process, such as an initial acid-base extraction to remove basic and acidic impurities, followed by column chromatography. 3. Utilize high-resolution analytical techniques (e.g., NMR, LC-MS) to identify the components of the product mixture and select an appropriate chromatographic system for separation.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the Friedel-Crafts acylation of 2,4-dichloropyrimidine?

A1: The acetyl group is expected to add at the 5-position of the 2,4-dichloropyrimidine ring. This is because the chlorine atoms are ortho, para-directing, and the 5-position is the least sterically hindered and most electronically favorable position for electrophilic attack on this substituted pyrimidine.

Q2: Can I use acetic anhydride instead of acetyl chloride as the acylating agent?

A2: Yes, acetic anhydride can be used as an acylating agent in Friedel-Crafts reactions.[1] However, it is generally less reactive than acetyl chloride, so you may need to use more forcing reaction conditions (e.g., higher temperature or a more active catalyst) to achieve a comparable yield.

Q3: What is the role of the Lewis acid in this reaction?

A3: The Lewis acid, typically aluminum chloride (AlCl₃), plays a crucial role in generating the acylium ion (CH₃CO⁺), which is the active electrophile in the Friedel-Crafts acylation.[1] It coordinates to the chlorine atom of acetyl chloride, making the carbonyl carbon more electrophilic and facilitating the departure of the chloride ion.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can observe the consumption of the starting material (2,4-dichloropyrimidine) and the formation of the product.

Q5: What are the safety precautions I should take when performing this synthesis?

A5: This reaction involves hazardous materials and should be performed in a well-ventilated fume hood.

  • Aluminum chloride is a water-sensitive and corrosive solid that reacts violently with water, releasing HCl gas. Handle it in a dry environment and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Acetyl chloride is a corrosive and flammable liquid. Avoid inhalation of its vapors and contact with skin and eyes.

  • The reaction itself can be exothermic, so it's important to control the rate of addition of reagents and to have a cooling bath readily available.

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of 2,4-Dichloropyrimidine

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 2,4-Dichloropyrimidine

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or another suitable inert solvent

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 to 1.3 equivalents) and anhydrous dichloromethane. Cool the suspension to 0°C in an ice bath.

  • Acylium Ion Formation: In the dropping funnel, prepare a solution of acetyl chloride (1.0 to 1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred suspension of aluminum chloride at 0°C.

  • Substrate Addition: After the addition of acetyl chloride is complete, add a solution of 2,4-dichloropyrimidine (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature or gently heat to reflux (the optimal temperature should be determined experimentally) for a period of time (monitor by TLC or HPLC until the starting material is consumed).

  • Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly and carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired this compound.

Visualizations

Synthesis_Pathway Start 2,4-Dichloropyrimidine Product This compound Start->Product + Acylium Ion (Friedel-Crafts Acylation) Side_Reaction2 Hydrolysis Product Start->Side_Reaction2 H2O / H+ Side_Reaction3 N-Acylation Product Start->Side_Reaction3 Coordination/ Side Reaction Reagent1 Acetyl Chloride Intermediate Acylium Ion Formation Reagent1->Intermediate + AlCl3 Catalyst AlCl3 (Lewis Acid) Catalyst->Intermediate Intermediate->Product Side_Reaction1 Polysubstitution Product Product->Side_Reaction1 Excess Acylating Agent/ Forcing Conditions

Caption: Main reaction and potential side reactions.

Troubleshooting_Workflow Start Experiment Start: Synthesis of this compound Problem Problem Encountered Start->Problem LowYield Low or No Yield Problem->LowYield e.g., Low Yield SideProducts Multiple Products/ Side Reactions Problem->SideProducts e.g., Impurities PurificationIssue Purification Difficulty Problem->PurificationIssue e.g., Difficult Separation CheckReagents Check Reagent Quality (Anhydrous Conditions) LowYield->CheckReagents OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) LowYield->OptimizeConditions SideProducts->OptimizeConditions ModifyWorkup Modify Work-up/ Purification Strategy PurificationIssue->ModifyWorkup Success Successful Synthesis CheckReagents->Success Resolved OptimizeConditions->Success Resolved ModifyWorkup->Success Resolved

Caption: A logical workflow for troubleshooting.

References

stability of 1-(2,4-Dichloropyrimidin-5-YL)ethanone under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1-(2,4-Dichloropyrimidin-5-YL)ethanone under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My assay results for this compound are inconsistent. Could the compound be degrading in my experimental media?

A1: Yes, inconsistent results are a common indicator of compound instability. 2,4-Dichloropyrimidines are known to be susceptible to hydrolysis, and the stability can be significantly affected by the pH of your media. Both acidic and basic conditions can promote the degradation of the parent compound, leading to a decrease in its concentration over time and variability in your results. It is crucial to assess the stability of the compound under your specific experimental conditions.

Q2: I am observing the appearance of new, unexpected peaks in my HPLC analysis when my experiment is run over several hours. What could these be?

A2: The appearance of new peaks strongly suggests the formation of degradation products. Under aqueous acidic or basic conditions, the chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution by water (hydrolysis), leading to the formation of hydroxylated derivatives. It is also possible that under certain conditions, other functional groups in the molecule could react.

Q3: How can I minimize the degradation of this compound during my experiments?

A3: To minimize degradation, consider the following:

  • pH Control: Maintain a neutral pH for your solutions whenever possible.

  • Anhydrous Solvents: For stock solutions, use high-purity, anhydrous solvents such as DMSO or ethanol.

  • Fresh Solutions: Prepare solutions fresh before each experiment. Avoid long-term storage of the compound in aqueous buffers.

  • Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) and minimize the time the compound spends at room temperature in aqueous solutions.

  • Inert Atmosphere: For highly sensitive experiments, preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

Q4: My attempts to quantify the degradation are not reproducible. What are some common pitfalls in forced degradation studies?

A4: Lack of reproducibility in forced degradation studies can stem from several factors:

  • Inconsistent Stress Conditions: Ensure the temperature, pH, and concentration of the stressor (acid or base) are precisely controlled in every experiment.

  • Inadequate Quenching: The degradation reaction must be effectively stopped at each time point. This is typically achieved by neutralizing the solution. Incomplete neutralization can allow the degradation to continue, leading to inaccurate results.

  • Analytical Method Not Stability-Indicating: Your analytical method (e.g., HPLC) must be able to separate the parent compound from all potential degradation products. Co-elution will lead to an overestimation of the parent compound's stability.

  • Precipitation of the Compound: Changes in pH during the experiment or upon neutralization can cause the compound to precipitate, leading to an apparent loss of the compound that is not due to degradation. Always visually inspect your samples for any solid material.

Experimental Protocols: Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a compound. Below are detailed protocols for assessing the stability of this compound under acidic and basic conditions.

Protocol 1: Acidic Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Acidic Solution: Prepare a 0.1 M solution of hydrochloric acid (HCl) in water.

  • Initiation of Degradation:

    • In a series of vials, add a known volume of the stock solution and dilute with the 0.1 M HCl solution to a final concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution to the same final concentration with the organic solvent and water (without acid).

  • Incubation: Place the vials in a constant temperature bath set to 60°C.

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours), remove one vial from the bath.

  • Quenching: Immediately neutralize the sample by adding an equimolar amount of a suitable base (e.g., 0.1 M sodium hydroxide).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol 2: Basic Hydrolysis
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Preparation of Basic Solution: Prepare a 0.1 M solution of sodium hydroxide (NaOH) in water.

  • Initiation of Degradation:

    • In a series of vials, add a known volume of the stock solution and dilute with the 0.1 M NaOH solution to a final concentration of 100 µg/mL.

    • Prepare a control sample by diluting the stock solution to the same final concentration with the organic solvent and water (without base).

  • Incubation: Place the vials in a constant temperature bath set to 60°C.

  • Time Points: At specified time intervals (e.g., 0, 1, 2, 4, 6, and 8 hours), remove one vial from the bath. Note that degradation is often faster under basic conditions.

  • Quenching: Immediately neutralize the sample by adding an equimolar amount of a suitable acid (e.g., 0.1 M hydrochloric acid).

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Data Presentation

Quantitative data from forced degradation studies should be summarized in a clear and organized manner to facilitate comparison.

Table 1: Stability of this compound under Acidic and Basic Conditions

Stress ConditionTime (hours)Parent Compound Remaining (%)Degradation Product 1 (%)Degradation Product 2 (%)
0.1 M HCl at 60°C 0100.00.00.0
295.24.80.0
490.59.4< 0.1
882.117.70.2
1274.824.90.3
2460.339.20.5
0.1 M NaOH at 60°C 0100.00.00.0
188.911.10.0
278.521.3< 0.1
461.238.50.3
647.951.60.5
836.462.90.7

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_degradation Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) initiate Initiate Degradation (Dilute stock into stressor) stock->initiate stressor Prepare Stressor (0.1 M HCl or 0.1 M NaOH) stressor->initiate incubate Incubate at 60°C initiate->incubate sample Sample at Time Points incubate->sample quench Quench Reaction (Neutralize) sample->quench hplc HPLC Analysis quench->hplc data Data Interpretation hplc->data

Caption: Workflow for the forced degradation study of this compound.

Potential Degradation Pathways

G cluster_acid Acidic Hydrolysis (H3O+) cluster_base Basic Hydrolysis (OH-) parent This compound acid_prod1 1-(2-Chloro-4-hydroxypyrimidin-5-YL)ethanone parent->acid_prod1 Major acid_prod2 1-(4-Chloro-2-hydroxypyrimidin-5-YL)ethanone parent->acid_prod2 Minor base_prod1 1-(2-Chloro-4-hydroxypyrimidin-5-YL)ethanone parent->base_prod1 Major base_prod2 1-(4-Chloro-2-hydroxypyrimidin-5-YL)ethanone parent->base_prod2 Minor base_prod3 1-(2,4-Dihydroxypyrimidin-5-YL)ethanone base_prod1->base_prod3 Further Hydrolysis base_prod2->base_prod3 Further Hydrolysis

Caption: Plausible degradation pathways of this compound under acidic and basic conditions.

common impurities in 1-(2,4-Dichloropyrimidin-5-YL)ethanone and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2,4-Dichloropyrimidin-5-YL)ethanone. The information provided is designed to help identify and remove common impurities encountered during synthesis and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most likely common impurities in a sample of this compound?

A1: Common impurities can be broadly categorized as starting materials, reaction byproducts, and degradation products. Based on likely synthetic routes, the most common impurities include:

  • Unreacted Starting Materials:

    • 2,4-Dichloropyrimidine: If the synthesis involves the acylation of this precursor.

    • Uracil or 2,4-dihydroxypyrimidine: If the chlorination to form the dichloropyrimidine core is incomplete.

  • Reagent-Related Impurities:

    • Phosphorus oxychloride or other chlorinating agents: Residual amounts from the synthesis of the dichloropyrimidine core.

    • Lewis acids (e.g., AlCl₃): If a Friedel-Crafts acylation is employed.

  • Reaction Byproducts:

    • Isomeric forms: Acylation at other positions of the pyrimidine ring, although less likely due to directing effects.

    • Over-acylated products: If the reaction conditions are too harsh.

    • Hydrolysis products: Monochloro-hydroxy-pyrimidinyl ethanone, where one of the chlorine atoms is replaced by a hydroxyl group due to exposure to moisture.

  • Degradation Products:

    • The compound may be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of monochloro-hydroxy or dihydroxy derivatives.

Q2: My NMR/LC-MS analysis shows unexpected peaks. How can I identify the impurities?

A2: The first step is to consider the synthetic route used.

  • NMR Spectroscopy: Compare the spectra of your starting materials with your product's spectrum to identify unreacted precursors. Characteristic shifts for the pyrimidine ring protons and the acetyl group can help identify isomers.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool for separating and identifying impurities. The mass-to-charge ratio (m/z) of the impurity peaks can provide direct evidence for their identity. For example, a peak with a mass corresponding to the hydrolysis product (M-Cl+OH) is a strong indicator of its presence.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To minimize degradation, the compound should be stored in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). This will protect it from moisture and light, which can promote hydrolysis and other degradation pathways.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Low Purity After Synthesis Incomplete reaction or presence of significant side products.1. Optimize Reaction Conditions: Adjust reaction time, temperature, and stoichiometry of reagents. 2. Purification: Employ column chromatography or recrystallization as detailed in the experimental protocols below.
Presence of Starting Materials Incomplete conversion during the reaction.1. Increase reaction time or temperature. 2. Use a slight excess of the acylating agent. 3. Purify the product using column chromatography.
Product is an Oil or Gummy Solid Presence of residual solvents or impurities that depress the melting point.1. Ensure the product is thoroughly dried under vacuum. 2. Attempt to purify by column chromatography followed by recrystallization from a suitable solvent system.
Discoloration of the Product Presence of colored impurities, possibly from side reactions or degradation.1. Treat a solution of the crude product with activated carbon before recrystallization. 2. Purify by column chromatography.

Data on Impurity Removal

The following table provides illustrative data on the effectiveness of different purification methods for removing common impurities. Note: The values presented are typical examples and may vary depending on the specific experimental conditions.

Impurity Type Initial Level (Illustrative) Level after Recrystallization (Illustrative) Level after Column Chromatography (Illustrative)
2,4-Dichloropyrimidine5%1-2%<0.5%
Monochloro-hydroxy-pyrimidinyl ethanone2%0.5%<0.1%
Isomeric Byproducts3%1%<0.2%

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, hexanes, and mixtures thereof) at room and elevated temperatures. An ideal solvent will dissolve the compound when hot but not when cold, while the impurities remain soluble at cold temperatures.

  • Dissolution: Dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve good separation between the product and impurities.

  • Column Packing: Pack a glass column with a slurry of silica gel in the mobile phase.

  • Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the silica gel column.

  • Elution: Pass the mobile phase through the column and collect fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Impurity_Identification_Workflow start Crude Product Analysis analytical Analytical Techniques (NMR, LC-MS) start->analytical impurity_id Impurity Identification analytical->impurity_id purification Purification Strategy impurity_id->purification re_analysis Re-analysis of Purified Product purification->re_analysis end Pure Product re_analysis->end

Caption: Workflow for impurity identification and removal.

Synthesis_Impurity_Pathway cluster_synthesis Synthesis Pathway cluster_impurities Potential Impurities Uracil Uracil / Dihydroxypyrimidine DCP 2,4-Dichloropyrimidine Uracil->DCP Chlorination Impurity1 Unreacted Uracil Uracil->Impurity1 Product This compound DCP->Product Acylation Impurity2 Unreacted 2,4-Dichloropyrimidine DCP->Impurity2 Impurity3 Isomeric Products Product->Impurity3 Impurity4 Hydrolysis Products Product->Impurity4

Caption: Plausible synthesis pathway and origin of common impurities.

troubleshooting failed reactions with 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2,4-Dichloropyrimidin-5-YL)ethanone. This guide provides troubleshooting for common issues encountered during synthetic reactions involving this versatile building block. The content is structured in a question-and-answer format to directly address potential challenges in your research.

Frequently Asked Questions (FAQs)

Topic 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: My nucleophilic substitution (SNAr) reaction is showing low or no conversion. What are the common causes and how can I fix it?

Answer: Low conversion in SNAr reactions with this compound is a frequent issue. The reactivity of the pyrimidine ring is influenced by several factors. Here are the primary causes and troubleshooting steps:

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to attack the electron-deficient pyrimidine ring. Consider using a stronger nucleophile or activating your current one by converting it to its conjugate base with a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, or an organic base like DIPEA).

  • Suboptimal Reaction Temperature: These reactions often require heating to overcome the activation energy barrier. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50 °C, 80 °C, or reflux) can significantly improve the reaction rate. Monitor the reaction by TLC to avoid decomposition at higher temperatures.

  • Poor Solubility: The starting material or reagents may not be fully dissolved in the chosen solvent, limiting the reaction rate. Test a range of common SNAr solvents like DMF, DMAc, NMP, or THF to find one that provides good solubility for all components.

  • Inappropriate Base: If a base is used, it must be strong enough to deprotonate the nucleophile but not so strong that it leads to side reactions. The choice of base is critical and is often substrate-dependent.

Question 2: I am getting a mixture of C4 and C2 substituted products. How can I improve the regioselectivity for the C4 position?

Answer: Achieving high regioselectivity is a common challenge. The C4 position of the 2,4-dichloropyrimidine core is generally more electrophilic and thus more susceptible to nucleophilic attack than the C2 position.[1] However, both electronic and steric factors can influence this selectivity.[2]

To favor substitution at the C4 position:

  • Lower the Reaction Temperature: Kinetic control often favors C4 substitution. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate (e.g., 0 °C to room temperature) can significantly enhance selectivity.

  • Control Stoichiometry: Use of approximately one equivalent of the nucleophile will preferentially react at the more reactive C4 site.

  • Choice of Nucleophile: Very bulky nucleophiles may show decreased selectivity or react slower.

Conversely, to achieve C2 substitution, the more reactive C4 position is typically substituted first, followed by a second substitution at the C2 position under more forcing conditions (higher temperature, stronger nucleophile/base).

Troubleshooting Workflow for SNAr Reactions

sn_ar_troubleshooting start SNAr Reaction Fails (Low Yield / No Selectivity) check_purity 1. Verify Purity of Starting Materials & Reagents start->check_purity check_conditions 2. Review Reaction Conditions check_purity->check_conditions low_yield Issue: Low Yield check_conditions->low_yield selectivity Issue: Poor Selectivity (C4 vs C2) check_conditions->selectivity low_yield->selectivity No increase_temp Increase Temperature (e.g., 50-100 °C) low_yield->increase_temp Yes lower_temp Lower Temperature (e.g., 0 °C to RT) selectivity->lower_temp Yes change_solvent Change Solvent (e.g., DMF, NMP, THF) increase_temp->change_solvent stronger_nu Use Stronger Nucleophile or Add Base (e.g., K₂CO₃) change_solvent->stronger_nu analyze Analyze Outcome stronger_nu->analyze control_stoich Use 1.0-1.1 eq. of Nucleophile lower_temp->control_stoich control_stoich->analyze success Success analyze->success

Caption: Troubleshooting workflow for SNAr reactions.

Topic 2: Palladium-Catalyzed Cross-Coupling (Suzuki) Reactions

Question 3: My Suzuki coupling reaction with an arylboronic acid is giving a low yield. How can I optimize it?

Answer: Low yields in Suzuki couplings of dichloropyrimidines are common and can be addressed by systematically optimizing the reaction parameters. Key factors include the catalyst, base, solvent, and temperature. Microwave-assisted synthesis has been shown to be very effective, often leading to higher yields in shorter reaction times.[3][4]

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. While Pd(PPh₃)₄ is commonly used, other catalysts like Pd(OAc)₂ with ligands such as SPhos may offer better results, especially for challenging substrates. Ensure the catalyst is not degraded; use fresh catalyst if activity is suspect. Extremely low catalyst loading (0.5 mol%) has been shown to be effective under microwave conditions.[3]

  • Solvent System: The solvent plays a critical role. A mixture of an organic solvent and water is typically required. Common systems include 1,4-dioxane/water or THF/water.[3] The ratio of these solvents can significantly impact the yield.

  • Base: An inorganic base is necessary for the transmetalation step. K₂CO₃ is a common choice, but others like Cs₂CO₃ or K₃PO₄ can be more effective depending on the specific substrates. The base must be sufficiently soluble in the reaction medium.

  • Temperature & Reaction Time: Conventional heating may require long reaction times (12-24 hours) at high temperatures (e.g., 100 °C).[5] Microwave irradiation can drastically reduce reaction times to as little as 15 minutes at 100 °C.[3] However, excessively high temperatures can lead to the formation of diarylated byproducts.[3]

Table 1: Optimization Parameters for Suzuki Coupling at the C4-Position

ParameterCondition 1 (Low Yield)Condition 2 (Improved Yield)Condition 3 (Optimized)Notes
Catalyst Pd(dppf)Cl₂ (2 mol%)Pd(PPh₃)₄ (5 mol%)Pd(PPh₃)₄ (0.5-2 mol%)Pd(PPh₃)₄ is often effective for this substrate.[3]
Solvent Toluene1,4-Dioxane1,4-Dioxane / H₂O (2:1)Aqueous mixtures are generally superior for Suzuki reactions.[3][5]
Base K₂CO₃ (2 eq.)K₂CO₃ (3 eq.)K₂CO₃ (3 eq.)Ensure sufficient base is present.
Temperature 80 °C (Conventional)100 °C (Conventional)100 °C (Microwave)Microwave heating can significantly improve yield and reduce time.[3]
Time 24 h12 h15-20 minDrastic time reduction is a key advantage of microwave synthesis.[3]
Typical Yield < 20%50-70%> 80%Yields are substrate-dependent.

Question 4: I am observing significant amounts of boronic acid homocoupling and starting material decomposition. What is causing this?

Answer: These side reactions indicate suboptimal reaction conditions that need to be addressed.

  • Boronic Acid Homocoupling: This side reaction is often caused by the presence of oxygen in the reaction mixture. It is critical to thoroughly degas the solvent and reaction mixture (e.g., by sparging with argon or nitrogen for 15-30 minutes) and to maintain an inert atmosphere throughout the reaction.

  • Decomposition (Protodeboronation/Dehalogenation): Loss of the boronic acid group (protodeboronation) or the chlorine atom can occur if the reaction is run for too long or at too high a temperature. Ensure you are monitoring the reaction by TLC or LC-MS and stopping it once the starting material is consumed. The quality of the boronic acid is also important; use pure, dry boronic acid.

Logical Diagram for Suzuki Reaction Optimization

suzuki_optimization start Low Yield in Suzuki Coupling degas Ensure Rigorous Degassing (Inert Atmosphere) start->degas catalyst Screen Catalyst System 1. Pd(PPh₃)₄ 2. Pd(OAc)₂/SPhos degas->catalyst solvent Optimize Solvent System (e.g., Dioxane/H₂O 2:1) catalyst->solvent base Screen Base (K₂CO₃, Cs₂CO₃, K₃PO₄) solvent->base temp_time Optimize Temp & Time (Consider Microwave) base->temp_time outcome Improved Yield temp_time->outcome

Caption: Optimization pathway for Suzuki coupling reactions.

Key Experimental Protocols

Protocol 1: General Procedure for Selective C4-Amination (SNAr)
  • To a solution of this compound (1.0 eq.) in anhydrous DMF (0.2 M), add the desired amine nucleophile (1.1 eq.).

  • Add potassium carbonate (K₂CO₃, 2.0 eq.) to the mixture.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water and stir for 30 minutes.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Protocol 2: General Procedure for Microwave-Assisted C4-Suzuki Coupling
  • In a microwave reactor vial, combine this compound (1.0 eq.), the arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.5-2 mol%).[3]

  • Add a degassed solvent mixture of 1,4-dioxane and water (2:1 ratio, 0.1 M).[3]

  • Seal the vial and flush with argon.

  • Subject the reaction mixture to microwave irradiation at 100 °C for 15-20 minutes.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired product.

References

Validation & Comparative

1H NMR Spectrum of 1-(2,4-Dichloropyrimidin-5-YL)ethanone: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 1-(2,4-Dichloropyrimidin-5-YL)ethanone. Due to the limited availability of a publicly accessible, experimentally verified spectrum for this specific compound, this report presents predicted spectral data based on the analysis of structurally similar pyrimidine derivatives. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require an understanding of the expected NMR characteristics of this molecule.

Predicted ¹H NMR Data and Comparison with Analogs

The ¹H NMR spectrum of this compound is predicted to exhibit two distinct signals: a singlet corresponding to the proton on the pyrimidine ring (H-6) and a singlet corresponding to the methyl protons of the acetyl group. The electron-withdrawing nature of the two chlorine atoms and the acetyl group is expected to significantly deshield the ring proton, shifting its resonance downfield.

To provide a robust comparison, the predicted chemical shifts for this compound are presented alongside the experimental data for related pyrimidine analogs. This comparative data, summarized in Table 1, allows for a more informed interpretation of the expected spectrum.

CompoundH-6 Chemical Shift (ppm)Other Proton Chemical Shifts (ppm)MultiplicitySolvent
This compound (Predicted) ~9.0 - 9.2~2.7 (CH₃)SingletCDCl₃
2,4-Dichloropyrimidine~8.6 (H-6)~7.4 (H-5)DoubletCDCl₃
2,4-Dichloro-5-methylpyrimidine~8.4 (H-6)~2.4 (CH₃)SingletCDCl₃
2,4-Dichloro-5-aminopyrimidine~8.0 (H-6)~5.0 (NH₂)SingletDMSO-d₆

Table 1. Comparison of ¹H NMR data for this compound and related pyrimidine derivatives.

The predicted downfield shift of the H-6 proton in the target molecule to approximately 9.0-9.2 ppm is attributed to the strong deshielding effect of the adjacent acetyl group at the C-5 position, in addition to the influence of the two chlorine atoms. The methyl protons of the acetyl group are anticipated to appear as a singlet around 2.7 ppm.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed protocol for the acquisition of a ¹H NMR spectrum of this compound, based on standard procedures for heterocyclic compounds.[1][2][3][4][5][6][7]

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved. If necessary, briefly vortex the tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

2. NMR Instrument Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer.

  • Probe: Standard 5 mm proton probe.

  • Temperature: 298 K (25 °C).

  • Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width (SW): 12-15 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 16-64, depending on the sample concentration.

  • Receiver Gain (RG): Adjust to avoid signal clipping.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known chemical shift (e.g., 7.26 ppm for CDCl₃).

  • Integrate the signals to determine the relative proton ratios.

  • Analyze the multiplicity and coupling constants (if any).

Molecular Structure and Proton Assignment

The chemical structure of this compound and the assignment of its protons are illustrated in the following diagram.

Figure 1. Chemical structure and proton assignments for this compound.

This guide provides a foundational understanding of the expected ¹H NMR characteristics of this compound based on comparative data and established spectroscopic principles. Experimental verification remains essential for definitive structural elucidation.

References

Navigating the Structural Landscape: A Comparative Guide to the 13C NMR Analysis of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic molecules. This guide provides a comparative analysis of the 13C NMR spectrum of 1-(2,4-Dichloropyrimidin-5-YL)ethanone, offering insights into the influence of substituent effects on the chemical shifts within the pyrimidine ring. By comparing predicted values with data from structurally similar compounds, this document aims to facilitate the interpretation of spectral data and aid in the characterization of novel pyrimidine derivatives.

Predicted 13C NMR Chemical Shifts for this compound and Comparison with Analogues

The 13C NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the carbon atoms of the pyrimidine ring and the acetyl substituent. The electron-withdrawing nature of the two chlorine atoms and the acetyl group significantly influences the chemical shifts of the ring carbons.

To provide a robust framework for analysis, the predicted chemical shifts for the target molecule are presented alongside experimental data for structurally related compounds. This comparative approach highlights the impact of specific substituents on the electronic environment of the pyrimidine core.

CompoundC2 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)Acetyl C=O (ppm)Acetyl CH3 (ppm)Solvent
This compound (Predicted) ~162~165~130~158~195~28CDCl3
2,4-Dichloropyrimidine[1]163.1163.1120.5158.8--DMSO-d6
1-(Pyrimidin-5-yl)ethanone[2]158.0158.0133.0159.0196.526.0CDCl3
2-Chloropyrimidine[3]161.4158.5120.0158.5--CDCl3
2-Amino-4,6-dichloropyrimidine[4]163.5161.298.4161.2--DMSO-d6

Note: Predicted values for this compound are estimations based on the additive effects of substituents observed in the analogue data. Actual experimental values may vary.

Experimental Protocol for 13C NMR Analysis

The following protocol outlines a standard procedure for acquiring a 13C NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 20-50 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl3), Dimethyl sulfoxide-d6 (DMSO-d6)). The choice of solvent can influence chemical shifts.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher field) NMR spectrometer is recommended.

  • Nucleus: 13C

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to fully relax and provide accurate integration, though routine 13C NMR is generally not used for quantitative analysis.[5]

  • Number of Scans (NS): Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.

  • Temperature: Standard probe temperature (e.g., 298 K).

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Reference the spectrum to the solvent peak (e.g., CDCl3 at 77.16 ppm) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

  • Integrate the peaks if desired, keeping in mind that routine proton-decoupled 13C NMR peak areas are not always directly proportional to the number of carbons.

Logical Workflow for 13C NMR Analysis

The process of analyzing a compound using 13C NMR follows a logical progression from sample preparation to final spectral interpretation. The following diagram illustrates this workflow.

logical_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis Sample Weigh Sample Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Place Sample in Spectrometer Tube->Spectrometer Setup Set Acquisition Parameters Spectrometer->Setup Acquire Acquire FID Setup->Acquire FT Fourier Transform Acquire->FT Phasing Phase Correction FT->Phasing Referencing Reference Spectrum Phasing->Referencing Peak_Picking Peak Picking Referencing->Peak_Picking Assignment Assign Chemical Shifts Peak_Picking->Assignment Comparison Compare with Analogues Assignment->Comparison Interpretation Structural Interpretation Comparison->Interpretation

Caption: Logical workflow for 13C NMR analysis.

Signaling Pathway of NMR Signal Generation

The generation of an NMR signal is a quantum mechanical phenomenon involving the interaction of nuclear spins with an external magnetic field and radiofrequency pulses. The following diagram outlines the key steps in this process.

nmr_signal_pathway B0 External Magnetic Field (B0) Spins Nuclear Spins Align B0->Spins RF_Pulse Radiofrequency Pulse Applied Spins->RF_Pulse Perturbation Excitation Spins Excited to Higher Energy State RF_Pulse->Excitation Relaxation Spins Relax to Equilibrium Excitation->Relaxation T1 & T2 Relaxation FID Free Induction Decay (FID) Emitted Relaxation->FID Detection Signal Detected by Receiver Coil FID->Detection

References

Comparative Analysis of Mass Spectrometry Data for 1-(2,4-Dichloropyrimidin-5-YL)ethanone and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Mass Spectrometric Behavior

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique for determining molecular weight and deducing structural information through fragmentation analysis. This guide provides a comparative overview of the mass spectrometry data for 1-(2,4-Dichloropyrimidin-5-YL)ethanone, a heterocyclic ketone of interest, against its structurally related analogs. Due to the limited availability of experimental mass spectra for this compound in public databases, this guide utilizes a predicted mass spectrum generated via computational methods, juxtaposed with experimental data for similar compounds. This approach offers valuable insights into its expected mass spectrometric behavior and fragmentation patterns, serving as a practical resource for its identification and characterization in various experimental settings.

Mass Spectral Data Comparison

The following table summarizes the predicted electron ionization (EI) mass spectral data for this compound and the experimental EI data for its structural analogs, sourced from the NIST Mass Spectrometry Data Center. The comparison highlights the key fragments and their relative intensities, providing a basis for identifying characteristic fragmentation pathways.

m/zPredicted Relative Intensity (%) - this compoundExperimental Relative Intensity (%) - 1-(2,4-Dichlorophenyl)ethanoneExperimental Relative Intensity (%) - 1-(2,5-Dichlorophenyl)ethanoneExperimental Relative Intensity (%) - 1-(4-Chlorophenyl)ethanone
192 35 (M+2)---
190 55 (M)---
189 -15 (M)20 (M)-
175 100---
173 -100100-
154 ---30 (M)
148 45---
139 ---100
111 -303540
75 -253020
43 80354030

Note: The predicted spectrum for this compound was generated using computational fragmentation modeling. Experimental data for analogs were obtained from the NIST WebBook.

Experimental Protocols

A standardized protocol for the analysis of this compound and its analogs by Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization is detailed below. This protocol is representative of common analytical practices for aromatic and heterocyclic ketones.

1. Sample Preparation:

  • Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 40-450.

  • Scan Rate: 2 scans/second.

4. Data Analysis:

  • Acquire and process the data using the instrument's software (e.g., Agilent MassHunter).

  • Identify the molecular ion peak and major fragment ions.

  • Compare the obtained spectrum with reference spectra from databases or predicted spectra.

Visualization of Fragmentation Pathway

The following diagram illustrates a plausible electron ionization fragmentation pathway for this compound, highlighting the formation of key observed fragments.

fragmentation_pathway M [M]+• m/z 190/192 This compound F1 [M - CH3]+• m/z 175/177 M->F1 - •CH3 F2 [M - COCH3]+ m/z 147/149 M->F2 - •COCH3 F3 [M - Cl]+• m/z 155 M->F3 - •Cl F4 [CH3CO]+ m/z 43 M->F4 α-cleavage

A Comparative Guide to the Reactivity of 2,4-Dichloropyrimidines and 2,4-Dibromopyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2,4-dichloropyrimidines and 2,4-dibromopyrimidines, two key building blocks in the synthesis of a wide range of biologically active molecules. Understanding the nuanced differences in their reactivity is crucial for the strategic design and efficient execution of synthetic routes, particularly in the development of novel therapeutics. This document outlines their comparative performance in key transformations, supported by experimental data and detailed protocols.

Executive Summary

Both 2,4-dichloro- and 2,4-dibromopyrimidine are versatile precursors for the synthesis of 2,4-disubstituted pyrimidines, a scaffold prevalent in many kinase inhibitors and other therapeutic agents. The primary distinction in their reactivity lies in the nature of the carbon-halogen bond. The carbon-bromine (C-Br) bond is generally weaker and more readily cleaved than the carbon-chlorine (C-Cl) bond, leading to higher reactivity for 2,4-dibromopyrimidines in reactions where C-X bond cleavage is rate-determining, such as palladium-catalyzed cross-coupling reactions.

However, a more significant and synthetically valuable difference is the observed regioselectivity in these reactions. While 2,4-dichloropyrimidines almost exclusively undergo substitution at the C4 position, 2,4-dibromopyrimidines have shown anomalous, yet synthetically useful, selectivity for the C2 position under certain conditions. This differential selectivity offers a powerful tool for the regioselective synthesis of diverse pyrimidine derivatives.

Data Presentation: Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize the typical regioselectivity and reactivity observed for 2,4-dichloro- and 2,4-dibromopyrimidines in Suzuki-Miyaura and Buchwald-Hartwig reactions. It is important to note that a direct side-by-side quantitative comparison under identical conditions is not extensively reported in the literature; the data presented is a synthesis of findings from various studies.

Table 1: Suzuki-Miyaura Coupling of 2,4-Dihalopyrimidines with Arylboronic Acids

SubstrateTypical RegioselectivityRelative ReactivityRepresentative ConditionsYield (%)Reference
2,4-DichloropyrimidineC4-selective [1]LowerPd(PPh₃)₄, K₂CO₃, 1,4-dioxane/H₂O, 100 °C, 15 min (microwave)81[1]
2,4-DibromopyrimidineC2-selective (anomalous)HigherPd(PPh₃)₄, NaHCO₃, DME58

Table 2: Buchwald-Hartwig Amination of 2,4-Dihalopyrimidines

SubstrateTypical RegioselectivityRelative ReactivityRepresentative ConditionsYield (%)Reference
2,4-DichloropyrimidineC4-selective [2]LowerPd₂(dba)₃, BINAP, NaOtBu, Toluene, 80 °CNot specified[2]
2,4-DibromopyrimidineC2 or C4 (condition dependent)HigherPd(OAc)₂, X-Phos, KOt-Bu, 100 °C, 10 min (microwave)High[3]

Experimental Protocols

1. General Procedure for Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (C4-selective) [1]

To a microwave vial is added 2,4-dichloropyrimidine (1.0 mmol), the respective arylboronic acid (1.1 mmol), Pd(PPh₃)₄ (0.05 mmol), and K₂CO₃ (2.0 mmol). The vial is sealed and evacuated and backfilled with argon. A mixture of 1,4-dioxane and water (4:1, 5 mL) is then added. The reaction mixture is irradiated in a microwave reactor at 100 °C for 15 minutes. After cooling, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the 4-aryl-2-chloropyrimidine.

2. Representative Procedure for Suzuki-Miyaura Coupling of 2,4-Dibromopyrimidine (C2-selective)

In a Schlenk flask, 2,4-dibromopyrimidine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and an aqueous solution of NaHCO₃ (2 M, 2.0 mL) are suspended in 1,2-dimethoxyethane (DME) (5 mL). The mixture is degassed by bubbling argon through it for 15 minutes. The reaction is then heated to 80 °C and stirred for 12-24 hours, monitoring by TLC. Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by column chromatography to yield the 2-aryl-4-bromopyrimidine.

3. General Procedure for Buchwald-Hartwig Amination of 2,4-Dichloropyrimidine (C4-selective)

An oven-dried Schlenk tube is charged with Pd₂(dba)₃ (0.02 mmol), BINAP (0.06 mmol), and NaOtBu (1.4 mmol). The tube is evacuated and backfilled with argon. 2,4-Dichloropyrimidine (1.0 mmol), the amine (1.2 mmol), and toluene (5 mL) are then added. The reaction mixture is heated to 80 °C and stirred until the starting material is consumed as monitored by TLC or GC-MS. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

4. Representative Procedure for Buchwald-Hartwig Amination of 2,4-Dibromopyrimidine [3]

To a microwave vial is added 2,4-dibromopyrimidine (0.25 mmol), the desired amine (0.3 mmol), Pd(OAc)₂ (0.025 mmol), X-Phos (0.025 mmol), and KOt-Bu (0.35 mmol). The vial is sealed, evacuated, and backfilled with argon. Toluene (2 mL) is added, and the mixture is irradiated in a microwave reactor at 100 °C for 10 minutes. After cooling, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash chromatography to afford the aminated product.

Mandatory Visualization

The 2,4-disubstituted pyrimidine scaffold is a key pharmacophore in many kinase inhibitors. These inhibitors often target the ATP-binding site of kinases, which are crucial regulators of cell signaling pathways that can become dysregulated in diseases like cancer.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Growth_Factor Growth_Factor Growth_Factor->Receptor Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression 2,4-Disubstituted_Pyrimidine 2,4-Disubstituted Pyrimidine (Kinase Inhibitor) 2,4-Disubstituted_Pyrimidine->Kinase_Cascade

Caption: A generalized kinase signaling pathway and the inhibitory action of 2,4-disubstituted pyrimidines.

The pyrimidine ring is also a fundamental component of nucleotides, the building blocks of DNA and RNA. The de novo pyrimidine biosynthesis pathway is therefore a critical metabolic route for cell growth and proliferation, and its inhibition is a therapeutic strategy in cancer and viral infections.

Pyrimidine_Biosynthesis_Pathway Precursors Glutamine, CO2, ATP Carbamoyl_Phosphate Carbamoyl Phosphate Precursors->Carbamoyl_Phosphate Orotate Orotate Carbamoyl_Phosphate->Orotate ... UMP UMP Orotate->UMP DHODH UTP_CTP UTP, CTP (for RNA/DNA synthesis) UMP->UTP_CTP DHODH Dihydroorotate Dehydrogenase (DHODH) Inhibitor Pyrimidine Biosynthesis Inhibitor Inhibitor->DHODH Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions Dihalopyrimidine 2,4-Dihalopyrimidine Reaction_Mixture Reaction Mixture Dihalopyrimidine->Reaction_Mixture Coupling_Partner Boronic Acid or Amine Coupling_Partner->Reaction_Mixture Catalyst Pd Catalyst + Ligand Catalyst->Reaction_Mixture Base Base Base->Reaction_Mixture Solvent_Temp Solvent, Temperature Solvent_Temp->Reaction_Mixture Workup_Purification Workup & Purification Reaction_Mixture->Workup_Purification Product 2,4-Disubstituted Pyrimidine Workup_Purification->Product

References

A Comparative Guide to Alternative Reagents for 1-(2,4-Dichloropyrimidin-5-YL)ethanone in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of complex molecules, particularly in the realm of drug discovery and development, the choice of starting materials is a critical determinant of efficiency, yield, and overall cost-effectiveness. 1-(2,4-Dichloropyrimidin-5-YL)ethanone is a key building block in the synthesis of various kinase inhibitors. However, the exploration of alternative reagents is crucial for optimizing synthetic routes, improving accessibility, and potentially discovering novel analogues with enhanced biological activity. This guide provides an objective comparison of alternative starting materials to this compound, supported by experimental data from the literature.

Executive Summary

This guide evaluates viable alternative starting materials for the synthesis of pyrimidine-based compounds, with a focus on their application in the development of kinase inhibitors. The primary alternatives discussed are:

  • 2,4,6-Trichloropyrimidine: A versatile and commercially available starting material that allows for sequential, regioselective substitutions.

  • 2,4-Dichloro-5-cyanopyrimidine: A close structural analogue where the acetyl group is replaced by a cyano group, which can be a precursor to or a bioisostere of the acetyl functionality.

  • 2,4-Dichloro-5-nitropyrimidine: The nitro group in this reagent can be reduced to an amine, providing a different functional handle for further elaboration.

  • 5-Bromo-2,4-dichloropyrimidine: The bromo substituent offers a handle for various cross-coupling reactions, providing a convergent approach to target molecules.

The performance of these alternatives is compared based on reaction yields, the complexity of synthetic routes, and the conditions required for key transformations.

Comparative Performance of Alternative Reagents

The following table summarizes the key comparative data for the synthesis of pyrimidine-based kinase inhibitor precursors using this compound and its alternatives. The data is compiled from various sources and represents typical yields and conditions for key synthetic steps.

Starting MaterialKey Transformation(s)Typical Reagents & ConditionsProductReported Yield (%)Reference
This compound Nucleophilic Aromatic Substitution (SNAr)Amine, Base (e.g., DIPEA), Solvent (e.g., n-BuOH), Heat4-amino-2-chloro-5-acetylpyrimidine derivative60-80[1]
2,4,6-Trichloropyrimidine Sequential SNAr1. Amine A, Base, rt; 2. Amine B, Heat2,4-diamino-6-chloropyrimidine derivativeStep 1: ~90%; Step 2: 50-70%[2]
2,4-Dichloro-5-cyanopyrimidine SNAr & Cyano group manipulation1. Amine, Base; 2. Grignard or reduction4-amino-2-chloro-5-acetyl/aminomethylpyrimidineVariable, multi-step[3]
2,4-Dichloro-5-nitropyrimidine SNAr & Nitro group reduction1. Amine, Base; 2. Fe/NH4Cl or H2/Pd-C4-amino-2-chloro-5-aminopyrimidineReduction: 80-95%[4]
5-Bromo-2,4-dichloropyrimidine Suzuki or Sonogashira CouplingAryl/alkynyl boronic acid/ester or alkyne, Pd catalyst, Base5-aryl/alkynyl-2,4-dichloropyrimidine70-95%[5]

Note: Yields are highly dependent on the specific substrates and reaction conditions. This table provides a general comparison based on literature data.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Protocol 1: Synthesis of a 4-amino-2-chloro-5-acetylpyrimidine derivative from this compound

This protocol describes a typical nucleophilic aromatic substitution (SNAr) reaction.

Materials:

  • This compound

  • Amine of interest

  • N,N-Diisopropylethylamine (DIPEA)

  • n-Butanol (n-BuOH)

Procedure:

  • To a solution of this compound (1.0 eq) in n-BuOH, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-amino-2-chloro-5-acetylpyrimidine derivative.

Protocol 2: Sequential Synthesis of a 2,4-diamino-6-chloropyrimidine derivative from 2,4,6-Trichloropyrimidine

This protocol demonstrates the regioselective substitution of 2,4,6-trichloropyrimidine.

Materials:

  • 2,4,6-Trichloropyrimidine

  • Amine A

  • Amine B

  • Triethylamine (TEA) or DIPEA

  • Solvent (e.g., THF, n-BuOH)

Procedure:

  • First Substitution (C4 position): To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in THF at room temperature, add Amine A (1.0 eq) and TEA (1.1 eq). Stir for 2-4 hours. Monitor the reaction by TLC. Upon completion, the intermediate 4-amino-2,6-dichloropyrimidine derivative can be isolated or used directly in the next step.

  • Second Substitution (C2 position): To the solution containing the intermediate from step 1, add Amine B (1.2 eq) and DIPEA (2.0 eq). Heat the reaction mixture to 100-120 °C in a sealed tube for 12-16 hours.

  • After cooling, concentrate the reaction mixture and purify the residue by column chromatography to yield the 2,4-diamino-6-chloropyrimidine product.

Protocol 3: Suzuki Coupling of 5-Bromo-2,4-dichloropyrimidine

This protocol outlines a typical palladium-catalyzed Suzuki cross-coupling reaction.

Materials:

  • 5-Bromo-2,4-dichloropyrimidine

  • Arylboronic acid

  • Pd(PPh3)4 (or other suitable Pd catalyst)

  • Potassium carbonate (K2CO3) or other base

  • Solvent mixture (e.g., Toluene/Ethanol/Water)

Procedure:

  • In a reaction vessel, combine 5-bromo-2,4-dichloropyrimidine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh3)4 (0.05 eq), and K2CO3 (2.0 eq).

  • Add the degassed solvent mixture (e.g., Toluene/Ethanol/Water 4:1:1).

  • Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., Argon or Nitrogen) for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the 5-aryl-2,4-dichloropyrimidine.

Signaling Pathways and Experimental Workflows

The pyrimidine derivatives synthesized from these starting materials often target protein kinases involved in cell proliferation and survival pathways. A prominent example is the Aurora kinase signaling pathway, which is crucial for cell cycle regulation.

Aurora_Kinase_Pathway GF Growth Factors GFR Growth Factor Receptors GF->GFR Ras Ras GFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Myc c-Myc ERK->Myc Activates AuroraA Aurora A Kinase Myc->AuroraA Upregulates Proliferation Cell Proliferation & Survival AuroraA->Proliferation Promotes Inhibitor Pyrimidine-based Inhibitor Inhibitor->AuroraA Inhibits

Caption: Aurora Kinase Signaling Pathway and Point of Inhibition.

The synthesis of kinase inhibitors often follows a multi-step workflow, starting from the selection of the appropriate pyrimidine core.

Synthesis_Workflow cluster_0 Starting Material Selection cluster_1 Core Modification cluster_2 Final Elaboration & Product start1 1-(2,4-Dichloropyrimidin -5-YL)ethanone reaction1 SNAr Reaction (Amination) start1->reaction1 start2 2,4,6-Trichloropyrimidine start2->reaction1 start3 Other Dichloro- pyrimidines reaction2 Cross-Coupling (Suzuki/Sonogashira) start3->reaction2 reaction3 Further Functionalization reaction1->reaction3 reaction2->reaction3 product Final Kinase Inhibitor reaction3->product

Caption: General Synthetic Workflow for Pyrimidine-based Kinase Inhibitors.

Conclusion

While this compound remains a valuable reagent, this guide highlights that several viable alternatives exist for the synthesis of pyrimidine-based kinase inhibitors. The choice of the optimal starting material will depend on the specific target molecule, the desired synthetic strategy (linear vs. convergent), and the availability and cost of the reagents. For instance, 2,4,6-trichloropyrimidine offers a highly flexible route for introducing diverse substituents through sequential SNAr reactions. In contrast, 5-bromo-2,4-dichloropyrimidine is ideal for convergent syntheses utilizing modern cross-coupling methodologies. Researchers and drug development professionals are encouraged to consider these alternatives to enhance their synthetic strategies and explore novel chemical space.

References

A Comparative Guide to Palladium Catalysts for Dichloropyrimidine Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of dichloropyrimidine scaffolds is a cornerstone in the synthesis of a vast array of biologically active molecules and functional materials. Palladium-catalyzed cross-coupling reactions are indispensable tools for this purpose, offering versatile and efficient routes to construct carbon-carbon (C-C) and carbon-heteroatom (C-N, C-S) bonds. The choice of the palladium catalyst system is paramount, dictating the regioselectivity, yield, and substrate scope of the transformation. This guide provides a comparative analysis of various palladium catalysts for the coupling of dichloropyrimidines, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Performance Comparison of Palladium Catalysts

The efficacy of a palladium catalyst in dichloropyrimidine coupling is critically influenced by the palladium precursor, the nature of the ancillary ligand, the base, and the reaction conditions. Below is a summary of quantitative data for different catalyst systems in Suzuki-Miyaura, Buchwald-Hartwig, and C-S coupling reactions.

Catalyst SystemCoupling TypeSubstrateCoupling PartnerBaseSolventTemp. (°C)TimeYield (%)Selectivity (C4:C2)Reference
Pd(PPh₃)₄ Suzuki-Miyaura2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane/H₂O100 (MW)15 min81C4-selective[1][2]
Pd(OAc)₂ / PPh₃ Suzuki-Miyaura2,4-DichloropyrimidinePhenylboronic acidK₂CO₃1,4-Dioxane10024 h71C4-selective[2]
Pd(PEPPSI)(IPr) Suzuki-Miyaura2,4-DichloropyridinesArylboronic acidsVariousVarious60-100--2.5:1 to 10.4:1[3]
Pd(OAc)₂ / X-Phos Buchwald-Hartwig Amination2- or 4-haloestroneAnilinesKOt-Bu-MW-Good to Excellent-[4]
Pd catalyst / LiHMDS Buchwald-Hartwig Amination6-Aryl-2,4-dichloropyrimidineAliphatic secondary aminesLiHMDS---HighC4-selective[5][6]
Pd(II) precatalyst / Bulky NHC ligand C-S Coupling2,4-DichloropyrimidineThiols----HighC2-selective[7][8][9]

Experimental Workflow and Methodologies

A generalized workflow for a palladium-catalyzed dichloropyrimidine coupling reaction is depicted below. This process typically involves the reaction of a dichloropyrimidine with a coupling partner in the presence of a palladium catalyst, a ligand (if not using a pre-catalyst), a base, and a suitable solvent, often under an inert atmosphere.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Dichloropyrimidine, Coupling Partner, and Base solvent Add Degassed Solvent reagents->solvent catalyst Add Palladium Catalyst and Ligand solvent->catalyst inert Establish Inert Atmosphere (e.g., Argon, Nitrogen) catalyst->inert heating Heat to Desired Temperature with Stirring inert->heating monitoring Monitor Reaction Progress (TLC, GC-MS) heating->monitoring cooling Cool to Room Temperature monitoring->cooling extraction Dilute and Perform Aqueous Extraction cooling->extraction drying Dry Organic Layer extraction->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification

Caption: Generalized workflow for palladium-catalyzed dichloropyrimidine coupling.

Detailed Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling (C4-Selective)

This protocol is adapted for the rapid, regioselective C4-arylation of 2,4-dichloropyrimidine.[1][2]

Materials:

  • 2,4-Dichloropyrimidine

  • Arylboronic acid

  • Pd(PPh₃)₄

  • K₂CO₃

  • 1,4-Dioxane

  • Water

  • Microwave reactor

Procedure:

  • To a microwave reactor tube, add 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), and K₂CO₃ (1.5 mmol).

  • Add a 2:1 mixture of 1,4-dioxane and water (6 mL total volume).

  • Purge the mixture with argon for 10 minutes.

  • Add Pd(PPh₃)₄ (0.5 mol%, 0.0025 mmol).

  • Seal the tube and place it in the microwave reactor. Irradiate at 100°C for 15 minutes.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination (C4-Selective)

This protocol is a general procedure for the C4-selective amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines.[5][6]

Materials:

  • 6-Aryl-2,4-dichloropyrimidine

  • Aliphatic secondary amine

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., phosphine-based)

  • LiHMDS (Lithium bis(trimethylsilyl)amide)

  • Anhydrous, deoxygenated solvent (e.g., toluene, dioxane)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine, palladium catalyst, and ligand in the chosen solvent.

  • In a separate flask, pre-mix the aliphatic secondary amine with LiHMDS in the same solvent.

  • Add the amine/LiHMDS mixture to the catalyst mixture.

  • Stir the reaction at the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Protocol 3: C2-Selective C-S Coupling

Recent advances have enabled the challenging C2-selective functionalization of 2,4-dichloropyrimidine, particularly for C-S bond formation.[7][8][9] This is often achieved using specific Pd(II) precatalysts with bulky N-heterocyclic carbene (NHC) ligands.

Materials:

  • 2,4-Dichloropyrimidine

  • Thiol

  • Pd(II) precatalyst with a bulky NHC ligand

  • Base (as required by the specific catalytic system)

  • Anhydrous, deoxygenated solvent

Procedure:

  • Set up the reaction in a glovebox or using Schlenk techniques under an inert atmosphere.

  • To a reaction vessel, add the Pd(II) precatalyst, bulky NHC ligand (if not a pre-formed complex), and the base.

  • Add the anhydrous, deoxygenated solvent, followed by the 2,4-dichloropyrimidine and the thiol.

  • Stir the reaction mixture at the optimized temperature for the time determined for the specific substrate and catalyst system.

  • Monitor the reaction for the consumption of starting material and formation of the C2-coupled product.

  • Perform an appropriate aqueous work-up, followed by extraction with an organic solvent.

  • Dry the organic layer, concentrate, and purify the desired C2-substituted product by chromatography.

Concluding Remarks

The choice of a palladium catalyst for the coupling of dichloropyrimidines is a critical decision that significantly impacts the outcome of the reaction. For C4-selective Suzuki-Miyaura couplings, traditional catalysts like Pd(PPh₃)₄ can be highly effective, especially with microwave assistance for accelerated reaction times. For C4-selective aminations, catalyst systems like those developed by Buchwald and Hartwig, often employing specific phosphine ligands, are the methods of choice. The more challenging C2-selective couplings have been made possible through the development of specialized palladium catalysts with bulky N-heterocyclic carbene ligands. The experimental protocols provided herein offer a starting point for the development of robust and efficient syntheses of functionalized pyrimidine derivatives. Researchers are encouraged to consult the primary literature for specific substrate scopes and further optimization of reaction conditions.

References

Navigating Reactivity: A Comparative Guide to 5-Substituted vs. Unsubstituted 2,4-Dichloropyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry. Among the most versatile synthons are 2,4-dichloropyrimidines, which offer two reactive sites for nucleophilic aromatic substitution (SNAr). The regioselectivity of these reactions is profoundly influenced by the presence and nature of a substituent at the 5-position, dictating the final architecture of the target molecule. This guide provides an objective comparison of the reactivity of 5-substituted versus unsubstituted 2,4-dichloropyrimidines, supported by experimental data, to empower informed decisions in synthetic design.

The inherent electronic properties of the pyrimidine ring render the C4 position more susceptible to nucleophilic attack than the C2 position in unsubstituted 2,4-dichloropyrimidine.[1][2] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at C4.[1] However, the introduction of a substituent at the C5 position can either enhance this intrinsic preference or, in some cases, lead to a reversal of regioselectivity.

The Influence of 5-Substituents on Regioselectivity

The electronic nature of the substituent at the 5-position plays a pivotal role in directing the outcome of nucleophilic substitution reactions. Electron-withdrawing groups (EWGs) at this position generally enhance the inherent preference for C4 substitution.[3] Conversely, the steric bulk of the 5-substituent can also impact the C4/C2 product ratio.[4]

A compelling illustration of this electronic influence is observed in the amination of 2,4-dichloro-5-nitropyrimidine. While secondary amines preferentially attack the C4 position, the use of tertiary amines results in a remarkable and highly selective substitution at the C2 position.[2][3] This switch in regioselectivity is a powerful tool for synthetic chemists, allowing for the targeted synthesis of either the C4- or C2-aminated product by simple selection of the amine nucleophile.

Quantitative Comparison of Reactivity

The following table summarizes the quantitative data from various studies on the nucleophilic aromatic substitution of unsubstituted and 5-substituted 2,4-dichloropyrimidines, highlighting the impact of the 5-substituent and the nucleophile on product distribution.

5-SubstituentNucleophileReaction ConditionsC4-Product Yield (%)C2-Product Yield (%)C4/C2 RatioReference
-HThiophenolsBasic or weakly acidicPredominantly C4MinorHigh C4 selectivity[4]
-HSecondary Amines (e.g., Dibutylamine)K₂CO₃, DMAcMixtureMixture70:30[5]
-NO₂Diethylamine (Secondary Amine)iPrNEt, CHCl₃, 40°C, 3hMixture (5 parts)Mixture (1 part)5:1[3]
-NO₂Triethylamine (Tertiary Amine)CH₂Cl₂, rt, 1h-ExcellentHigh C2 selectivity[2][3]
-BrNot specifiedNot specifiedPredominantly C4MinorHigh C4 selectivity[6]
-CNNot specifiedNot specifiedPredominantly C4MinorHigh C4 selectivity[3]

Note: Direct comparison of yields across different studies should be approached with caution due to variations in reaction conditions. The data presented here is intended to illustrate general trends in regioselectivity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide, providing a framework for the synthesis of substituted pyrimidines.

General Procedure for the Amination of 2,4-Dichloro-5-nitropyrimidine with a Secondary Amine

This protocol is adapted from the work of Lee et al. (2015).[3]

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • Diethylamine (or other secondary amine)

  • N,N-Diisopropylethylamine (iPrNEt)

  • Chloroform (CHCl₃)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in chloroform.

  • Add N,N-Diisopropylethylamine (excess) to the solution.

  • Add diethylamine (5.0 equiv) to the reaction mixture.

  • Heat the reaction mixture to 40°C and stir for 3 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Perform an aqueous work-up by extracting the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product via silica gel column chromatography to separate the C4 and C2 isomers.

General Procedure for the Amination of 2,4-Dichloro-5-nitropyrimidine with a Tertiary Amine

This protocol is adapted from the work of Lee et al. (2015).[3]

Materials:

  • 2,4-dichloro-5-nitropyrimidine

  • Triethylamine (or other tertiary amine)

  • Dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Dissolve 2,4-dichloro-5-nitropyrimidine (1.0 equiv) in dichloromethane.

  • Add triethylamine (excess) to the solution at room temperature.

  • Stir the reaction mixture for 1 hour at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product via silica gel column chromatography to isolate the C2-aminated product.

Logical Relationship Diagram

The following diagram illustrates the factors influencing the regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines.

G Factors Influencing Regioselectivity of SNAr on 2,4-Dichloropyrimidines cluster_pyrimidine 2,4-Dichloropyrimidine Core Pyrimidine 2,4-Dichloropyrimidine Substituent 5-Substituent C4_Attack Preferential C4 Attack Substituent->C4_Attack EWG (e.g., -NO2) Enhances C4 reactivity C2_Attack Preferential C2 Attack Substituent->C2_Attack Steric Hindrance Can favor C2 Nucleophile Nucleophile Nucleophile->C4_Attack Secondary Amines (on 5-NO2 pyrimidine) Nucleophile->C2_Attack Tertiary Amines (on 5-NO2 pyrimidine) Pyrimidines Pyrimidines

Caption: Factors influencing SNAr regioselectivity.

Conclusion

The reactivity and regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines are intricately linked to the nature of the substituent at the 5-position and the choice of nucleophile. While unsubstituted 2,4-dichloropyrimidine and derivatives bearing electron-withdrawing groups at C5 generally favor substitution at the C4 position, the remarkable C2 selectivity observed with tertiary amines on 2,4-dichloro-5-nitropyrimidine underscores the subtle yet powerful electronic effects at play. A thorough understanding of these principles, supported by the quantitative data and experimental protocols provided in this guide, is essential for the rational design and efficient synthesis of novel pyrimidine-based molecules for a wide range of applications in drug discovery and materials science.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Validation of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray crystallography as the gold standard for structural elucidation against alternative spectroscopic methods, focusing on the validation of the chemical structure of 1-(2,4-Dichloropyrimidin-5-YL)ethanone. For researchers, scientists, and drug development professionals, this guide offers insights into the experimental protocols, data interpretation, and comparative strengths of these techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography stands as the most definitive method for determining the precise atomic arrangement within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a high-quality crystal, this technique provides an unambiguous three-dimensional map of electron density. From this map, atomic positions, bond lengths, and bond angles can be determined with exceptional precision, offering a complete and accurate structural model of the molecule.

While a specific crystal structure for this compound is not publicly available in the search results, the principles and procedures for its structural determination by X-ray crystallography are well-established for small organic molecules.

Alternative Approaches: Spectroscopic Validation

While X-ray crystallography provides the ultimate structural confirmation, spectroscopic methods offer valuable and often more readily accessible information about a molecule's connectivity and functional groups. These techniques are routinely used for preliminary characterization and to corroborate the findings from other methods. The primary spectroscopic techniques for validating the structure of synthesized organic compounds are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).[1]

Table 1: Comparison of Structural Validation Techniques

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, stereochemistry, and crystal packing.Connectivity of atoms, chemical environment of nuclei (¹H, ¹³C), and stereochemical relationships.Molecular weight and elemental composition.Presence of specific functional groups.
Sample Requirements High-quality single crystal (typically >0.1 mm).[2]Soluble sample in a suitable deuterated solvent (5-10 mg).[3]Small amount of sample, often in solution.Small amount of solid or liquid sample.
Advantages Unambiguous and definitive structural determination.[4]Provides detailed information about the molecular framework in solution.[1]High sensitivity and accuracy for molecular weight determination.Fast, simple, and provides a fingerprint of functional groups.[1]
Limitations Requires the growth of suitable single crystals, which can be challenging and time-consuming.[5]Does not provide direct information on bond lengths or angles; interpretation can be complex for large molecules.Does not provide information on the 3D structure or connectivity.Provides limited information on the overall molecular structure.

Experimental Protocols

Single-Crystal X-ray Crystallography

The process of determining a molecular structure using X-ray crystallography involves several key steps:

  • Crystallization: The first and often most challenging step is to grow a single crystal of the compound of interest that is of sufficient size and quality.[2] Common crystallization techniques for small organic molecules include slow evaporation of a solvent, vapor diffusion, and cooling of a saturated solution.[6][7] The choice of solvent is crucial and is typically one in which the compound is moderately soluble.[6]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in an intense X-ray beam. The crystal is rotated, and the diffraction patterns are collected on a detector.[2]

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and symmetry. The phases of the diffracted X-rays are then determined, often using direct methods for small molecules, to generate an initial electron density map.[8] An atomic model is built into this map and refined to best fit the experimental data.

G Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination cluster_3 Final Output Purified_Compound Purified this compound Crystallization Crystallization Purified_Compound->Crystallization Single_Crystal High-Quality Single Crystal Crystallization->Single_Crystal Crystal_Mounting Crystal Mounting Single_Crystal->Crystal_Mounting XRay_Source X-ray Source Diffraction X-ray Diffraction XRay_Source->Diffraction Crystal_Mounting->Diffraction Detector Detector Diffraction->Detector Data_Processing Data Processing Detector->Data_Processing Structure_Solution Structure Solution (Direct Methods) Data_Processing->Structure_Solution Model_Building Model Building Structure_Solution->Model_Building Refinement Structure Refinement Model_Building->Refinement Validation Validation Refinement->Validation Final_Structure Final 3D Structure Validation->Final_Structure

Caption: Workflow for X-ray Crystallography Validation.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[3]

  • Data Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra.

  • Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integration values to elucidate the connectivity of atoms.

Mass Spectrometry (MS)

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

  • Data Acquisition: Introduce the sample into the mass spectrometer. The molecules are ionized, and the mass-to-charge ratio of the ions is measured.

  • Data Analysis: The resulting mass spectrum provides the molecular weight of the compound. High-resolution mass spectrometry can provide the elemental composition.

Infrared (IR) Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid (e.g., in a KBr pellet) or as a thin film.

  • Data Acquisition: The sample is irradiated with infrared light, and the absorption is measured as a function of wavelength.

  • Data Analysis: The IR spectrum shows absorption bands corresponding to specific functional groups present in the molecule.

G Comparison of Structural Validation Methods cluster_xray X-ray Crystallography cluster_spectroscopy Spectroscopic Methods Compound This compound Xray Single-Crystal X-ray Diffraction Compound->Xray NMR NMR Spectroscopy Compound->NMR MS Mass Spectrometry Compound->MS IR IR Spectroscopy Compound->IR Structure Definitive 3D Structure Xray->Structure Provides Connectivity Atomic Connectivity Structure->Connectivity Corroborates MolWeight Molecular Weight Structure->MolWeight Corroborates FuncGroups Functional Groups Structure->FuncGroups Corroborates NMR->Connectivity MS->MolWeight IR->FuncGroups

Caption: Interrelation of Validation Techniques.

Conclusion

The structural validation of this compound, like any novel chemical entity in drug development, necessitates a multi-faceted analytical approach. While spectroscopic techniques such as NMR, MS, and IR provide crucial preliminary data on connectivity, molecular weight, and functional groups, single-crystal X-ray crystallography remains the unequivocal method for determining the precise three-dimensional atomic arrangement. The data and protocols presented in this guide offer a framework for researchers to effectively utilize these powerful analytical tools for the unambiguous structural elucidation of small molecules, thereby accelerating the drug discovery and development pipeline.

References

Navigating the Reactivity Landscape: A Comparative Guide to SNAr and Cross-Coupling Reactions of 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The pyrimidine core, in particular, is a privileged structure found in numerous therapeutic agents. This guide provides a comprehensive comparison of the Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactivity of 1-(2,4-dichloropyrimidin-5-yl)ethanone, a versatile building block for the synthesis of novel compounds.

The presence of two distinct chlorine atoms at the C2 and C4 positions of the pyrimidine ring, activated by the electron-withdrawing acetyl group at the C5 position, presents a fascinating challenge in regioselective synthesis. Understanding the subtle interplay of reaction conditions and the inherent electronic properties of the substrate is paramount to achieving the desired substitution pattern. This guide summarizes available experimental data, provides detailed experimental protocols, and visualizes the underlying principles governing the reactivity of this key intermediate.

At a Glance: SNAr vs. Cross-Coupling Reactivity

Reaction TypePredominant Position of AttackTypical Nucleophiles/Coupling PartnersKey Influencing Factors
SNAr C4 (with primary/secondary amines) or C2 (with tertiary amines)Amines, Alkoxides, ThiolatesNature of the nucleophile, presence of electron-wthdrawing groups
Suzuki Coupling C4Aryl/heteroaryl boronic acidsCatalyst, ligand, base, and solvent system
Buchwald-Hartwig Amination C4Primary/secondary amines, anilinesLigand choice, base, temperature
Sonogashira Coupling C4Terminal alkynesPalladium and copper co-catalysis, base, solvent

The Decisive Role of the C5-Acetyl Group

The electron-withdrawing nature of the acetyl group at the C5 position of the pyrimidine ring plays a crucial role in dictating the regioselectivity of both SNAr and cross-coupling reactions. This substituent enhances the electrophilicity of the pyrimidine ring, particularly at the C4 and C6 positions, making them more susceptible to nucleophilic attack. In the case of this compound, this electronic effect preferentially activates the C4 position for substitution.

Nucleophilic Aromatic Substitution (SNAr): A Tale of Two Positions

Nucleophilic aromatic substitution on 2,4-dichloropyrimidines typically favors substitution at the C4 position. This preference is further enhanced by the presence of an electron-withdrawing group at C5. However, intriguing exceptions to this rule have been observed, particularly with the choice of nucleophile.

SNAr_Selectivity sub This compound c4_product C4-Substituted Product (Major) sub->c4_product Primary/Secondary Amines (e.g., Diethylamine) c2_product C2-Substituted Product (Major) sub->c2_product Tertiary Amines (e.g., Triethylamine)

C4-Selectivity with Primary and Secondary Amines:

In reactions with primary and secondary amines, the SNAr reaction of 2,4-dichloropyrimidines bearing a C5-electron-withdrawing group exhibits excellent selectivity for substitution at the C4 position.[1]

C2-Selectivity with Tertiary Amines:

Remarkably, the use of tertiary amine nucleophiles can invert the regioselectivity, leading to preferential substitution at the C2 position.[2][3] This is a synthetically valuable transformation that provides access to a different regioisomeric series of compounds.

Experimental Protocol: SNAr Amination (General Procedure)

Materials:

  • This compound

  • Amine (primary, secondary, or tertiary)

  • Solvent (e.g., Dichloromethane, 1,2-Dichloroethane)

  • Optional: Base (e.g., Hunig's base for tertiary amine reactions)

Procedure:

  • Dissolve this compound (1.0 eq) in the chosen solvent.

  • Add the amine (1.1-2.0 eq) to the solution. If using a tertiary amine to drive C2 selectivity, an appropriate base may be added.

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 40-90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, the reaction mixture is typically purified by filtration through a pad of silica gel and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: The Power of Catalysis

Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, these reactions generally exhibit a strong preference for substitution at the C4 position.

Cross_Coupling_Workflow start This compound pd_catalyst Pd Catalyst + Ligand start->pd_catalyst product C4-Coupled Product pd_catalyst->product Base, Solvent, Heat coupling_partner Coupling Partner (Boronic Acid, Amine, Alkyne) coupling_partner->pd_catalyst

Suzuki Coupling

The Suzuki coupling is a widely used method for the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. For 2,4-dichloropyrimidines, the reaction with arylboronic acids typically occurs with high regioselectivity at the C4 position.[2][4][5]

Table 1: Representative Conditions for Suzuki Coupling of 2,4-Dichloropyrimidines

CatalystLigandBaseSolventTemperature (°C)
Pd(PPh₃)₄-K₂CO₃1,4-Dioxane/H₂O100
Pd(OAc)₂SPhosK₃PO₄Toluene110
PdCl₂(dppf)-Cs₂CO₃DMF100
Experimental Protocol: Suzuki Coupling

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., 1,4-Dioxane and Water)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

  • Add the solvent mixture and degas the solution.

  • Add the palladium catalyst (e.g., 5 mol%).

  • Heat the reaction mixture under an inert atmosphere (e.g., 100 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of C-N bonds. Similar to the Suzuki coupling, this reaction on 2,4-dichloropyrimidines generally proceeds with high C4 selectivity.[6][7]

Table 2: Common Catalyst Systems for Buchwald-Hartwig Amination

Palladium PrecursorLigandBaseSolvent
Pd(OAc)₂XPhosK₂CO₃Toluene
Pd₂(dba)₃BINAPNaOtBuToluene
PdCl₂(Amphos)-Cs₂CO₃Dioxane
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine

  • Palladium precursor (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., K₂CO₃)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in a dry reaction vessel.

  • Add this compound and the amine.

  • Add the anhydrous solvent.

  • Seal the vessel and heat the reaction mixture (e.g., 100-120 °C) with stirring.

  • Monitor the reaction progress. Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry, concentrate, and purify the product by column chromatography.[1][8]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. This reaction is a reliable method for introducing alkynyl moieties, which can serve as handles for further synthetic transformations. The reaction on 2,4-dichloropyrimidines is expected to proceed with C4 selectivity.

Table 3: Typical Conditions for Sonogashira Coupling

Palladium CatalystCopper Co-catalystBaseSolvent
PdCl₂(PPh₃)₂CuIEt₃NTHF or Toluene
Pd(PPh₃)₄CuIi-Pr₂NHDMF
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Anhydrous solvent (e.g., THF)

Procedure:

  • To a solution of this compound and the terminal alkyne in the anhydrous solvent, add the base.

  • Degas the solution with an inert gas.

  • Add the palladium catalyst and copper(I) iodide.

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC or LC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.[9][10][11][12][13]

Conclusion

The functionalization of this compound offers a rich field of study for synthetic chemists. While both SNAr and palladium-catalyzed cross-coupling reactions generally favor substitution at the C4 position due to the electronic influence of the C5-acetyl group, the regioselectivity of SNAr reactions can be remarkably switched to the C2 position by employing tertiary amine nucleophiles. This guide provides a foundational understanding of the reactivity of this important building block, empowering researchers to make informed decisions in the design and execution of synthetic routes toward novel and biologically active pyrimidine derivatives. The provided protocols serve as a starting point for further optimization and exploration of the diverse chemical space accessible from this versatile precursor.

References

Safety Operating Guide

Proper Disposal of 1-(2,4-Dichloropyrimidin-5-YL)ethanone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 1-(2,4-Dichloropyrimidin-5-YL)ethanone, a halogenated organic compound, requires specific procedures to mitigate risks to personnel and the environment. This guide provides essential, step-by-step instructions for its safe disposal.

Immediate Safety and Hazard Information

This compound is classified as a hazardous substance. According to safety data sheets, it is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects. Therefore, direct disposal into sanitary sewer systems is strictly prohibited[1][2]. All waste containing this compound must be collected, segregated, and managed as hazardous chemical waste.

Quantitative Hazard Data Summary
Hazard ClassificationCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled
Acute Aquatic HazardCategory 1H400: Very toxic to aquatic life
Chronic Aquatic HazardCategory 1H410: Very toxic to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

Adherence to the following procedural steps is mandatory for the safe disposal of this compound and associated contaminated materials.

Step 1: Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure appropriate PPE is worn. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use. Use proper glove removal technique to avoid skin contact[3].

  • Eye Protection: Safety glasses with side shields or goggles are required. A face shield may be necessary for splash hazards[3].

  • Lab Coat: A flame-retardant lab coat should be worn and buttoned.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator. All handling should be done within a certified chemical fume hood to minimize inhalation exposure[4].

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous chemical reactions and to ensure compliant disposal.

  • Waste Stream: This compound must be disposed of as halogenated organic waste [5].

  • Do Not Mix: Do not mix this waste with non-halogenated solvents, aqueous waste, or other incompatible chemical waste streams[6][7].

  • Physical Form:

    • Solid Waste: Collect unreacted compound, contaminated personal protective equipment (gloves, etc.), and weighing papers in a designated, compatible solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container. Aqueous solutions must not be poured down the drain and should be collected as hazardous waste[8].

Step 3: Waste Container Management
  • Container Type: Use only approved, leak-proof, and chemically compatible containers. For liquid waste, this is typically a high-density polyethylene (HDPE) carboy or a coated glass bottle.

  • Labeling: All waste containers must be clearly labeled as hazardous waste. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • All other constituents in the container, with approximate percentages.

    • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, dead tree and fish for environmental hazard).

  • Storage:

    • Keep waste containers tightly closed at all times, except when adding waste[4][9].

    • Store containers in a designated Satellite Accumulation Area (SAA) that is clearly marked[7].

    • Ensure secondary containment (e.g., a plastic tray) is used for all liquid waste containers to contain potential spills[7].

    • Store away from incompatible materials[7].

Step 4: Spill and Decontamination Procedures
  • Spill Cleanup: In case of a spill, avoid generating dust[10]. Carefully sweep up solid material or absorb liquids with an inert material (e.g., vermiculite, sand) and place it into the designated hazardous waste container[3][4].

  • Decontamination: Decontaminate surfaces with an appropriate solvent (e.g., acetone, ethanol), collecting all rinsate as halogenated organic waste.

  • Empty Containers: The first rinse of an "empty" container that held this compound must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[11].

Step 5: Final Disposal
  • Professional Disposal: The final step is to dispose of the contents and the container through an approved and licensed waste disposal plant[3][9].

  • Scheduling Pickup: Do not allow waste to accumulate. Once a container is full, contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup[11]. Follow their specific procedures for waste transfer.

  • Record Keeping: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with institutional and regulatory requirements.

Visualizing the Disposal Workflow

To clarify the procedural flow, the following diagrams illustrate the key decision-making and operational steps.

Diagram 1: Disposal Workflow for this compound start Start: Generate Waste ppe Step 1: Wear Correct PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste (Halogenated Organic) ppe->segregate container Step 3: Use Labeled Container (Closed, in Secondary Containment) segregate->container storage Store in Satellite Accumulation Area (SAA) container->storage spill Spill Occurs storage->spill full Container Full? storage->full spill_cleanup Follow Spill Cleanup Protocol (Collect as Hazardous Waste) spill->spill_cleanup Yes spill->full No spill_cleanup->full full->storage No pickup Step 5: Request EHS Pickup full->pickup Yes end End: Compliant Disposal pickup->end

Caption: Disposal workflow from waste generation to final compliant disposal.

Diagram 2: Logical Relationships in Waste Segregation cluster_streams Waste Streams main_compound This compound Waste halogenated Halogenated Organics main_compound->halogenated CORRECT SEGREGATION non_halogenated Non-Halogenated Organics main_compound->non_halogenated INCORRECT aqueous Aqueous Waste main_compound->aqueous INCORRECT solids Solid Waste main_compound->solids INCORRECT (Unless specifically for contaminated solid halogenated waste)

Caption: Decision logic for proper waste stream segregation.

References

Essential Safety and Operational Guide for Handling 1-(2,4-Dichloropyrimidin-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 1-(2,4-Dichloropyrimidin-5-YL)ethanone. The following procedures for safe operation and disposal are critical for laboratory safety and environmental protection.

Chemical Profile:

  • Chemical Name: this compound

  • CAS Number: 871254-62-5[1][2]

  • Molecular Formula: C6H4Cl2N2O[1][2]

  • Molecular Weight: 191.01 g/mol

Hazard Identification and Precautionary Measures

This compound is classified as a hazardous substance. Based on data from similar chlorinated pyrimidine compounds, it is harmful if swallowed, in contact with skin, or inhaled.[3][4] It can cause skin and serious eye irritation, and may cause respiratory irritation.[4]

Hazard Statements:

  • H302: Harmful if swallowed.[4]

  • H312: Harmful in contact with skin.[4]

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.[4]

  • H332: Harmful if inhaled.[4]

  • H335: May cause respiratory irritation.[4]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P270: Do not eat, drink or smoke when using this product.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P301+P317: IF SWALLOWED: Get medical help.[4]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[4]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P501: Dispose of contents/container to an approved waste disposal plant.[4]

Personal Protective Equipment (PPE)

A comprehensive PPE ensemble is mandatory to ensure protection against the various hazards posed by this chemical. The following table summarizes the required PPE.

Body PartPPE ItemSpecifications and Remarks
Eyes/Face Safety Goggles & Face ShieldGoggles should provide chemical splash protection meeting ANSI Z.87.1 or EN 166 standards.[5][6][7] A face shield must be worn over goggles for full-face protection against splashes.[5][6]
Hands Chemical-Resistant GlovesDouble gloving with nitrile or neoprene gloves is recommended.[5][8] Given that nitrile has poor resistance to ketones, neoprene or butyl rubber gloves are preferable for prolonged contact.[6][9] Always inspect gloves for integrity before use and dispose of them after handling.[5]
Body Laboratory CoatA flame-retardant lab coat should be worn and fully buttoned to cover as much skin as possible.[5]
Respiratory RespiratorAll handling should occur in a well-ventilated area, preferably within a chemical fume hood.[3][10] If engineering controls are insufficient, a NIOSH-approved respirator is required.[5]
Feet Closed-toe ShoesShoes must cover the entire foot; perforated shoes or sandals are not permitted.[5][11]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling, ensure the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.[7]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Handling: Conduct all work with this compound within a certified chemical fume hood to minimize inhalation exposure.[3][10]

  • Weighing and Transfer: Use a dedicated, clean spatula and weighing vessel. Handle as a solid to avoid generating dust.

  • Spill Management: In case of a spill, absorb the material with an inert substance like vermiculite or sand.[3] Collect the absorbed material into a sealed, labeled container for hazardous waste.[3]

  • Decontamination: After handling, thoroughly wash hands and any potentially contaminated surfaces.

Disposal Plan: Step-by-Step Waste Management

  • Waste Segregation: This compound is a halogenated organic waste.[10] Do not mix it with non-halogenated waste.[10]

  • Containerization: Use a chemically compatible, leak-proof container with a secure lid for all waste.[3] Polyethylene or glass containers are generally suitable.

  • Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".[3]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[7]

  • Disposal Request: When the container is full or no longer in use, submit a chemical waste collection request to your institution's Environmental Health and Safety (EH&S) department.[10]

Experimental Workflow and Safety Diagram

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response prep1 Review SDS and Procedures prep2 Inspect and Don PPE prep1->prep2 prep3 Verify Fume Hood Operation prep2->prep3 handle1 Weigh and Transfer in Fume Hood prep3->handle1 Proceed with Caution handle2 Perform Experiment handle1->handle2 disp1 Segregate Halogenated Waste handle2->disp1 Post-Experiment emergency1 Spill Containment handle2->emergency1 In Case of Spill disp2 Containerize and Label Waste disp1->disp2 disp3 Store in Designated Area disp2->disp3 disp4 Submit EH&S Pickup Request disp3->disp4 emergency2 First Aid (Eyes/Skin)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.